Product packaging for 2-Penten-1-ol, 4-methyl-(Cat. No.:CAS No. 5362-55-0)

2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314
CAS No.: 5362-55-0
M. Wt: 100.16 g/mol
InChI Key: BRYMKDNCWBMHIF-ONEGZZNKSA-N
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Description

2-Penten-1-ol, 4-methyl- is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Penten-1-ol, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Penten-1-ol, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B15075314 2-Penten-1-ol, 4-methyl- CAS No. 5362-55-0

Properties

CAS No.

5362-55-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-4-methylpent-2-en-1-ol

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3/b4-3+

InChI Key

BRYMKDNCWBMHIF-ONEGZZNKSA-N

Isomeric SMILES

CC(C)/C=C/CO

Canonical SMILES

CC(C)C=CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 4-methyl-2-penten-1-ol, a valuable unsaturated alcohol in organic synthesis. This document focuses on providing detailed experimental data, protocols, and visual representations of its chemical behavior to support research and development activities.

Chemical and Physical Properties

4-Methyl-2-penten-1-ol is an organic compound with the molecular formula C₆H₁₂O and a molecular weight of approximately 100.16 g/mol .[1][2] It exists as two geometric isomers, (2E)-4-methyl-2-penten-1-ol and (2Z)-4-methyl-2-penten-1-ol, due to the presence of a carbon-carbon double bond. The physical and chemical properties can vary between these isomers. While experimentally determined values for each specific isomer are not consistently available across all properties, a collection of computed and reported data is presented below. A related positional isomer, 4-methyl-4-penten-2-ol, is also included for comparative purposes.

Table 1: General and Computed Properties of 4-Methyl-2-penten-1-ol and its Isomers

PropertyValueSource
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [1][2]
CAS Number (Unspecified Isomer) 5362-55-0[1]
CAS Number ((2E)-isomer) 69143-05-1[2]
CAS Number ((2Z)-isomer) 82290-65-1[3]
Topological Polar Surface Area 20.2 Ų[1][2]
Rotatable Bond Count 2[1][2]
Complexity 55.2[1][2]

Table 2: Physical Properties of 4-Methyl-penten-ol Isomers

Property4-Methyl-4-penten-2-olSource
Boiling Point 134-136 °C[4]
Density 0.827 g/cm³[4]
Solubility Soluble in ethanol and ether, slightly soluble in water.[4]

Synthesis Protocols

The synthesis of 4-methyl-2-penten-1-ol can be achieved through various established organic chemistry methodologies. Common approaches include the Grignard reaction and aldol condensation, followed by reduction.[5] Below is a detailed experimental protocol for the synthesis of a related isomer, 4-methyl-4-penten-2-ol, which illustrates a common synthetic strategy in this chemical family.

Experimental Protocol: Synthesis of 4-Methyl-4-penten-2-ol

This protocol describes the synthesis of 4-methyl-4-penten-2-ol and its isomer 4-methyl-3-en-2-pentanol from acetaldehyde and isobutylene.

Materials:

  • Acetaldehyde in toluene solution (40% mass fraction, 440.0 g, containing 4 mol of acetaldehyde)

  • Toluene (800 g)

  • HSiW-V₂O₅-SiO₂ solid acid catalyst (20 g, HSiW loading 5 wt%, V₂O₅ loading 0.1 wt%)

  • Isobutylene

  • 2000 ml autoclave (316L material) with mechanical stirring and thermostat

Procedure:

  • The 2000 ml autoclave is charged with the acetaldehyde in toluene solution, additional toluene, and the solid acid catalyst.[6]

  • The autoclave is sealed, and isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa (approximately 6 mol).[6]

  • The reaction mixture is heated to 120°C with a stirring speed of 800 rpm.[6]

  • The progress of the reaction is monitored by taking samples every hour for analysis by gas chromatography.[6]

  • After approximately 5 hours, the reaction is terminated upon complete conversion of acetaldehyde as indicated by gas chromatography.[6]

  • Excess isobutylene is recovered for future use.[6]

  • The autoclave is disassembled, and the reaction liquid is pumped out and filtered to recover the catalyst.[6]

  • The filtrate is subjected to rectification to separate the toluene and yield a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol (383 g, 95.7% yield). The molar ratio of the two isomers is approximately 4:1.[6]

G Synthesis of 4-Methyl-4-penten-2-ol Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification cluster_products Products acetaldehyde Acetaldehyde in Toluene autoclave Charge Autoclave acetaldehyde->autoclave isobutylene Isobutylene pressurize Pressurize with Isobutylene (0.60 MPa) isobutylene->pressurize catalyst HSiW-V₂O₅-SiO₂ Catalyst catalyst->autoclave autoclave->pressurize heat_stir Heat to 120°C Stir at 800 rpm pressurize->heat_stir monitor Monitor by GC (5 hours) heat_stir->monitor recover_isobutylene Recover Excess Isobutylene monitor->recover_isobutylene filter Filter to Recover Catalyst recover_isobutylene->filter rectify Rectify Filtrate filter->rectify product_mixture 4-Methyl-3-en-2-pentanol & 4-Methyl-4-en-2-pentanol rectify->product_mixture G Intramolecular Cyclization of (Z)-4-Methyl-2-penten-1-ol start (Z)-4-Methyl-2-penten-1-ol protonation Protonation of -OH (with H₂SO₄) start->protonation + H⁺ oxonium Oxonium Ion Intermediate protonation->oxonium carbocation1 Primary Carbocation (after loss of H₂O) oxonium->carbocation1 - H₂O rearrangement Carbocation Rearrangement carbocation1->rearrangement carbocation2 Tertiary Carbocation rearrangement->carbocation2 cyclization Intramolecular Nucleophilic Attack carbocation2->cyclization cyclic_intermediate Cyclic Carbocation Intermediate cyclization->cyclic_intermediate deprotonation Deprotonation cyclic_intermediate->deprotonation - H⁺ product 1,1-Dimethyltetrahydrofuran deprotonation->product

References

An In-depth Technical Guide on the Physical Properties of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a detailed overview of the known physical properties of 4-methyl-2-penten-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes comprehensive, standard experimental protocols for the determination of its key physical characteristics.

Chemical Identity

4-Methyl-2-penten-1-ol is an organic compound classified as an unsaturated alcohol. Its structure consists of a five-carbon chain with a double bond at the second carbon and a hydroxyl group at the first carbon, with a methyl group attached to the fourth carbon.

Table 1: General Information

PropertyValueSource(s)
Molecular Formula C6H12O[1][2]
Molecular Weight 100.16 g/mol [1][2]
CAS Number 5362-55-0[1]

Experimental Protocols for Physical Property Determination

The following are detailed experimental protocols for determining the primary physical properties of a liquid organic compound like 4-methyl-2-penten-1-ol.

The boiling point is a critical physical property that can aid in the identification and purity assessment of a liquid substance.[3]

Methodology: Capillary Method [4]

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a controlled manner, often using a heating block or an oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

The density of a liquid is its mass per unit volume and is a characteristic property.

Methodology: Pycnometer Method

  • Pycnometer Preparation: A pycnometer, a small glass flask with a precise volume, is thoroughly cleaned, dried, and weighed.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. For accurate results, especially with volatile liquids like alcohols, care must be taken to avoid evaporation during the measurement process.

The refractive index measures how light propagates through a substance and is a fundamental physical property for liquid characterization.[6]

Methodology: Refractometer

  • Instrument Calibration: The refractometer is calibrated using a standard sample with a known refractive index, typically distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The instrument is used to observe the boundary line between light and dark fields through the eyepiece. The scale reading at this boundary indicates the refractive index.

  • Temperature Correction: The refractive index is temperature-dependent. Measurements should be taken at a constant, recorded temperature, and a correction factor can be applied if the measurement temperature differs from a standard temperature (e.g., 20°C).[7]

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While 4-methyl-2-penten-1-ol is expected to be a liquid, this protocol is included for completeness in the characterization of organic compounds.

Methodology: Capillary Tube Method [8]

  • Sample Preparation: A small amount of the solid sample is packed into a capillary tube sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and observation.

  • Heating and Observation: The sample is heated slowly, and the temperature range from which the solid begins to melt to when it becomes completely liquid is recorded. A narrow melting point range typically indicates a pure compound.[8][9]

Solubility provides insights into the polarity of a molecule.

Methodology: Visual Miscibility Test

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) are used.

  • Procedure: A small, measured amount of 4-methyl-2-penten-1-ol is added to a test tube containing a measured volume of the solvent.

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on whether a single homogeneous phase is formed. The polar hydroxyl group in alcohols generally allows for some solubility in polar solvents like water, with solubility decreasing as the nonpolar hydrocarbon chain length increases.[10]

Visualizations

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound.

G cluster_0 Experimental Workflow for Physical Property Determination A Obtain Pure Sample of 4-Methyl-2-penten-1-ol B Boiling Point Determination (Capillary Method) A->B C Density Measurement (Pycnometer) A->C D Refractive Index Measurement (Refractometer) A->D E Solubility Assessment (Miscibility Tests) A->E F Data Compilation and Analysis B->F C->F D->F E->F

Workflow for Physical Property Determination.

Signaling Pathways and Logical Relationships

No information regarding signaling pathways involving 4-methyl-2-penten-1-ol was identified in the reviewed literature. This is consistent with the primary role of such a molecule as a chemical intermediate or a component in fragrance formulations rather than a bioactive molecule in established signaling cascades.

The logical relationship in characterizing this compound follows a standard progression in chemical analysis: establishing identity and purity, determining fundamental physical constants, and assessing its behavior in different solvents. This systematic approach is crucial for its application in research and development.

References

An In-depth Technical Guide on 2-Penten-1-ol, 4-methyl- (CAS: 5673-98-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential biological relevance of 2-Penten-1-ol, 4-methyl-. Due to the limited availability of specific experimental data for this compound, this guide also includes general information and representative protocols for the broader class of allylic alcohols to provide a functional context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Penten-1-ol, 4-methyl- is a primary allylic alcohol. Its fundamental properties are summarized in the table below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in the public domain.

PropertyValueSource
Molecular Formula C₆H₁₂OPubChem[1]
Molecular Weight 100.16 g/mol PubChem[1]
CAS Number 5673-98-3PubChem[1]
IUPAC Name 4-methylpent-2-en-1-ol
Synonyms 2-Methyl-4-penten-1-olPubChem[1]
Predicted Density 0.8±0.1 g/cm³
Predicted Boiling Point 140.1±9.0 °C at 760 mmHg
Predicted Flash Point 48.6±8.6 °C
Predicted XLogP3-AA 1.4
Topological Polar Surface Area 20.2 ŲPubChem[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Spectroscopic Data

  • PubChem: Provides links to NMR and GC-MS data.[1]

  • SpectraBase: Offers NMR and MS spectra for this compound.[3]

Researchers are advised to consult these databases for available spectral information.

Safety and Handling

2-Penten-1-ol, 4-methyl- is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements: [1][4][5][6][7]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

Standard precautionary measures for handling flammable and irritant chemicals should be followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and storing the compound away from heat and ignition sources.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of 2-Penten-1-ol, 4-methyl- are not available in the searched literature. However, a general methodology for the synthesis of substituted allylic alcohols can be adapted. The following is a representative protocol based on the Luche reduction of an α,β-unsaturated ketone, which is a common method for preparing allylic alcohols.[8] This is a generalized procedure and would require optimization for the specific synthesis of 2-Penten-1-ol, 4-methyl-.

Representative Synthesis of a Substituted Allylic Alcohol via Luche Reduction

Objective: To reduce an α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

  • α,β-unsaturated ketone (e.g., 4-methyl-3-penten-2-one)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the α,β-unsaturated ketone and cerium(III) chloride heptahydrate in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude allylic alcohol.

Purification:

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The purity of the final product should be confirmed by NMR and mass spectrometry. A general method for purifying allylic alcohols involves distillation, which can be effective if the impurities have significantly different boiling points.[9][10]

Biological Activity and Potential Signaling Pathways

Specific biological activity data for 2-Penten-1-ol, 4-methyl- is not available in the current literature. However, as an allylic alcohol, its biological effects are likely to be influenced by its metabolism.

Metabolism of Allylic Alcohols:

Allylic alcohols are primarily metabolized in the liver by the enzyme alcohol dehydrogenase (ADH).[11][12][13] This oxidation reaction converts the alcohol to the corresponding α,β-unsaturated aldehyde.[12][14] For 2-Penten-1-ol, 4-methyl-, this would result in the formation of 4-methyl-2-pentenal.

Metabolism_of_Allylic_Alcohols Allylic_Alcohol 2-Penten-1-ol, 4-methyl- ADH Alcohol Dehydrogenase (ADH) Allylic_Alcohol->ADH NAD+ -> NADH Unsaturated_Aldehyde 4-Methyl-2-pentenal (Reactive Aldehyde) ADH->Unsaturated_Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Unsaturated_Aldehyde->ALDH NAD+ -> NADH GSH_Conjugation GSH Conjugation Unsaturated_Aldehyde->GSH_Conjugation Cellular_Macromolecules Cellular Macromolecules (e.g., Proteins, DNA) Unsaturated_Aldehyde->Cellular_Macromolecules Carboxylic_Acid 4-Methyl-2-pentenoic acid (Detoxified Product) ALDH->Carboxylic_Acid GSH_Adduct Glutathione Adduct (Detoxified) GSH_Conjugation->GSH_Adduct Cellular_Damage Cellular Damage and Cytotoxicity Cellular_Macromolecules->Cellular_Damage

A generalized metabolic pathway for allylic alcohols.

Cytotoxicity:

The α,β-unsaturated aldehydes produced from the metabolism of allylic alcohols are highly reactive electrophiles. These aldehydes can react with cellular nucleophiles, including the sulfhydryl groups of glutathione (GSH) and cysteine residues in proteins.[15] Depletion of cellular GSH, a key antioxidant, can lead to oxidative stress and cellular damage.[16] If not detoxified, these reactive aldehydes can form adducts with proteins and DNA, leading to cytotoxicity.[16][17][18] The hepatotoxicity of allyl alcohol itself is well-documented and is attributed to its metabolic activation to acrolein.[15][17] It is plausible that 2-Penten-1-ol, 4-methyl- could exhibit similar cytotoxic effects through its metabolic activation.

Conclusion

2-Penten-1-ol, 4-methyl- is a primary allylic alcohol with limited publicly available experimental data. This guide has summarized its known chemical and physical properties and safety information. While specific experimental protocols and biological activity data are lacking, the general chemistry and toxicology of allylic alcohols provide a framework for its potential synthesis, reactivity, and biological effects. Further research is needed to fully characterize this compound and its potential applications.

References

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-penten-1-ol is an unsaturated alcohol with the molecular formula C₆H₁₂O. As an allylic alcohol, its chemical properties are influenced by the hydroxyl group and the carbon-carbon double bond. This guide provides a comprehensive overview of its molecular structure, spectroscopic data, synthesis, and known biological context.

Molecular Structure and Identification

The structure of 4-methyl-2-penten-1-ol consists of a five-carbon chain with a hydroxyl group on the first carbon, a double bond between the second and third carbons, and a methyl group on the fourth carbon. Due to the presence of the double bond, it can exist as two geometric isomers: (E)-4-methyl-2-penten-1-ol and (Z)-4-methyl-2-penten-1-ol.

Table 1: Chemical Identifiers for 4-Methyl-2-penten-1-ol

IdentifierValue
IUPAC Name 4-Methylpent-2-en-1-ol
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
CAS Number 5362-55-0 (for the unspecified isomer)
(E)-isomer CAS 69143-05-1
(Z)-isomer CAS 82290-65-1
Canonical SMILES CC(C)C=CCO

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

  • -CH(CH₃)₂: A multiplet (septet or octet) would be expected around 2.2-2.5 ppm for the methine proton, and a doublet around 0.9-1.1 ppm for the two equivalent methyl groups.

  • =CH-CH=: The vinylic protons would appear as multiplets in the range of 5.5-5.8 ppm.

  • -CH₂OH: The methylene protons adjacent to the hydroxyl group would likely be a doublet around 4.0-4.2 ppm.

  • -OH: A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR:

  • -CH(CH₃)₂: The methine carbon would be expected around 30-35 ppm, and the methyl carbons around 22-25 ppm.

  • =C-C=: The vinylic carbons would appear in the downfield region, approximately between 120-140 ppm.

  • -CH₂OH: The carbon bearing the hydroxyl group would be in the range of 60-65 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (alkene): A sharp peak just above 3000 cm⁻¹.

  • C=C stretch: A peak around 1650-1680 cm⁻¹.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18), leading to a fragment at m/z = 82, and cleavage of the C-C bond alpha to the oxygen atom.

Experimental Protocols

Synthesis of 4-Methyl-2-penten-1-ol

A plausible and common method for the synthesis of 4-methyl-2-penten-1-ol is the Grignard reaction. This involves the reaction of an organometallic halide (Grignard reagent) with an aldehyde or ketone.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 Isopropyl Magnesium Bromide ((CH₃)₂CHMgBr) P1 4-Methyl-2-penten-1-ol R1->P1 Grignard Reaction R2 Crotonaldehyde (CH₃CH=CHCHO) R2->P1 G A 4-Methyl-2-penten-1-ol B 4-Methyl-2-pentenal A->B Alcohol Dehydrogenase (ADH) C 4-Methyl-2-pentenoic acid B->C Aldehyde Dehydrogenase (ALDH) D Further Metabolism C->D

An In-depth Technical Guide on (E)-4-methylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound (E)-4-methylpent-2-en-1-ol.

Chemical Identity and Properties

The IUPAC name for the compound "2-Penten-1-ol, 4-methyl-" is (E)-4-methylpent-2-en-1-ol . This name specifies the stereochemistry of the double bond as E (entgegen), the position of the methyl group at the fourth carbon, the double bond at the second carbon, and the alcohol functional group at the first carbon of a five-carbon pentene chain.

Table 1: Chemical and Physical Properties of 4-methyl-2-penten-1-ol and its Isomers

PropertyValueSource
IUPAC Name (E)-4-methylpent-2-en-1-olN/A
Synonyms 4-Methyl-2-penten-1-olN/A
Molecular Formula C6H12O[1]
Molecular Weight 100.16 g/mol [1]
Boiling Point Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available.N/A
Melting Point Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available.N/A
Density Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available.N/A
CAS Number 69143-05-1[2]

Safety Information

General Safety Precautions for Allylic Alcohols:

  • Toxicity: Allylic alcohols are generally more toxic than their saturated counterparts. The toxicity is often mediated by their metabolic oxidation to acrolein, which is a potent hepatotoxin. This can lead to liver cell injury through the depletion of glutathione and binding to essential cellular macromolecules.[3]

  • Irritation: Vapors and liquid can be irritating to the skin, eyes, and mucous membranes. Direct contact may cause burns.[4]

  • Flammability: Allylic alcohols are flammable liquids.

It is crucial to handle (E)-4-methylpent-2-en-1-ol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of (E)-4-methylpent-2-en-1-ol was not found in the available literature. However, a general and common method for the synthesis of allylic alcohols is through the reduction of α,β-unsaturated aldehydes or ketones.

General Experimental Protocol for the Synthesis of an Allylic Alcohol:

A widely used method for this transformation is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride. This method is known for its high chemoselectivity in reducing the carbonyl group while leaving the carbon-carbon double bond intact.

Hypothetical Synthesis of (E)-4-methylpent-2-en-1-ol:

  • Starting Material: The corresponding α,β-unsaturated aldehyde, (E)-4-methylpent-2-enal, would be the ideal starting material.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-4-methylpent-2-enal in a suitable solvent, such as methanol or ethanol.

  • Addition of Reagents: Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves. Cool the mixture in an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution. The reaction is typically exothermic.

  • Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis_Workflow Start Start with (E)-4-methylpent-2-enal Dissolve Dissolve in Methanol with CeCl3·7H2O Start->Dissolve Cool Cool to 0°C Dissolve->Cool Reduce Slowly add NaBH4 Cool->Reduce Quench Quench with H2O Reduce->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Obtain (E)-4-methylpent-2-en-1-ol Purify->Product

Caption: A general workflow for the synthesis of (E)-4-methylpent-2-en-1-ol via Luche reduction.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for (E)-4-methylpent-2-en-1-ol have not been reported in the reviewed literature. However, the class of allylic alcohols exhibits a range of biological effects.

General Biological Activities of Allylic Alcohols:

  • Anticonvulsant Properties: Some aromatic allylic alcohols have been investigated for their anticonvulsant activities.[5]

  • Toxicity and Metabolism: As previously mentioned, the primary toxic effect of many allylic alcohols is hepatotoxicity, which is mediated by their metabolism to acrolein. This unsaturated aldehyde is highly reactive and can deplete cellular glutathione, leading to oxidative stress and cell damage.[3] The metabolism of allylic alcohols is a critical factor in their biological activity and toxicological profile.

Due to the lack of specific data for (E)-4-methylpent-2-en-1-ol, any research or drug development efforts should include a thorough in vitro and in vivo evaluation of its biological activity and toxicological profile.

Logical_Relationship cluster_0 Chemical Information cluster_1 Experimental Data cluster_2 Biological Context IUPAC_Name IUPAC Name: (E)-4-methylpent-2-en-1-ol Properties Chemical & Physical Properties (Molecular Formula, Weight, etc.) IUPAC_Name->Properties Synthesis Synthesis Protocol (General Luche Reduction) IUPAC_Name->Synthesis is synthesized by Safety Safety Information (General for Allylic Alcohols) Properties->Safety Toxicology Toxicology (Hepatotoxicity via Acrolein) Safety->Toxicology Bioactivity Biological Activity (General for Allylic Alcohols) Synthesis->Bioactivity to study Bioactivity->Toxicology

Caption: Logical relationship of the information presented in this technical guide.

References

Synthesis of 4-methyl-2-penten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-methyl-2-penten-1-ol, a valuable chemical intermediate. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Two-Step Synthesis via Aldol Condensation and Subsequent Reduction

A robust and well-documented method for the synthesis of 4-methyl-2-penten-1-ol involves a two-step process. The first step is a base-catalyzed aldol condensation of isobutyraldehyde and acetaldehyde to form the intermediate, 4-methyl-2-pentenal. The second step is the selective reduction of this α,β-unsaturated aldehyde to the target allylic alcohol.

Step 1: Aldol Condensation of Isobutyraldehyde and Acetaldehyde

The aldol condensation proceeds by the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. Subsequent dehydration of the aldol addition product yields 4-methyl-2-pentenal.

Experimental Protocol:

A representative procedure adapted from general aldol condensation protocols is as follows:

  • A solution of sodium hydroxide (e.g., 15 M aqueous solution) is prepared as the base catalyst.

  • Isobutyraldehyde and a molar excess of acetaldehyde are dissolved in a suitable solvent, such as ethanol.

  • The sodium hydroxide solution is added dropwise to the aldehyde mixture while stirring at room temperature.

  • The reaction is monitored for completion, which may be indicated by the formation of a precipitate. The reaction time can vary but is typically in the range of 10 minutes to several hours. If no precipitate forms, gentle heating under reflux may be required.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve vacuum filtration if a solid precipitate has formed.

  • The crude product is washed with cold water and then a cold, dilute acetic acid solution in ethanol to neutralize the remaining base, followed by another wash with cold ethanol.

  • The crude 4-methyl-2-pentenal can be purified by recrystallization from a suitable solvent, such as 95% ethanol, toluene, or 2-butanone, or by distillation.

While a specific yield for this reaction is not available in the literature found, a patent for the synthesis of a similar compound, 2-methyl-2-pentenal, reports a yield of over 95%, suggesting high efficiency for this type of transformation.[1]

Step 2: Selective Reduction of 4-methyl-2-pentenal

The selective reduction of the aldehyde functional group in 4-methyl-2-pentenal, without affecting the carbon-carbon double bond, is crucial for obtaining 4-methyl-2-penten-1-ol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation, as it is a mild reducing agent that typically does not reduce alkenes.

Experimental Protocol:

A general procedure for the selective reduction of an α,β-unsaturated aldehyde is as follows:

  • The purified 4-methyl-2-pentenal is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic.

  • After the addition is complete, the reaction mixture is stirred for a specified time (e.g., 30 minutes to a few hours) at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.

  • The product is extracted with an organic solvent, such as diethyl ether.

  • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 4-methyl-2-penten-1-ol.

  • Further purification can be achieved by distillation.

Quantitative Data Summary

ParameterValueReference
Purity of 4-methyl-2-pentenal>95% (by GC for a similar compound)[1]

Synthesis Pathway: Aldol Condensation and Reduction

G Isobutyraldehyde Isobutyraldehyde Pentenal 4-Methyl-2-pentenal Isobutyraldehyde->Pentenal Aldol Condensation (NaOH, Ethanol) Acetaldehyde Acetaldehyde Acetaldehyde->Pentenal Aldol Condensation (NaOH, Ethanol) Pentenol 4-Methyl-2-penten-1-ol Pentenal->Pentenol Reduction (NaBH4, Methanol)

Caption: Two-step synthesis of 4-methyl-2-penten-1-ol.

Grignard Reaction Pathway

An alternative and direct route to 4-methyl-2-penten-1-ol is through a Grignard reaction. This involves the 1,2-addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to an α,β-unsaturated aldehyde, such as crotonaldehyde.

Reaction Mechanism:

The carbon-magnesium bond of the Grignard reagent is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of crotonaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a weak acid protonates the alkoxide to yield the desired allylic alcohol.

Experimental Protocol:

A general procedure for a Grignard reaction of this type is as follows:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A small amount of a starting crystal of iodine may be added to activate the magnesium. Isopropyl bromide is then added dropwise from the dropping funnel to initiate the formation of isopropylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Crotonaldehyde: Once the Grignard reagent has formed, a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard solution at a low temperature (e.g., 0 °C) to favor 1,2-addition over 1,4-addition.

  • Workup: After the addition is complete, the reaction mixture is stirred for a period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: The product is extracted into diethyl ether. The organic layer is washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude 4-methyl-2-penten-1-ol is then purified by distillation. A similar reaction between methylmagnesium iodide and crotonaldehyde is known to produce 3-penten-2-ol.[2] A patent also details the use of isopropylmagnesium bromide in a reaction with epichlorohydrin, demonstrating the viability of this Grignard reagent.[3]

Quantitative Data Summary

ParameterValueReference
Yield (similar reaction)75-85% (for 1-chloro-4-methylpentan-2-ol)[3]

Synthesis Pathway: Grignard Reaction

G Isopropyl_Bromide Isopropyl Bromide Grignard Isopropylmagnesium Bromide Isopropyl_Bromide->Grignard Formation in anhydrous ether Mg Magnesium Mg->Grignard Formation in anhydrous ether Pentenol 4-Methyl-2-penten-1-ol Grignard->Pentenol 1. Grignard Addition 2. Acidic Workup Crotonaldehyde Crotonaldehyde Crotonaldehyde->Pentenol 1. Grignard Addition 2. Acidic Workup

Caption: Grignard synthesis of 4-methyl-2-penten-1-ol.

Prins Reaction Pathway (Hypothetical)

The Prins reaction, an electrophilic addition of an aldehyde or ketone to an alkene, presents a potential, though not explicitly documented, pathway to an isomer of the target molecule. A detailed experimental protocol exists for the synthesis of 4-methyl-4-penten-2-ol from acetaldehyde and isobutylene using a solid acid catalyst.[4] This reaction proceeds with a high yield (95.7%). While this protocol produces an isomer, it suggests that a variation of the Prins reaction could potentially be developed to synthesize 4-methyl-2-penten-1-ol.

Experimental Protocol for Isomer Synthesis (4-methyl-4-penten-2-ol): [4]

  • A 2000 mL autoclave is charged with a toluene solution of acetaldehyde (4 mol, 40% mass fraction), toluene, and a HSiW-V₂O₅-SiO₂ solid acid catalyst.

  • Isobutylene is introduced into the reactor until the pressure reaches 0.60 MPa (6 mol).

  • The mixture is heated to 120 °C with mechanical stirring at 800 rpm.

  • The reaction is monitored by gas chromatography and is terminated after the complete conversion of acetaldehyde (approximately 5 hours).

  • After cooling and depressurizing, the catalyst is filtered off, and the filtrate is rectified to yield a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.

Quantitative Data for Isomer Synthesis

ParameterValueReference
Overall Yield95.7%[4]
Molar Ratio (4-methyl-3-en-2-pentanol:4-methyl-4-en-2-pentanol)4:1[4]

Logical Relationship: Isomer Synthesis via Prins Reaction

G Acetaldehyde Acetaldehyde Isomer_Mix Mixture of Isomeric 4-Methylpentenols Acetaldehyde->Isomer_Mix Prins Reaction (Solid Acid Catalyst) Isobutylene Isobutylene Isobutylene->Isomer_Mix Prins Reaction (Solid Acid Catalyst)

Caption: Prins reaction for the synthesis of isomers.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 4-methyl-2-penten-1-ol, a significant allylic alcohol with applications in various chemical syntheses. This document consolidates available data on their physicochemical properties, spectroscopic profiles, and potential biological significance, offering a valuable resource for professionals in research and development.

Introduction to 4-Methyl-2-penten-1-ol and its Isomeric Forms

4-Methyl-2-penten-1-ol is an unsaturated alcohol with the chemical formula C₆H₁₂O. Its structure contains a five-carbon chain with a methyl group at the fourth carbon, a double bond at the second carbon, and a primary alcohol functional group at the first carbon. The presence of the carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-4-methyl-2-penten-1-ol and (Z)-4-methyl-2-penten-1-ol. Additionally, positional isomers exist, such as 4-methyl-3-penten-1-ol and 4-methyl-4-penten-2-ol, which differ in the location of the double bond and the hydroxyl group.

These isomers can exhibit different physical, chemical, and biological properties, making their individual characterization and synthesis crucial for specific applications.

Physicochemical Properties

A comparative summary of the known and estimated physicochemical properties of 4-methyl-2-penten-1-ol isomers and related compounds is presented below. Data for the specific (E) and (Z) isomers of 4-methyl-2-penten-1-ol is limited, and thus, data for closely related structures are included for comparative purposes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
4-Methyl-2-penten-1-ol (mixture of isomers)5362-55-0C₆H₁₂O100.16---
(E)-4-Methyl-2-penten-1-ol69143-05-1C₆H₁₂O100.16---
(Z)-4-Methyl-2-penten-1-ol82290-65-1C₆H₁₂O100.16---
4-Methyl-4-penten-2-ol2004-67-3C₆H₁₂O100.16134-136[1]0.827[1]-
(E)-4-Methyl-2-pentene674-76-0C₆H₁₂84.1658.50.6691.388
(Z)-4-Methyl-2-pentene691-38-3C₆H₁₂84.1656.40.6691.386-1.390

Spectroscopic Data

Key Spectroscopic Features:

  • ¹H NMR: The protons on the double bond (vinylic protons) will show distinct coupling constants (J-values) for the (E) and (Z) isomers. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-vinylic protons, while the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-vinylic protons. The chemical shifts of the protons adjacent to the double bond and the hydroxyl group will also differ between the isomers.

  • ¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will be indicative of the isomeric form.

  • IR Spectroscopy: The C=C stretching vibration in the IR spectrum can provide clues about the substitution pattern of the double bond. The O-H stretching of the alcohol group will be a prominent broad peak around 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectra of the isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 100. Fragmentation patterns may show subtle differences that could aid in differentiation when coupled with chromatographic separation.

Synthesis and Separation of Isomers

The synthesis of 4-methyl-2-penten-1-ol can be approached through various established organic synthesis methodologies. The stereoselective synthesis of either the (E) or (Z) isomer often requires specific reagents and reaction conditions.

General Synthetic Approaches
  • Aldol Condensation: The condensation of isobutyraldehyde with acetaldehyde can lead to the formation of 4-methyl-2-pentenal, which can then be selectively reduced to the corresponding alcohol. The stereoselectivity of the reduction step will determine the isomeric ratio of the final product.

  • Grignard Reaction: The reaction of a suitable Grignard reagent, such as isopropenylmagnesium bromide, with an appropriate aldehyde, like acetaldehyde, followed by hydrolysis, can yield isomers of 4-methyl-penten-1-ol.

  • Wittig Reaction: The Wittig reaction between isobutyraldehyde and a phosphorus ylide derived from a two-carbon haloalcohol can be employed to create the double bond with potential for stereocontrol.

Experimental Protocol: Illustrative Synthesis of a Related Allylic Alcohol

Synthesis of 4-Penten-1-ol

Materials:

  • Tetrahydrofurfuryl alcohol

  • Pyridine

  • Thionyl chloride

  • Sodium metal

  • Anhydrous ether

  • Magnesium sulfate

Procedure:

  • Preparation of Tetrahydrofurfuryl chloride: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine. Cool the mixture in an ice bath and add 500 g (4.2 moles) of freshly distilled thionyl chloride dropwise while maintaining the temperature below 60°C. After the addition is complete, stir the mixture for 3-4 hours. Extract the product with ether, wash with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure.

  • Formation of 4-Penten-1-ol: In a three-necked flask containing 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether, add a small amount of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 ml of anhydrous ether to initiate the reaction. Then, add the remaining chloride solution dropwise over 5 hours while cooling the flask in an ice bath. After stirring for an additional 2 hours, decompose the reaction mixture with ice water. Separate the ether layer, dry it over magnesium sulfate, and distill to obtain 4-penten-1-ol.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) geometric isomers of 4-methyl-2-penten-1-ol can be challenging due to their similar physical properties.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most effective techniques for separating geometric isomers.[2][3]

    • GC: Capillary GC columns with polar stationary phases can often provide good resolution of (E) and (Z) isomers of allylic alcohols.[2]

    • HPLC: Reversed-phase HPLC with columns that offer shape selectivity, such as those with cholesterol-based stationary phases, can be effective for separating geometric isomers.[4] A patent describes the separation of E and Z isomers of alkene alcohols using ion-exchange chromatography with silver or copper ions.

Biological Activity and Toxicology

General Toxicology of Allylic Alcohols

Allylic alcohols as a class of compounds are known to exhibit significant toxicity.[5][6] Their toxicity is primarily attributed to their in vivo metabolism.

  • Metabolic Activation: Allyl alcohol is metabolized by alcohol dehydrogenase (ADH) in the liver to the highly reactive and toxic α,β-unsaturated aldehyde, acrolein.[7][8] This metabolic activation is a key step in the manifestation of its toxic effects.

  • Hepatotoxicity: The primary target organ for allyl alcohol toxicity is the liver.[5] Acrolein can cause severe liver damage by depleting cellular glutathione (GSH) and binding to essential cellular macromolecules, leading to oxidative stress and cell death.[7][8]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for 4-methyl-2-penten-1-ol, the general mechanism of allylic alcohol toxicity suggests the involvement of cellular stress response pathways.

Toxicity_Pathway 4-Methyl-2-penten-1-ol 4-Methyl-2-penten-1-ol Metabolism (ADH) Metabolism (ADH) 4-Methyl-2-penten-1-ol->Metabolism (ADH) 4-Methyl-2-pentenal (Acrolein analog) 4-Methyl-2-pentenal (Acrolein analog) Metabolism (ADH)->4-Methyl-2-pentenal (Acrolein analog) Glutathione (GSH) Glutathione (GSH) 4-Methyl-2-pentenal (Acrolein analog)->Glutathione (GSH) conjugation Binding to Macromolecules Binding to Macromolecules 4-Methyl-2-pentenal (Acrolein analog)->Binding to Macromolecules GSH Depletion GSH Depletion Glutathione (GSH)->GSH Depletion Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Cellular Injury Cellular Injury Binding to Macromolecules->Cellular Injury Oxidative Stress->Cellular Injury Hepatotoxicity Hepatotoxicity Cellular Injury->Hepatotoxicity

Caption: Proposed metabolic activation and toxicity pathway of 4-methyl-2-penten-1-ol.

Logical Relationships of Isomers

The isomers of 4-methyl-pentenol can be categorized based on the position of the double bond and the hydroxyl group, as well as the stereochemistry of the double bond.

Isomer_Relationships cluster_positional Positional Isomers cluster_geometric Geometric Isomers (Stereoisomers) 4-Methyl-2-penten-1-ol 4-Methyl-2-penten-1-ol (E)-4-Methyl-2-penten-1-ol (E)-4-Methyl-2-penten-1-ol 4-Methyl-2-penten-1-ol->(E)-4-Methyl-2-penten-1-ol is a mixture containing (Z)-4-Methyl-2-penten-1-ol (Z)-4-Methyl-2-penten-1-ol 4-Methyl-2-penten-1-ol->(Z)-4-Methyl-2-penten-1-ol is a mixture containing 4-Methyl-3-penten-1-ol 4-Methyl-3-penten-1-ol 4-Methyl-4-penten-2-ol 4-Methyl-4-penten-2-ol

Caption: Isomeric relationships of 4-methyl-pentenol.

Conclusion

This technical guide has summarized the available information on the isomers and stereoisomers of 4-methyl-2-penten-1-ol. While there are significant gaps in the publicly available quantitative data for the individual (E) and (Z) isomers, this document provides a foundational understanding for researchers and professionals in drug development. Further experimental work is necessary to fully characterize the physicochemical properties, spectroscopic profiles, and biological activities of these distinct chemical entities. The provided information on synthesis, separation, and potential toxicology serves as a valuable starting point for future research and development endeavors involving these compounds.

References

(R)-2-Methyl-4-penten-1-ol properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Properties of (R)-2-Methyl-4-penten-1-ol

This technical guide provides a comprehensive overview of the core properties of (R)-2-Methyl-4-penten-1-ol, a chiral alcohol with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

Table 1: Physicochemical Properties of (R)-2-Methyl-4-penten-1-ol

PropertyValueSource
Molecular Formula C₆H₁₂OPubChem[1][2]
Molecular Weight 100.16 g/mol PubChem[1][2]
IUPAC Name (2R)-2-methylpent-4-en-1-olPubChem[2]
CAS Number 5673-98-3 (for the racemic mixture)PubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Specific Rotation [α]D Not available
XLogP3 1.4PubChem (Computed)[2]
Complexity 50.1PubChem (Computed)[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-2-Methyl-4-penten-1-ol. The following data is for the racemic mixture of 2-Methyl-4-penten-1-ol, which is expected to be identical to that of the pure (R)-enantiomer in terms of chemical shifts and fragmentation patterns.

Table 2: Spectroscopic Data for 2-Methyl-4-penten-1-ol

Spectrum TypeKey Peaks/SignalsSource
¹H NMR Data not explicitly detailed in search results.
¹³C NMR Data not explicitly detailed in search results.
Mass Spectrometry (GC-MS) Data available but specific fragments not detailed.PubChem[1]
Infrared (IR) Spectroscopy Data not available.

Synthesis

A specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Methyl-4-penten-1-ol was not found in the performed searches. However, a general approach for the synthesis of a structurally similar chiral alcohol, (R)-(-)-penten-2-ol, can be referenced to illustrate a potential synthetic strategy. This method involves the asymmetric allylation of an aldehyde using a chiral borane reagent.

Representative Experimental Protocol: Asymmetric Synthesis of (R)-(-)-Penten-2-ol

This protocol is for the synthesis of a related chiral alcohol and is provided as an illustrative example of a potential synthetic route.

Reaction: Asymmetric allylation of acetaldehyde.

Reagents and Materials:

  • (-)-Ipc₂B(allyl)borane ((-)-B-allyldiisopinocampheylborane)

  • Acetaldehyde

  • Anhydrous diethyl ether (Et₂O)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of (-)-Ipc₂B(allyl)borane in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • A solution of acetaldehyde in anhydrous diethyl ether is added dropwise to the cooled borane solution.

  • The reaction mixture is stirred at -78 °C for a specified period to allow for the asymmetric addition to occur.

  • The reaction is quenched by the sequential addition of 3 M NaOH solution and 30% H₂O₂.

  • The mixture is allowed to warm to room temperature and stirred for an additional period.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield (R)-(-)-penten-2-ol.

Visualization of a Potential Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis and characterization of a chiral alcohol like (R)-2-Methyl-4-penten-1-ol, based on the representative protocol described above.

G cluster_synthesis Asymmetric Synthesis cluster_characterization Characterization start Starting Materials (e.g., Aldehyde, Chiral Reagent) reaction Asymmetric Allylation (-78 °C to RT) start->reaction 1. Reaction Setup workup Aqueous Workup (NaOH, H₂O₂) reaction->workup 2. Quenching extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction 3. Isolation drying Drying (e.g., Na₂SO₄) extraction->drying 4. Drying purification Purification (e.g., Distillation) drying->purification 5. Final Purification product (R)-2-Methyl-4-penten-1-ol purification->product Yields Pure Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir rotation Polarimetry (Specific Rotation) product->rotation

Caption: Generalized workflow for the synthesis and characterization of (R)-2-Methyl-4-penten-1-ol.

This guide summarizes the currently available information on (R)-2-Methyl-4-penten-1-ol. Further experimental research is required to fully characterize its physical and spectroscopic properties and to develop optimized, detailed synthetic protocols.

References

Synthesis of (S)-2-Methyl-4-penten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-2-methyl-4-penten-1-ol, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of the primary synthetic strategies, including enzymatic kinetic resolution and asymmetric allylation, complete with detailed experimental protocols and comparative data to aid in methodology selection and implementation.

Introduction

(S)-2-Methyl-4-penten-1-ol is a valuable chiral intermediate utilized in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The stereospecificity of its chiral center is often crucial for the biological activity of the final product. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance. This guide explores two principal approaches to obtain the desired (S)-enantiomer: the resolution of a racemic mixture and direct asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic 2-Methyl-4-penten-1-ol

Kinetic resolution is a widely employed technique for the separation of enantiomers. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are frequently used for this purpose due to their commercial availability, broad substrate specificity, and ability to function in organic solvents.

Overview of the Method

The kinetic resolution of racemic 2-methyl-4-penten-1-ol is typically achieved through lipase-catalyzed transesterification. In this process, the lipase selectively acylates the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated by standard chromatographic techniques. Pseudomonas cepacia lipase (PCL) is a commonly used enzyme for the resolution of primary 2-methyl-substituted alcohols.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is adapted from established procedures for the kinetic resolution of structurally similar primary alcohols using Pseudomonas cepacia lipase.[1][2]

Materials:

  • Racemic 2-methyl-4-penten-1-ol

  • Pseudomonas cepacia lipase (e.g., Amano Lipase PS)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of racemic 2-methyl-4-penten-1-ol (1.0 equiv.) in an anhydrous organic solvent, add Pseudomonas cepacia lipase (typically 50-100% by weight of the substrate).

  • Add vinyl acetate (2.0-5.0 equiv.) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., room temperature or 30°C).

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Upon reaching the desired conversion, remove the enzyme by filtration.

  • Wash the enzyme with the reaction solvent and combine the filtrates.

  • Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of (S)-2-methyl-4-penten-1-ol and the corresponding (R)-acetate by silica gel column chromatography.

Expected Results and Data

The enantioselectivity of lipase-catalyzed resolutions is often modest for simple 2-methylalkan-1-ols, with reported enantiomeric ratios (E) around 10.[1] This would result in moderate enantiomeric excess (e.e.) for the recovered (S)-alcohol at 50% conversion. Optimization of the enzyme, solvent, acyl donor, and temperature may be necessary to achieve higher enantioselectivity.

Table 1: Representative Data for Lipase-Catalyzed Resolution of Primary 2-Methyl-Substituted Alcohols

Substrate ClassEnzymeAcyl DonorSolventEnantiomeric Ratio (E)Reference
2-Methylalkan-1-olsPseudomonas cepacia lipaseVinyl acetateOrganic Solvent~10[1]
3-Aryl-2-methylpropan-1-olsPseudomonas cepacia lipaseVinyl acetateOrganic Solvent>100[1]

Asymmetric Allylation of Methacrolein

Direct asymmetric synthesis offers an alternative and potentially more atom-economical route to (S)-2-methyl-4-penten-1-ol, avoiding the need to prepare a racemic mixture and perform a resolution. Brown's asymmetric allylation, utilizing a chiral allylborane reagent, is a powerful method for the enantioselective synthesis of homoallylic alcohols.

Overview of the Method

In this approach, methacrolein is reacted with a chiral allylborane reagent derived from a readily available chiral terpene, such as (+)- or (-)-α-pinene. The chiral auxiliary, diisopinocampheylborane, directs the addition of the allyl group to one face of the aldehyde, leading to the formation of the desired enantiomer of the homoallylic alcohol with high stereoselectivity.

Experimental Workflow

G cluster_0 Synthesis of Chiral Allylborane Reagent cluster_1 Asymmetric Allylation start_reagent (-)-α-Pinene reagent_prep Hydroboration with 9-BBN start_reagent->reagent_prep 1. allyl_source Allylmagnesium bromide reagent_prep->allyl_source 2. chiral_reagent B-allyl-diisopinocampheylborane allyl_source->chiral_reagent 3. In situ generation allylation Reaction with chiral allylborane chiral_reagent->allylation start_aldehyde Methacrolein start_aldehyde->allylation 4. workup Oxidative Workup (NaOH, H2O2) allylation->workup 5. product (S)-2-Methyl-4-penten-1-ol workup->product 6.

Caption: Workflow for the asymmetric allylation of methacrolein.

Experimental Protocol: Asymmetric Allylation

This protocol is based on the general procedure for Brown's asymmetric allylation of aldehydes.

Materials:

  • (-)-α-Pinene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Allylmagnesium bromide solution

  • Methacrolein

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Preparation of B-allyl-diisopinocampheylborane: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve (-)-α-pinene in anhydrous THF. Cool the solution to 0°C and slowly add a solution of 9-BBN in THF. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours to form diisopinocampheylborane. Cool the solution to -78°C and add allylmagnesium bromide dropwise. Stir the mixture at -78°C for 30 minutes.

  • Asymmetric Allylation: To the freshly prepared solution of B-allyl-diisopinocampheylborane at -78°C, add freshly distilled methacrolein dropwise.

  • Stir the reaction mixture at -78°C for 1-3 hours.

  • Workup: Quench the reaction by the slow addition of water, followed by 3M aqueous sodium hydroxide solution. Slowly and carefully add 30% hydrogen peroxide, ensuring the temperature does not rise excessively.

  • Stir the mixture at room temperature for several hours until the oxidation is complete.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-2-methyl-4-penten-1-ol.

Expected Results and Data

Brown's asymmetric allylation typically provides high yields and excellent enantioselectivities.

Table 2: Expected Quantitative Data for Asymmetric Allylation

AldehydeChiral ReagentYield (%)Enantiomeric Excess (e.e., %)
MethacroleinB-allyl-diisopinocampheylborane (from (-)-α-pinene)70-90>90

Comparison of Synthetic Routes

FeatureEnzymatic Kinetic ResolutionAsymmetric Allylation
Starting Material Racemic 2-methyl-4-penten-1-olMethacrolein, (-)-α-Pinene
Stereocontrol Separation of enantiomersDirect formation of one enantiomer
Theoretical Max. Yield 50% for the desired enantiomer100%
Key Reagents Lipase, Acyl donorChiral borane, Allyl Grignard
Advantages Mild reaction conditions, commercially available enzymesHigh enantioselectivity, high theoretical yield
Disadvantages Maximum 50% yield, requires separation of product and unreacted starting material, potentially moderate e.e.Requires handling of air- and moisture-sensitive reagents, cryogenic temperatures

Conclusion

Both enzymatic kinetic resolution and asymmetric allylation present viable pathways for the synthesis of (S)-2-methyl-4-penten-1-ol. The choice of method will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available equipment and expertise. For high enantiopurity and yield, asymmetric allylation is the preferred method, while enzymatic resolution offers a simpler experimental setup with milder conditions, albeit with a lower theoretical yield.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a synthetic route.

G start Synthesis of (S)-2-Methyl-4-penten-1-ol decision Primary Consideration? start->decision yield High Yield Required decision->yield Yield simplicity Simpler Experimental Setup decision->simplicity Simplicity asymmetric_allylation Asymmetric Allylation yield->asymmetric_allylation kinetic_resolution Enzymatic Kinetic Resolution simplicity->kinetic_resolution

References

Spectral Profile of 4-Methyl-2-penten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-methyl-2-penten-1-ol (CAS 5362-55-0). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the predicted and observed spectral data for 4-methyl-2-penten-1-ol.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-5.7m2HH2, H3
~4.1d2HH1
~2.3m1HH4
~1.7s1HOH
~0.9d6HH5, H5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The hydroxyl proton shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Carbon Atom
~135C3
~125C2
~65C1
~31C4
~22C5, C5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~3020Medium=C-H stretch (alkene)
~2960-2870StrongC-H stretch (alkane)
~1670MediumC=C stretch (alkene)
~1050StrongC-O stretch (primary alcohol)

Note: Data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
100Moderate[M]⁺ (Molecular Ion)
85High[M - CH₃]⁺
82Moderate[M - H₂O]⁺
69High[M - OCH₃]⁺
43Very High[C₃H₇]⁺ (Isopropyl cation)

Note: Fragmentation pattern is predicted based on the structure. The presence of 4-methyl-2-penten-1-ol has been confirmed in samples via headspace gas chromatography-mass spectrometry.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-methyl-2-penten-1-ol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 4-methyl-2-penten-1-ol can be obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A diluted solution of 4-methyl-2-penten-1-ol in a volatile organic solvent is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Mandatory Visualization

Spectral_Analysis_Workflow Figure 1: Spectral Analysis Workflow for 4-Methyl-2-penten-1-ol cluster_structure Compound Information cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation Compound 4-Methyl-2-penten-1-ol (C6H12O) CAS: 5362-55-0 NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Provides information on the carbon-hydrogen framework IR IR Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry (GC-MS) Compound->MS Determines molecular weight and fragmentation Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Structure->Functional_Groups Structure->Fragmentation Functional_Groups->Fragmentation

Caption: Workflow of spectral analysis for 4-methyl-2-penten-1-ol.

References

Navigating the Safety Landscape of 4-Methyl-2-Penten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-2-penten-1-ol, an unsaturated alcohol, finds application in various chemical syntheses. As with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety and handling information for 4-methyl-2-penten-1-ol, with a focus on quantitative data, experimental protocols, and clear visual representations of safety procedures.

Section 1: Hazard Identification and Classification

Table 1: GHS Hazard Classification (Inferred)

Hazard Class Hazard Category Hazard Statement
Flammable Liquids Category 3 H226: Flammable liquid and vapor
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from a structurally similar compound and should be used for guidance only. A substance-specific risk assessment is essential.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to safe handling and storage.

Table 2: Physical and Chemical Properties of 4-Methyl-2-penten-1-ol

Property Value Source
CAS Number 5362-55-0 --INVALID-LINK--[1][2]
Molecular Formula C₆H₁₂O --INVALID-LINK--[1][2]
Molecular Weight 100.16 g/mol --INVALID-LINK--[1][2]
Appearance Colorless liquid Inferred from similar compounds
Flash Point ~27°C (80.6°F) --INVALID-LINK--[3] (Data for 4-Methyl-3-penten-2-one)
Boiling Point ~130°C (266°F) --INVALID-LINK--[3] (Data for 4-Methyl-3-penten-2-one)

| Solubility | Soluble in water (3g/100mL at 20°C) | --INVALID-LINK--[3] (Data for 4-Methyl-3-penten-2-one) |

Section 3: Toxicological Data

Table 3: Toxicological Data (Data Not Available)

Test Species Route Value
LD50 - Oral Data Not Available
LD50 - Dermal Data Not Available

| LC50 | - | Inhalation | Data Not Available |

Section 4: Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for 4-methyl-2-penten-1-ol by major regulatory bodies such as OSHA or ACGIH. For the related compound, 4-Methyl-3-penten-2-one, the following limits have been set and may serve as a conservative guide.

Table 4: Occupational Exposure Limits (for 4-Methyl-3-penten-2-one)

Organization TWA STEL
ACGIH 15 ppm 25 ppm

| OSHA | 25 ppm | - |

Section 5: Experimental Protocols

Detailed experimental protocols for the safety evaluation of 4-methyl-2-penten-1-ol have not been published. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would typically be employed.

Acute Oral Toxicity (OECD Test Guideline 425): The Up-and-Down Procedure (UDP) is a method to determine the LD50 value with a reduced number of animals.[4] The study involves administering a single dose of the substance to animals, typically rats, via oral gavage. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. Observations of toxic effects and mortality are recorded for a defined period.

Flash Point Determination (Closed-Cup Method): The flash point of a flammable liquid is determined using a standardized closed-cup apparatus.[3][5][6][7][8] A sample of the substance is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Section 6: Safety and Handling Precautions

Given the potential hazards, stringent safety measures should be implemented when handling 4-methyl-2-penten-1-ol.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof equipment and lighting.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from oxidizing agents and other incompatible materials.

Section 7: Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and eliminate all ignition sources.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Section 8: Visualized Workflows

The following diagrams illustrate key safety and handling workflows for 4-methyl-2-penten-1-ol.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Review SDS Review SDS Identify Hazards Identify Hazards Review SDS->Identify Hazards Input Assess Risks Assess Risks Identify Hazards->Assess Risks Inform Engineering Controls Engineering Controls Assess Risks->Engineering Controls Mitigate PPE PPE Assess Risks->PPE Protect Safe Handling Procedures Safe Handling Procedures Assess Risks->Safe Handling Procedures Standardize First Aid First Aid Safe Handling Procedures->First Aid In case of exposure Spill Response Spill Response Safe Handling Procedures->Spill Response In case of spill

Caption: Hazard Mitigation Workflow for 4-Methyl-2-penten-1-ol.

Spill_Response_Protocol Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Eliminate Ignition Sources Eliminate Ignition Sources Evacuate Area->Eliminate Ignition Sources Don PPE Don PPE Eliminate Ignition Sources->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Spill Response Protocol for 4-Methyl-2-penten-1-ol.

Disclaimer: This guide has been compiled from the best available information. However, the safety data for 4-methyl-2-penten-1-ol is incomplete. All personnel handling this chemical should exercise extreme caution and conduct their own risk assessment. This document is intended for informational purposes only and does not constitute professional safety advice.

References

An In-depth Technical Guide on 4-methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive literature review of 4-methyl-2-penten-1-ol, a six-carbon allylic alcohol. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical and physical properties, synthesis methodologies, spectroscopic data, and known biological activities. Due to the limited availability of data for 4-methyl-2-penten-1-ol, information on closely related isomers and the general class of allylic alcohols is included to provide a broader context.

Physicochemical Properties

4-Methyl-2-penten-1-ol, with the chemical formula C₆H₁₂O, is an unsaturated alcohol. It exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. While experimental physicochemical data for 4-methyl-2-penten-1-ol is sparse in the literature, some computed properties for the (E)-isomer are available. For comparative purposes, experimental data for the related saturated alcohol, 4-methyl-2-pentanol, is also provided.

Table 1: Physicochemical Properties of 4-methyl-2-penten-1-ol and Related Compounds

Property(E)-4-methyl-2-penten-1-ol (Computed)4-methyl-2-pentanol (Experimental)
CAS Number 69143-05-1108-11-2
Molecular Formula C₆H₁₂O[1]C₆H₁₄O
Molecular Weight 100.16 g/mol [1]102.17 g/mol
Boiling Point Not available131-132 °C
Density Not available0.807 g/cm³
Solubility in Water Not available15 g/L at 20 °C
XLogP3-AA 1.2[1]1.4
Topological Polar Surface Area 20.2 Ų[1]20.2 Ų

Synthesis of 4-methyl-2-penten-1-ol

A plausible and widely used method for the targeted synthesis of 4-methyl-2-penten-1-ol is the Grignard reaction. This approach involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of 4-methyl-2-penten-1-ol, isovaleraldehyde could be reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide.

General Experimental Protocol for Grignard Synthesis:
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). A solution of vinyl bromide in the same anhydrous solvent is added dropwise to initiate the formation of vinylmagnesium bromide.

  • Grignard Reaction: The solution of isovaleraldehyde in anhydrous ether is cooled in an ice bath. The prepared vinylmagnesium bromide solution is then added dropwise to the aldehyde solution with constant stirring. The reaction is typically allowed to proceed to completion at room temperature.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield 4-methyl-2-penten-1-ol.

SynthesisWorkflow General Workflow for Grignard Synthesis of 4-methyl-2-penten-1-ol reagent_prep Grignard Reagent Preparation (Vinylmagnesium Bromide) reaction Grignard Reaction with Isovaleraldehyde reagent_prep->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 4-methyl-2-penten-1-ol purification->product

A generalized workflow for the synthesis of 4-methyl-2-penten-1-ol via a Grignard reaction.

Spectroscopic Analysis

Experimental spectroscopic data for 4-methyl-2-penten-1-ol is not widely published. However, based on the known spectral characteristics of similar molecules, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for 4-methyl-2-penten-1-ol

TechniquePredicted Key Signals/Features
¹H NMR Signals corresponding to vinylic protons (δ 5.5-6.0 ppm), a proton on the carbon bearing the hydroxyl group (δ ~4.0 ppm), a broad singlet for the hydroxyl proton, and signals for the aliphatic protons, including a doublet for the two methyl groups of the isopropyl moiety.
¹³C NMR Peaks in the olefinic region (δ 120-140 ppm), a peak for the carbon attached to the hydroxyl group (δ ~60-70 ppm), and peaks for the aliphatic carbons.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching absorptions just below 3000 cm⁻¹, and a C=C stretching absorption around 1650-1670 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 100. Fragmentation would likely involve the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom.

Biological Activity and Toxicological Profile

There is a significant lack of published research on the specific biological activities of 4-methyl-2-penten-1-ol. However, the broader class of allylic alcohols is known to possess a range of biological effects, and some members are found in bioactive natural products.

Allyl alcohol and its derivatives can exhibit antimicrobial properties. For instance, allyl alcohol, a metabolic product of garlic, has been shown to induce oxidative stress in Candida albicans.[2] This is mediated through the depletion of glutathione and an increase in reactive oxygen species.[2] The toxicity of many allylic alcohols is often attributed to their metabolic oxidation to the corresponding α,β-unsaturated aldehydes or ketones. These metabolites are electrophilic and can react with cellular nucleophiles, such as proteins, leading to cellular damage.

The general mechanism of toxicity for many allylic alcohols involves enzymatic oxidation by alcohol dehydrogenase to form a reactive α,β-unsaturated aldehyde. This aldehyde can then adduct to cellular macromolecules, leading to cytotoxicity.

ToxicityMechanism General Metabolic Activation and Toxicity Pathway of Allylic Alcohols allylic_alcohol Allylic Alcohol (e.g., 4-methyl-2-penten-1-ol) adh Alcohol Dehydrogenase allylic_alcohol->adh Metabolic Oxidation unsaturated_aldehyde α,β-Unsaturated Aldehyde (Reactive Metabolite) adh->unsaturated_aldehyde adduct_formation Covalent Adduct Formation unsaturated_aldehyde->adduct_formation macromolecules Cellular Macromolecules (Proteins, DNA) macromolecules->adduct_formation cytotoxicity Cytotoxicity adduct_formation->cytotoxicity

References

An In-depth Technical Guide to 2-Penten-1-ol, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Penten-1-ol, 4-methyl-, known by its IUPAC name 4-methyl-2-penten-1-ol. This document details its chemical and physical properties, outlines key methods for its synthesis with detailed experimental protocols, and discusses its primary industrial applications, particularly within the fragrance industry. The guide is intended to serve as a thorough resource for researchers and professionals engaged in chemical synthesis and product development.

Introduction

4-Methyl-2-penten-1-ol is an organic compound classified as an unsaturated aliphatic alcohol. Its structure consists of a five-carbon chain with a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a methyl group at position 4. This allylic alcohol is of interest due to its characteristic odor, which has led to its use as a fragrance ingredient. This guide will explore the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its synthesis and characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-methyl-2-penten-1-ol is presented in the table below. These properties are crucial for its handling, application, and the design of synthetic and purification processes.

PropertyValueReference
IUPAC Name 4-methyl-2-penten-1-ol
Synonyms 2-Penten-1-ol, 4-methyl-
CAS Number 5362-55-0[1]
(2E)-isomer CAS 69143-05-1
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless liquid
Boiling Point 134-136 °C[2]
Density 0.827 g/cm³[2]
Solubility Soluble in ethanol and ether, slightly soluble in water.[2]

Spectroscopic Data

The structural characterization of 4-methyl-2-penten-1-ol is primarily achieved through spectroscopic methods. The following tables summarize key data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3300 (broad)O-H stretch (alcohol)
~3020=C-H stretch (alkene)
~2960, 2870C-H stretch (alkane)
~1670C=C stretch (alkene)
~1000C-O stretch (primary alcohol)

Note: The IR data is predicted based on characteristic functional group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9d6H-CH(CH₃)₂
~1.7s1H-OH
~2.2m1H-CH(CH₃)₂
~4.0d2H-CH₂OH
~5.5m2H-CH=CH-

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~22.5-CH(CH₃)₂
~31.0-CH(CH₃)₂
~68.0-CH₂OH
~125.0=CH-
~135.0=CH-

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of 4-methyl-2-penten-1-ol. The following sections provide detailed experimental protocols for three common methods: Grignard Reaction, Aldol Condensation followed by reduction, and reduction of the corresponding haloalkane.

Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of 4-methyl-2-penten-1-ol, crotonaldehyde can be reacted with isopropylmagnesium bromide.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain 4-methyl-2-penten-1-ol.

Aldol Condensation and Subsequent Reduction

This two-step synthesis involves the base-catalyzed aldol condensation of isobutyraldehyde and acetaldehyde to form 4-methyl-2-pentenal, followed by its selective reduction to the corresponding alcohol.

Experimental Protocol:

  • Aldol Condensation: To a stirred solution of isobutyraldehyde (1.0 eq) and acetaldehyde (1.2 eq) in ethanol, slowly add an aqueous solution of sodium hydroxide (10%) at a temperature maintained below 10 °C. After the addition, continue stirring at room temperature for 4-6 hours.

  • Work-up of Aldehyde: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification of Aldehyde: Remove the solvent under reduced pressure and purify the resulting 4-methyl-2-pentenal by distillation.

  • Reduction to Alcohol: Dissolve the purified 4-methyl-2-pentenal (1.0 eq) in methanol. Cool the solution to 0 °C and add sodium borohydride (0.3 eq) portion-wise. Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up of Alcohol: Quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification of Alcohol: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Reduction of Haloalkane

This method involves the preparation of a halo-derivative of a suitable alkene followed by nucleophilic substitution with a hydroxide source.

Experimental Protocol:

  • Halogenation: React 4-methyl-2-pentene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux with irradiation from a light source to facilitate allylic bromination.

  • Work-up of Halide: After the reaction is complete, cool the mixture and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous calcium chloride.

  • Purification of Halide: Remove the solvent under reduced pressure and purify the resulting 1-bromo-4-methyl-2-pentene by distillation.

  • Hydrolysis: Reflux the purified 1-bromo-4-methyl-2-pentene with an aqueous solution of sodium hydroxide or potassium carbonate to effect the nucleophilic substitution of the bromide with a hydroxyl group.

  • Work-up and Purification of Alcohol: After the reaction is complete, cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Purify the final product by fractional distillation.

History of Discovery and Use

The precise date and discoverer of 4-methyl-2-penten-1-ol are not well-documented in easily accessible historical records. However, the development and characterization of short-chain unsaturated alcohols are intrinsically linked to the advancements in organic synthesis methodologies in the early to mid-20th century, particularly with the advent of reactions like the Grignard and aldol reactions.

The primary application of 4-methyl-2-penten-1-ol has been in the fragrance industry.[2] Allylic alcohols, in general, are known for their fresh, green, and sometimes fruity or floral notes. The specific odor profile of 4-methyl-2-penten-1-ol is often described as having a fruity and fresh aroma.[2] Its use in perfumery is to impart these characteristics to fragrance compositions. The history of using such synthetic molecules in perfumes dates back to the late 19th and early 20th centuries when chemists began to isolate and synthesize aroma compounds to create new and more stable scents than those derived purely from natural sources.

Visualizations

Synthesis Workflow: Grignard Reaction

Grignard_Synthesis cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Isopropyl_bromide Isopropyl bromide Grignard_Formation Formation of Isopropylmagnesium bromide Isopropyl_bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Crotonaldehyde Crotonaldehyde Nucleophilic_Addition Nucleophilic Addition Crotonaldehyde->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Hydrolysis Acidic Work-up Nucleophilic_Addition->Hydrolysis Final_Product 4-Methyl-2-penten-1-ol Hydrolysis->Final_Product

Caption: Grignard synthesis of 4-methyl-2-penten-1-ol.

Synthesis Workflow: Aldol Condensation and Reduction

Aldol_Synthesis cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Isobutyraldehyde Isobutyraldehyde Aldol_Condensation Aldol Condensation Isobutyraldehyde->Aldol_Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Condensation Intermediate 4-Methyl-2-pentenal Aldol_Condensation->Intermediate Reduction Reduction Intermediate->Reduction Final_Product 4-Methyl-2-penten-1-ol Reduction->Final_Product

Caption: Two-step synthesis via Aldol condensation.

Conclusion

4-Methyl-2-penten-1-ol is a valuable specialty chemical with established applications in the fragrance industry. Its synthesis can be achieved through several classic organic reactions, offering flexibility in precursor selection and process design. This guide has provided a detailed compilation of its properties, synthesis protocols, and historical context to aid researchers and professionals in their work with this compound. Further research could focus on developing more sustainable and efficient catalytic methods for its production.

References

A Comprehensive Technical Guide to (2E)-4-Methyl-2-penten-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (2E)-4-methyl-2-penten-1-ol, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, commercial availability, and insights into its synthesis and potential applications.

Chemical and Physical Properties

(2E)-4-Methyl-2-penten-1-ol, also known as trans-4-methyl-2-penten-1-ol, is an allylic alcohol with the chemical formula C₆H₁₂O.[1][2] Its structure features a pentene backbone with a methyl group at the fourth carbon and a hydroxyl group at the first carbon, with the double bond in the trans configuration.

PropertyValueSource
CAS Number 69143-05-1[1][2][3]
Molecular Formula C₆H₁₂O[1][2][3]
Molecular Weight 100.16 g/mol [1]
Purity ≥ 99%[3]
Boiling Point 134-136 °C (for 4-methyl-4-penten-2-ol)
Density 0.827 g/cm³ (for 4-methyl-4-penten-2-ol)
Appearance Colorless liquid (for 4-methyl-4-penten-2-ol)
Solubility Soluble in ethanol and ether; slightly soluble in water (for 4-methyl-4-penten-2-ol)

Commercial Suppliers

(2E)-4-Methyl-2-penten-1-ol is available from various chemical suppliers. Researchers can source this compound from the following vendors:

SupplierPurityAdditional Information
Hangzhou ZeErRui Chemical Co., Ltd. 99%Offers the compound for use in chemical products.[3]
EvitaChem Not specifiedLists the compound for research and industrial use.[2]
Sigma-Aldrich Not specifiedLists the compound among its chemical offerings.[2]
Benchchem Not specifiedA listed source for this chemical.[2]
Shureli Biopharma Co., Ltd 95%Offers the compound in research quantities.[4]

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis and characterization of a small molecule like (2E)-4-methyl-2-penten-1-ol is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials ((E)-4-methyl-2-pentenal, Reducing Agent) reaction Chemical Reaction (Reduction) start->reaction workup Work-up & Purification reaction->workup product Isolated Product ((2E)-4-methyl-2-penten-1-ol) workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation purity_analysis Purity Analysis (e.g., GC, HPLC) product->purity_analysis Purity Determination

A generalized workflow for the synthesis and characterization of (2E)-4-methyl-2-penten-1-ol.

Applications in Drug Discovery and Development

Allylic alcohols are a significant class of organic compounds that serve as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals.[5][6] Their utility stems from the reactivity of both the hydroxyl group and the adjacent double bond, allowing for a variety of chemical transformations.[5]

While specific research detailing the direct involvement of (2E)-4-methyl-2-penten-1-ol in signaling pathways or as a lead compound in drug development is not prominently available in the reviewed literature, the allyl motif is a powerful tool in fragment-based drug design for cancer treatment.[7] Natural and synthetic compounds containing allyl groups have demonstrated a range of anticancer activities.[7]

The potential for (2E)-4-methyl-2-penten-1-ol in drug discovery would likely involve its use as a synthon to introduce the 4-methyl-2-pentenyl moiety into a larger molecule. This could be relevant for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

A conceptual pathway illustrating the potential role of an allylic alcohol like (2E)-4-methyl-2-penten-1-ol in a drug discovery program is presented below.

G cluster_discovery Drug Discovery Pipeline cluster_synthesis_integration Synthetic Chemistry Integration start Target Identification & Validation hit_id Hit Identification (e.g., HTS) start->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical allyl_alcohol (2E)-4-Methyl-2-penten-1-ol (Building Block) synthesis_step Incorporation into Lead Scaffold allyl_alcohol->synthesis_step synthesis_step->lead_opt SAR Studies

Conceptual integration of (2E)-4-methyl-2-penten-1-ol as a building block in a drug discovery workflow.

Safety Information

While a specific safety data sheet (SDS) for (2E)-4-methyl-2-penten-1-ol was not found, general safety precautions for allylic alcohols and flammable liquids should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition.

For the related compound, 4-methyl-4-penten-2-ol, it is noted to have some toxicity and appropriate care should be taken to avoid skin and eye contact, as well as inhalation.

This guide serves as a foundational resource for professionals engaged in research and development. Further investigation into the specific biological activities of (2E)-4-methyl-2-penten-1-ol is warranted to fully elucidate its potential in the pharmaceutical landscape.

References

Methodological & Application

Application Note: High-Throughput Analysis of 4-Methyl-2-Penten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-2-penten-1-ol is a member of the class of unsaturated aliphatic alcohols. These compounds are of interest in various industrial and research applications. Accurate and sensitive analytical methods are crucial for their detection and quantification in diverse matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds due to its high chromatographic resolution and definitive mass spectral identification.[1][2][3] This application note provides a generalized yet detailed protocol that can be adapted for the specific analysis of 4-methyl-2-penten-1-ol and its isomers.

Experimental Protocol

This protocol outlines a general procedure for the analysis of 4-methyl-2-penten-1-ol using a standard GC-MS system. The parameters provided should be considered as a starting point and may require optimization for specific instrumentation and sample matrices.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as water or solvents, direct injection or headspace analysis is suitable. For solid or complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be necessary.

  • Direct Injection:

    • Dilute the sample containing 4-methyl-2-penten-1-ol in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a final concentration within the instrument's linear range.

    • An internal standard (e.g., n-tridecane) can be added for accurate quantification.[4]

    • Transfer the final solution to a 2 mL autosampler vial.

  • Headspace Analysis:

    • Place a known amount of the sample into a headspace vial.

    • For solid samples, a matrix-modifying solvent may be added.

    • Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow the volatile compounds to partition into the headspace.

    • The automated headspace sampler will then inject a portion of the vapor phase into the GC inlet.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of 4-methyl-2-penten-1-ol.

Parameter Value
Gas Chromatograph Standard GC system with a split/splitless injector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer Quadrupole Mass Analyzer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 35-350
Scan Rate 2 scans/sec
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Data Acquisition and Analysis

Data is acquired using the instrument's operating software. Qualitative identification of 4-methyl-2-penten-1-ol is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte should also match that of a pure standard analyzed under the same conditions. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Data Presentation

The following table presents the characteristic mass spectral data for the representative isomer, 4-methyl-4-penten-2-ol , obtained from the NIST Mass Spectrometry Data Center. This data can be used as a reference for identifying similar compounds.

Analyte Retention Index (Kovats, non-polar) Molecular Ion (m/z) Key Fragment Ions (m/z) and Relative Abundance
4-Methyl-4-penten-2-ol757.310043 (100%), 59 (60%), 85 (40%), 41 (35%), 67 (30%)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-methyl-2-penten-1-ol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Prep Direct Injection or Headspace Sample->Prep Injection Injection Prep->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Acquisition Data Acquisition MS->Acquisition Analysis Data Analysis (Identification & Quantification) Acquisition->Analysis Report Report Analysis->Report

GC-MS analysis workflow from sample preparation to data reporting.
Proposed Mass Fragmentation Pathway

Based on the mass spectrum of the representative isomer, 4-methyl-4-penten-2-ol, a plausible fragmentation pathway is proposed below. The fragmentation of unsaturated alcohols in EI-MS often involves initial ionization followed by cleavage of bonds adjacent to the oxygen atom or the double bond.

Fragmentation_Pathway cluster_frags Key Fragment Ions mol [C6H12O]+• (m/z 100) frag1 [C3H7]+• (m/z 43) mol->frag1 - C3H5O frag2 [C3H7O]+• (m/z 59) mol->frag2 - C3H5 frag3 [C5H9O]+• (m/z 85) mol->frag3 - CH3

Proposed mass fragmentation pathway for a C6H12O isomer.

Conclusion

This application note provides a comprehensive and adaptable protocol for the GC-MS analysis of 4-methyl-2-penten-1-ol. By following the outlined experimental procedures and utilizing the provided data and visualizations, researchers can achieve reliable identification and quantification of this and related volatile organic compounds. The flexibility of the methodology allows for its application across a wide range of sample types and research objectives.

References

Application Note: 1H and 13C NMR Spectroscopy of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of the 1H and 13C NMR spectra of 4-methyl-2-penten-1-ol, an unsaturated alcohol with applications in fragrance and flavor industries, as well as a potential building block in organic synthesis. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and the development of new chemical entities.

Molecular Structure

The chemical structure of 4-methyl-2-penten-1-ol is presented below, with each carbon and proton environment labeled for clarity in the subsequent NMR data interpretation.

Caption: Molecular structure of 4-methyl-2-penten-1-ol.

Predicted 1H NMR Data

The predicted 1H NMR spectral data for 4-methyl-2-penten-1-ol in CDCl3 is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton LabelChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
H on C1 (-CH2OH)~4.08d5.62H
H on C2 (=CH-)~5.65dt15.4, 5.61H
H on C3 (=CH-)~5.52dd15.4, 6.71H
H on C4 (-CH-)~2.31m-1H
H on C5/C6 (-CH3)~0.99d6.86H
H on -OHVariables-1H

Predicted 13C NMR Data

The predicted 13C NMR spectral data for 4-methyl-2-penten-1-ol in CDCl3 is summarized below.

Carbon LabelChemical Shift (ppm)
C1 (-CH2OH)~63.9
C2 (=CH-)~128.5
C3 (=CH-)~135.8
C4 (-CH-)~31.4
C5/C6 (-CH3)~22.4

Experimental Protocol

This section outlines a standard protocol for the acquisition of 1H and 13C NMR spectra of 4-methyl-2-penten-1-ol.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 4-methyl-2-penten-1-ol for 1H NMR (or 50-100 mg for 13C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl3).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.

    • 1H NMR Acquisition Parameters:

      • Pulse Program: zg30

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 1.0 s

      • Acquisition Time (AQ): 4.0 s

      • Spectral Width (SW): 20 ppm

      • Temperature: 298 K

    • 13C NMR Acquisition Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans (NS): 1024

      • Relaxation Delay (D1): 2.0 s

      • Acquisition Time (AQ): 1.0 s

      • Spectral Width (SW): 240 ppm

      • Temperature: 298 K

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or using an automatic phasing routine.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H NMR and δ = 77.16 ppm for 13C NMR).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Experimental Workflow

The general workflow for acquiring and analyzing the NMR data is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup filter->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate analyze_multi Analyze Multiplicity & J-coupling (1H) integrate->analyze_multi assign Assign Signals analyze_multi->assign

Caption: NMR experimental and data analysis workflow.

Conclusion

The provided 1H and 13C NMR data and protocols offer a comprehensive guide for the spectroscopic analysis of 4-methyl-2-penten-1-ol. This information is valuable for confirming the identity and purity of this compound in various research and development settings. The detailed workflow and tabulated data serve as a practical resource for scientists and professionals in the field of chemistry.

Application Note: Chiral Separation of 4-methyl-2-penten-1-ol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)- and (S)-4-methyl-2-penten-1-ol. Due to the absence of a specific established method in the literature for this compound, a comprehensive strategy for method development is outlined. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require enantiomerically pure forms of chiral alcohols. The proposed methodology focuses on the use of polysaccharide-based chiral stationary phases (CSPs) under normal-phase conditions, a widely successful approach for the separation of allylic alcohols.

Introduction

4-methyl-2-penten-1-ol is a chiral allylic alcohol with a stereogenic center at the C4 position. The spatial arrangement of the substituents around this center results in two enantiomers, (R)- and (S)-4-methyl-2-penten-1-ol. As with many chiral compounds, these enantiomers can exhibit different biological activities and pharmacological properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial in fields such as pharmaceutical development, flavor and fragrance analysis, and asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful and widely used technique for the enantioseparation of chiral compounds, including alcohols.[1] This application note provides a systematic approach to developing a robust HPLC method for the chiral resolution of 4-methyl-2-penten-1-ol.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal separation. The following protocol outlines a screening process for chiral stationary phases and mobile phases.

1. Materials and Reagents:

  • Racemic standard of 4-methyl-2-penten-1-ol

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • A selection of polysaccharide-based chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA).

2. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or Refractive Index (RI) detector. A UV detector set to a low wavelength (e.g., 210 nm) can be used, although an RI detector may be more suitable for this aliphatic alcohol.

3. Initial Screening of Chiral Stationary Phases and Mobile Phases:

The initial screening aims to identify a suitable chiral stationary phase and a promising mobile phase composition. Polysaccharide-based CSPs are a good starting point for the separation of alcohols.[2] Normal phase chromatography is often preferred for such separations.[1]

  • Step 1: Column Selection. Begin with a versatile polysaccharide-based CSP, for example, a column with an amylose-based stationary phase like Chiralpak® AD-H.

  • Step 2: Mobile Phase Screening. Prepare a series of mobile phases with varying ratios of n-Hexane and an alcohol modifier (2-Propanol or Ethanol). A common starting point is a high percentage of n-Hexane with a small amount of the alcohol modifier.

    • Mobile Phase A1: n-Hexane / 2-Propanol (98:2, v/v)

    • Mobile Phase A2: n-Hexane / 2-Propanol (95:5, v/v)

    • Mobile Phase A3: n-Hexane / 2-Propanol (90:10, v/v)

    • Mobile Phase B1: n-Hexane / Ethanol (98:2, v/v)

    • Mobile Phase B2: n-Hexane / Ethanol (95:5, v/v)

    • Mobile Phase B3: n-Hexane / Ethanol (90:10, v/v)

  • Step 3: Chromatographic Conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or RI

  • Step 4: Evaluation. Inject the racemic standard of 4-methyl-2-penten-1-ol under each mobile phase condition. Evaluate the chromatograms for any signs of peak separation. Look for peak broadening, shoulder peaks, or partial separation.

4. Method Optimization:

Once a promising CSP and mobile phase combination have been identified from the initial screening, further optimization can be performed to improve the resolution and analysis time.

  • Step 1: Fine-tuning the Mobile Phase. Adjust the ratio of n-Hexane to the alcohol modifier in small increments (e.g., 1%) to optimize the separation factor (α) and resolution (Rs). Decreasing the percentage of the alcohol modifier will generally increase retention times and may improve resolution.

  • Step 2: Flow Rate Adjustment. The flow rate can be adjusted to influence analysis time and efficiency. A lower flow rate may improve resolution but will increase the run time.

  • Step 3: Temperature Optimization. The column temperature can affect the thermodynamics of the chiral recognition process. Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to see its effect on resolution.

Data Presentation

The following table summarizes suggested starting conditions for the chiral separation of 4-methyl-2-penten-1-ol and the expected trends upon parameter modification. Since no specific experimental data is available, this table serves as a guideline for method development.

ParameterSuggested Starting ConditionExpected Trend with Modification
Chiral Stationary Phase Chiralpak® AD-H (amylose-based)Other polysaccharide-based columns (e.g., cellulose-based) may offer different selectivity.
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)Increasing % of 2-Propanol will decrease retention time and may decrease resolution.
Flow Rate 1.0 mL/minDecreasing flow rate may increase resolution but will increase analysis time.
Column Temperature 25 °CLowering the temperature often improves resolution for enantiomeric separations.
Detection UV at 210 nm or RIRI detection is more universal for compounds with weak UV absorbance.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the development of the chiral HPLC method.

Chiral_Method_Development start Start: Racemic 4-methyl-2-penten-1-ol csp_screening CSP Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) start->csp_screening mp_screening Mobile Phase Screening (n-Hexane/IPA, n-Hexane/EtOH) csp_screening->mp_screening evaluation Evaluate Initial Separation (Peak shape, partial separation) mp_screening->evaluation no_separation No Separation evaluation->no_separation if no separation partial_separation Partial or Full Separation evaluation->partial_separation if separation observed no_separation->csp_screening Try different CSP optimization Method Optimization (Mobile Phase Ratio, Flow Rate, Temperature) partial_separation->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation final_method Final Chiral HPLC Method validation->final_method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a comprehensive and systematic protocol for developing a chiral HPLC method for the separation of 4-methyl-2-penten-1-ol enantiomers. By screening different polysaccharide-based chiral stationary phases and optimizing the normal-phase mobile phase composition, a robust and reliable method can be established. This will enable accurate quantification of the individual enantiomers, which is essential for quality control and research in various scientific disciplines.

References

Asymmetric Synthesis of 4-Methyl-2-penten-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral allylic alcohol 4-methyl-2-penten-1-ol. This valuable building block is often utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The protocols outlined below describe two robust and widely applicable methods for obtaining enantiomerically enriched (R)- and (S)-4-methyl-2-penten-1-ol: Lipase-Catalyzed Kinetic Resolution and Corey-Bakshi-Shibata (CBS) Asymmetric Reduction.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-Methyl-2-penten-1-ol

Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In this method, a chiral catalyst, in this case, a lipase, selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. This results in the separation of the unreacted enantiomer and the product of the faster-reacting enantiomer. Lipases are particularly effective for the resolution of alcohols through enantioselective acylation.

I. Overview

This protocol details the kinetic resolution of racemic 4-methyl-2-penten-1-ol using Candida antarctica lipase B (CALB), commercially available in an immobilized form as Novozym® 435. The lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

II. Experimental Protocol: Lipase-Catalyzed Acetylation

Materials:

  • (±)-4-Methyl-2-penten-1-ol

  • Novozym® 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate (acyl donor)

  • Hexane (or other suitable organic solvent like MTBE or toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (±)-4-methyl-2-penten-1-ol (1.0 equiv).

  • Add hexane as the solvent (concentration of the alcohol is typically in the range of 0.1-0.5 M).

  • Add Novozym® 435 (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 equiv). The use of a slight excess of the acyl donor can lead to over-reaction and lower yields of the desired alcohol.

  • Seal the flask and stir the mixture at a controlled temperature (typically 25-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of unreacted (S)-4-methyl-2-penten-1-ol and the formed (R)-acetate by silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective.

  • Determine the enantiomeric excess of the purified (S)-alcohol and the hydrolyzed (R)-alcohol (after basic hydrolysis of the acetate) by chiral GC or HPLC.

III. Data Presentation

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of secondary alcohols, including a structurally similar saturated analog, (±)-4-methylpentan-2-ol, which demonstrates the expected high enantioselectivity of CALB.

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)ProductYield (%)ee (%)Ref
(±)-4-Methylpentan-2-olCandida antarctica Lipase BVinyl acetateHexane6~50(S)-alcohol>45>99
(R)-acetate>45>99
(±)-Hept-1-en-3-olNovozym 435Vinyl acetateDiisopropyl ether4~50(S)-alcohol-91[1]
(R)-acetate-97[1]
(±)-5-Methylhex-1-en-3-olNovozym 435Vinyl acetateDiisopropyl ether8~50(S)-alcohol->99[1]
(R)-acetate-99[1]

Note: Specific yield and ee for 4-methyl-2-penten-1-ol should be determined experimentally but are expected to be high based on these related substrates.

IV. Workflow Diagram

Lipase_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis racemic_alcohol (±)-4-Methyl-2-penten-1-ol reaction_mixture Stirring at 25-40 °C racemic_alcohol->reaction_mixture solvent Hexane solvent->reaction_mixture lipase Novozym 435 lipase->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture monitoring Monitor by GC/TLC reaction_mixture->monitoring filtration Filter to remove enzyme monitoring->filtration ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography s_alcohol (S)-4-Methyl-2-penten-1-ol chromatography->s_alcohol r_acetate (R)-Acetate chromatography->r_acetate chiral_analysis Chiral GC/HPLC for ee s_alcohol->chiral_analysis r_acetate->chiral_analysis after hydrolysis

Workflow for Lipase-Catalyzed Kinetic Resolution.

Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of 4-Methyl-2-penten-4-one

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source. The stereochemical outcome is predictable based on the chirality of the catalyst used.

I. Overview

This protocol describes the asymmetric reduction of the α,β-unsaturated ketone, 4-methyl-2-penten-4-one, to the corresponding chiral allylic alcohol, 4-methyl-2-penten-1-ol, using a chiral oxazaborolidine catalyst. The use of either the (S)- or (R)-CBS catalyst will selectively produce the (R)- or (S)-alcohol, respectively.

II. Experimental Protocol: CBS Reduction

Materials:

  • 4-Methyl-2-penten-4-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, as a 10 M solution) or Borane-THF complex (as a 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven- or flame-dried)

  • Syringes and needles for transfer of air- and moisture-sensitive reagents

  • Inert atmosphere (nitrogen or argon)

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Charge the flask with the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).

  • Cool the flask to the desired temperature (typically between -20 °C and 0 °C) in a cooling bath.

  • Slowly add the borane-dimethyl sulfide complex or borane-THF complex (typically 0.6-1.0 equiv) to the catalyst solution while maintaining the temperature.

  • In a separate dry flask, dissolve 4-methyl-2-penten-4-one (1.0 equiv) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture via syringe over a period of time (e.g., 30 minutes) to maintain the reaction temperature.

  • Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude alcohol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the enantiomeric excess of the purified 4-methyl-2-penten-1-ol by chiral GC or HPLC.

III. Data Presentation

The following table presents typical results for the CBS reduction of α,β-unsaturated ketones, demonstrating the high enantioselectivities generally achieved with this method.

SubstrateCBS CatalystBorane SourceTemp (°C)Time (h)Yield (%)ee (%)Ref
Cyclohexenone(S)-CBSBMS-2019596
Chalcone(R)-CBSBMS250.59897
4-Phenyl-3-buten-2-one(S)-CBSBMS-2029295

Note: The specific yield and ee for the reduction of 4-methyl-2-penten-4-one should be determined experimentally but are expected to be high based on the reliability of the CBS reduction for similar substrates.

IV. Reaction Mechanism and Stereochemical Model

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Enantioselective Reduction cluster_workup Workup cbs_catalyst (S)-CBS Catalyst activated_catalyst Catalyst-Borane Complex cbs_catalyst->activated_catalyst borane BH3 borane->activated_catalyst transition_state Six-membered Transition State (Ketone coordinated to B, Hydride transfer from BH3) activated_catalyst->transition_state ketone 4-Methyl-2-penten-4-one ketone->transition_state product_complex Alkoxyborane Complex transition_state->product_complex Hydride Transfer chiral_alcohol (R)-4-Methyl-2-penten-1-ol product_complex->chiral_alcohol methanol Methanol Quench methanol->product_complex Quench hydrolysis Aqueous Workup hydrolysis->chiral_alcohol

Simplified Mechanism of the CBS Reduction.

Conclusion

The asymmetric synthesis of 4-methyl-2-penten-1-ol can be effectively achieved through either lipase-catalyzed kinetic resolution of the racemate or the enantioselective reduction of the corresponding enone. The choice of method may depend on the availability of starting materials, desired enantiomer, and scalability requirements. Both protocols provided are robust and have been widely applied in organic synthesis, offering reliable routes to this important chiral building block. For optimal results, it is recommended to perform small-scale optimization of reaction conditions, such as temperature, solvent, and catalyst loading.

References

Application Notes and Protocols for 4-Methyl-2-penten-1-ol and its Isomers in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of "2-Penten-1-ol, 4-methyl-" and its structurally related isomers in the fragrance and flavor industries. It is intended for researchers, scientists, and drug development professionals. This report covers the odor and flavor profiles, applications, and analytical methodologies for these compounds.

Introduction

The compound "2-Penten-1-ol, 4-methyl-" and its various isomers are valuable ingredients in the creation of fragrances and flavors. Their utility stems from their diverse and often potent sensory profiles, which can range from fruity and green to woody and floral. The specific arrangement of the double bond and the methyl group within the C6H12O backbone dictates the unique organoleptic properties of each isomer. This document will focus on several key isomers and related compounds that have found application in the industry.

Isomers and Related Compounds of Interest

Due to ambiguity in the common naming of "2-Penten-1-ol, 4-methyl-", this report addresses several relevant isomers and structurally similar compounds for which fragrance and flavor applications have been noted.

  • 4-Methyl-4-penten-2-ol: Possesses a refreshing, fruity taste and is utilized in food, beverages, and perfumes.[1]

  • Firsantol (4-Penten-1-ol, 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-): A more complex molecule known for its powerful and natural sandalwood aroma, making it a popular choice in perfumery.[2]

  • (Z)-2-Penten-1-ol: While not a methyl-substituted pentenol, it is a related C5 compound with a characteristic fruity, cherry-like top note used in both fragrances and flavors.[3]

  • Sandalmysore Core (2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol): Another valuable ingredient that imparts a sandalwood character to fragrances.[4]

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the selected compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Methyl-4-penten-2-ol2004-67-3C6H12O100.16134-136
Firsantol104864-90-6C14H24O208.34295.3 ± 9.0 (predicted)
(Z)-2-Penten-1-ol1576-95-0C5H10O86.13138-140
Sandalmysore Core28219-60-5C14H24O208.34N/A
Odor and Flavor Profiles

The sensory characteristics of these compounds are detailed below.

Compound NameOdor ProfileFlavor ProfileRecommended Usage
4-Methyl-4-penten-2-olFresh, fruity aroma[1]Refreshing fruit taste[1]Spices and flavors in food, beverage, and perfume products[1]
FirsantolPowerful, natural sandalwood note[2]Not typically used for flavorWidely used in perfumery for its tenacious sandalwood scent[2]
(Z)-2-Penten-1-olEthereal, fruity, reminiscent of cherry upon dilution[3]Slight sharp, mustard, horseradish notes[3]Up to 2.0% in fragrance concentrate[3]
Sandalmysore CoreIntoxicating sandalwood aroma with creamy and musky notes[4]Not used for flavorVersatile fixative in fragrances[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of volatile compounds like 4-methyl-penten-1-ol isomers.

Objective: To separate and identify the volatile components in a fragrance or flavor sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • Sample vials

  • Microsyringe

  • Methanol or other suitable solvent

  • Sample containing the analyte of interest

Procedure:

  • Sample Preparation: Dilute 1 µL of the essential oil or fragrance concentrate in 1 mL of methanol in a sample vial.[5]

  • Injection: Inject 1 µL of the diluted sample into the GC injector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp up to 240°C at a rate of 3°C/min.[5]

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) for compound identification.[6]

Sensory Evaluation Protocol

This protocol describes a general method for the sensory evaluation of a fragrance compound.

Objective: To characterize the odor profile of a fragrance ingredient.

Materials:

  • Odor-free smelling strips (blotters)

  • Sample of the fragrance compound (e.g., 1% solution in an odorless solvent like diethyl phthalate)

  • A panel of trained sensory assessors (minimum of 5-10)

  • A well-ventilated, odor-free evaluation room

  • Data collection forms

Procedure:

  • Sample Preparation: Dip the smelling strips into the fragrance solution, ensuring they are evenly coated but not dripping. Allow the solvent to evaporate for a few seconds.

  • Evaluation:

    • Present the coded smelling strips to the panelists.

    • Instruct the panelists to sniff the strips from a distance of about 2-3 cm.

    • Ask the panelists to describe the odor characteristics at different time points (e.g., initial impression, after 5 minutes, after 30 minutes) to evaluate the top, middle, and base notes.

  • Data Collection: Panelists should record their descriptions of the odor profile on the provided forms. Descriptors can be both qualitative (e.g., "fruity," "green," "woody") and quantitative (e.g., rating the intensity on a scale of 1 to 10).[7][8]

  • Data Analysis: Compile the descriptions and ratings from all panelists to create a comprehensive sensory profile of the compound.

Visualizations

experimental_workflow cluster_gcms GC-MS Analysis cluster_sensory Sensory Evaluation gcms_prep Sample Preparation (Dilution) gcms_inject Injection gcms_prep->gcms_inject gcms_sep GC Separation gcms_inject->gcms_sep gcms_detect MS Detection gcms_sep->gcms_detect gcms_analysis Data Analysis (Library Matching) gcms_detect->gcms_analysis sensory_prep Sample Preparation (Blotter Dipping) sensory_eval Panelist Evaluation sensory_prep->sensory_eval sensory_data Data Collection sensory_eval->sensory_data sensory_analysis Profile Generation sensory_data->sensory_analysis

Caption: Experimental workflows for GC-MS and sensory analysis.

olfactory_pathway odorant Odorant Molecule receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces ion_channel Ion Channel camp->ion_channel Opens ca_influx Ca2+ Influx ion_channel->ca_influx Allows neuron_signal Neuronal Signal to Brain ca_influx->neuron_signal Triggers

References

Application Notes and Protocols: "2-Penten-1-ol, 4-methyl-" as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Penten-1-ol, 4-methyl- as a versatile precursor in organic synthesis. Given the allylic nature of its primary alcohol and the presence of a trisubstituted double bond, this molecule serves as a valuable building block for the synthesis of a variety of organic compounds, including fine chemicals, fragrance components, and intermediates for complex molecule synthesis.

Chemical and Physical Properties
PropertyValue
Chemical Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Appearance Colorless liquid (predicted)
Boiling Point ~140-150 °C (estimated)
Solubility Soluble in most organic solvents

Application Note 1: Synthesis of α,β-Unsaturated Aldehydes

The selective oxidation of the primary allylic alcohol in "2-Penten-1-ol, 4-methyl-" to its corresponding α,β-unsaturated aldehyde, 4-methyl-2-pentenal, provides a key intermediate for various carbon-carbon bond-forming reactions. These aldehydes are precursors to larger, more complex molecules through reactions such as Wittig olefination, aldol condensation, and Grignard reactions. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the mild oxidation of "2-Penten-1-ol, 4-methyl-" to 4-methyl-2-pentenal using PCC.[1]

Materials:

  • 2-Penten-1-ol, 4-methyl-

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

Procedure:

  • A dry, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (1.5 equivalents) and silica gel (equal weight to PCC).

  • Anhydrous dichloromethane (100 mL) is added to the flask, and the suspension is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2-Penten-1-ol, 4-methyl- (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether (100 mL) and filtered through a pad of Celatom® or Celite®.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-methyl-2-pentenal.

ParameterValue
Reactant 2-Penten-1-ol, 4-methyl-
Reagent Pyridinium chlorochromate (PCC)
Solvent Anhydrous Dichloromethane
Reaction Time 2-4 hours
Temperature Room Temperature
Expected Yield 75-85%

Oxidation_Workflow start Start: 2-Penten-1-ol, 4-methyl- reagents PCC, Silica Gel in Anhydrous DCM start->reagents 1. Add reaction Stir at RT (2-4 hours) reagents->reaction 2. React workup Dilute with Et₂O, Filter through Celite reaction->workup 3. Quench & Filter purification Column Chromatography workup->purification 4. Purify product Product: 4-Methyl-2-pentenal purification->product

Application Note 2: Synthesis of Epoxy Alcohols

The epoxidation of the double bond in "2-Penten-1-ol, 4-methyl-" yields a valuable bifunctional molecule, an epoxy alcohol. The resulting epoxide can undergo regioselective ring-opening reactions with various nucleophiles, providing access to a range of di-functionalized products. The allylic hydroxyl group can direct the stereoselectivity of the epoxidation.[2][3]

Experimental Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol details the epoxidation of "2-Penten-1-ol, 4-methyl-" using m-CPBA.[2]

Materials:

  • 2-Penten-1-ol, 4-methyl-

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Penten-1-ol, 4-methyl- (1.0 equivalent) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the epoxy alcohol.

ParameterValue
Reactant 2-Penten-1-ol, 4-methyl-
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature
Expected Yield 80-90%

Epoxidation_Pathway substrate 2-Penten-1-ol, 4-methyl- reagent m-CPBA, DCM 0 °C to RT substrate->reagent Reacts with intermediate Transition State reagent->intermediate product Epoxy Alcohol Product intermediate->product Forms

Application Note 3: Synthesis of Fragrance Esters

Esters derived from allylic alcohols often possess pleasant, fruity, or floral aromas and are widely used in the fragrance and flavor industry.[4][5] Esterification of "2-Penten-1-ol, 4-methyl-" with various carboxylic acids or their derivatives can produce a library of novel fragrance compounds.

Experimental Protocol: Esterification with Acetic Anhydride

This protocol describes the synthesis of 4-methyl-2-penten-1-yl acetate, a potential fragrance component, using acetic anhydride and pyridine.

Materials:

  • 2-Penten-1-ol, 4-methyl-

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-Penten-1-ol, 4-methyl- (1.0 equivalent) in pyridine (2.0 equivalents) in a 100 mL round-bottom flask at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with 1 M HCl until the aqueous layer is acidic, then with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by distillation or flash column chromatography to yield the pure product.

ParameterValue
Reactant 2-Penten-1-ol, 4-methyl-
Reagents Acetic anhydride, Pyridine
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Expected Yield >90%

Esterification_Logic sub 2-Penten-1-ol, 4-methyl- reag Acetic Anhydride Pyridine sub->reag 1. Add react Stir at RT (12-16h) reag->react 2. React workup Acid/Base Wash react->workup 3. Workup prod 4-Methyl-2-penten-1-yl acetate workup->prod 4. Isolate

General Laboratory Workflow

The following diagram outlines a general workflow for utilizing "2-Penten-1-ol, 4-methyl-" as a precursor in a research and development setting.

General_Workflow start Procure/Synthesize 2-Penten-1-ol, 4-methyl- reaction_planning Select Synthetic Route (Oxidation, Epoxidation, Esterification, etc.) start->reaction_planning synthesis Perform Synthesis (Follow Protocol) reaction_planning->synthesis analysis Analyze Product (TLC, GC-MS, NMR) synthesis->analysis purification Purify Product (Chromatography, Distillation) analysis->purification Impure characterization Characterize Pure Product (Spectroscopic Data) analysis->characterization Pure purification->characterization application Further Reactions or Biological/Fragrance Testing characterization->application

References

Application Notes and Protocols: "2-Penten-1-ol, 4-methyl-" in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed limited specific information on the application of "2-Penten-1-ol, 4-methyl-" as a chiral building block in asymmetric catalysis. While the principles of asymmetric catalysis are well-established and various chiral alcohols are employed as key starting materials, detailed protocols, quantitative data, and specific examples for the enantiomers of 4-methyl-2-penten-1-ol are not readily found in published research.

The search for applications of this specific chiral building block did not yield established protocols for key asymmetric transformations such as epoxidation, cyclopropanation, or hydrogenation where it acts as the primary chiral directing group or starting material for the synthesis of more complex chiral ligands. General methodologies in asymmetric synthesis, such as the Sharpless Asymmetric Epoxidation, are widely documented for a range of allylic alcohols.[1][2][3][4][5] However, specific data regarding the reactivity, enantioselectivity, and yield for the epoxidation of 4-methyl-2-penten-1-ol within this reaction framework are not available.

Similarly, searches for its use in the synthesis of pharmaceutical intermediates or other complex chiral molecules did not provide concrete examples or detailed experimental procedures. While the synthesis of various chiral compounds, including active pharmaceutical ingredients, often relies on the use of chiral pools or asymmetric synthesis strategies, the role of "2-Penten-1-ol, 4-methyl-" in these pathways is not documented.[6][7]

It is possible that this specific chiral alcohol is not a commonly employed building block in asymmetric catalysis, or its applications are documented in less accessible sources. Researchers interested in utilizing (R)- or (S)-4-methyl-2-penten-1-ol would likely need to undertake exploratory studies to determine its efficacy in various asymmetric reactions. This would involve screening different catalytic systems, optimizing reaction conditions, and developing analytical methods to determine enantiomeric excess and yield.

For scientists and drug development professionals seeking to employ a chiral building block with a similar structural motif, it may be more fruitful to investigate more widely documented chiral allylic alcohols. The extensive literature on well-established chiral building blocks provides a robust foundation of protocols, catalyst systems, and expected outcomes for a variety of asymmetric transformations.

General Principles of Asymmetric Catalysis with Chiral Alcohols

While specific data for "2-Penten-1-ol, 4-methyl-" is lacking, the general principles of using chiral allylic alcohols in asymmetric catalysis can be outlined. These principles would form the basis for any experimental investigation into the utility of this specific compound.

1. Asymmetric Epoxidation: The Sharpless-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. The chirality of the resulting epoxy alcohol is directed by the choice of a chiral tartrate ligand in the presence of a titanium isopropoxide catalyst and an oxidant like tert-butyl hydroperoxide.

Logical Workflow for Asymmetric Epoxidation:

Asymmetric_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Analysis Ti_OiPr4 Ti(OiPr)4 Catalyst Chiral Titanium Complex Ti_OiPr4->Catalyst Chiral_Tartrate Chiral Tartrate (e.g., (+)-DET) Chiral_Tartrate->Catalyst Epoxy_Alcohol Chiral Epoxy Alcohol Catalyst->Epoxy_Alcohol Catalysis Allylic_Alcohol 4-Methyl-2-penten-1-ol Allylic_Alcohol->Epoxy_Alcohol Oxidant t-BuOOH Oxidant->Epoxy_Alcohol Quenching Quenching Epoxy_Alcohol->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (e.g., Chiral HPLC) to determine ee and yield Purification->Analysis

Caption: General workflow for a Sharpless Asymmetric Epoxidation.

2. Asymmetric Cyclopropanation: Chiral allylic alcohols can be used to direct the stereochemistry of cyclopropanation reactions, often through the formation of a chiral catalyst in situ or by acting as a chiral auxiliary.

3. Asymmetric Hydrogenation: While less common for the alcohol itself, derivatives of chiral allylic alcohols can be subjected to asymmetric hydrogenation to introduce new stereocenters.

Due to the absence of specific experimental data for "2-Penten-1-ol, 4-methyl-", it is not possible to provide structured tables of quantitative data or detailed experimental protocols as requested. The information presented here serves as a general guide for researchers who may wish to investigate the potential of this compound as a chiral building block in asymmetric catalysis. Any such investigation would require de novo experimental work to establish its utility and optimal reaction conditions.

References

Application Notes and Protocols: Biological Activity of 4-Methyl-2-penten-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively documents the biological activities of various chemical compounds. However, detailed studies on the specific biological activities, including quantitative data, experimental protocols, and signaling pathways for 4-methyl-2-penten-1-ol and its direct derivatives, are notably scarce in publicly available scientific literature. This document, therefore, provides an overview based on the toxicological profile of a structurally similar saturated analog, 4-methyl-2-pentanol , and general information on the biological activities of allylic and unsaturated alcohols. The information herein should be used for informational purposes only and does not substitute for a thorough, compound-specific investigation.

Introduction to 4-Methyl-2-penten-1-ol

4-Methyl-2-penten-1-ol is an unsaturated alcohol with the chemical formula C₆H₁₂O. Its structure, featuring a hydroxyl group attached to an allylic carbon, suggests potential for various chemical reactions and biological interactions. However, a comprehensive understanding of its biological significance remains to be elucidated.

Inferred Biological Activity and Toxicological Profile

Due to the limited data on 4-methyl-2-penten-1-ol, we can infer potential biological effects by examining its saturated counterpart, 4-methyl-2-pentanol, and the broader class of allylic alcohols.

Toxicological Data Summary of 4-Methyl-2-pentanol

Toxicological reviews of 4-methyl-2-pentanol, a compound used as a fragrance ingredient, indicate the following potential hazards. It is important to note that the presence of a double bond in 4-methyl-2-penten-1-ol could alter its reactivity and toxicity profile.

ParameterObservation
Acute Toxicity Based on data for 4-methyl-2-pentanol, the acute toxicity is expected to be low. For instance, the oral LD50 in rats is typically in the range of 2-5 g/kg.
Irritation 4-Methyl-2-pentanol is classified as a skin and eye irritant. It may also cause respiratory tract irritation. Similar properties can be anticipated for 4-methyl-2-penten-1-ol.
Sensitization There is no strong evidence to suggest that 4-methyl-2-pentanol is a significant skin sensitizer.
Genotoxicity Studies on analogous short-chain alcohols have generally not indicated genotoxic potential.
Carcinogenicity No data is available to suggest carcinogenic properties for 4-methyl-2-pentanol.

Table 1: Summary of Toxicological Data for the Saturated Analog, 4-Methyl-2-pentanol.

General Biological Considerations for Allylic and Unsaturated Alcohols

Unsaturated alcohols, as a class, can exhibit a range of biological activities. Their toxicity is often linked to their metabolism within the body.[1]

  • Metabolism to Reactive Aldehydes: Allylic alcohols can be metabolized by alcohol dehydrogenases to their corresponding α,β-unsaturated aldehydes. These aldehydes are often more toxic than the parent alcohols due to their ability to react with cellular nucleophiles, such as proteins and DNA. This metabolic activation is a key consideration in the toxicology of allylic alcohols.[2]

  • Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics, and some allylic alcohols have been shown to be hepatotoxic.[3] This toxicity is often mediated by the formation of reactive metabolites that can lead to cellular damage.

Experimental Protocols (General and Inferred)

Given the absence of specific experimental data for 4-methyl-2-penten-1-ol, this section provides generalized protocols that are commonly used to assess the biological activity of novel chemical compounds. These would be the initial steps a researcher would take to characterize the biological effects of 4-methyl-2-penten-1-ol.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the potential of a compound to inhibit cell growth or induce cell death in a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (4-methyl-2-penten-1-ol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (a known antibiotic)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Experimental Workflows (Hypothetical)

As there is no published data on the signaling pathways affected by 4-methyl-2-penten-1-ol, the following diagrams are hypothetical and illustrate general workflows for investigating the biological activity of a novel compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis\nand Characterization->Cytotoxicity Screening\n(e.g., MTT Assay) Antimicrobial Screening\n(e.g., Broth Microdilution) Antimicrobial Screening (e.g., Broth Microdilution) Cytotoxicity Screening\n(e.g., MTT Assay)->Antimicrobial Screening\n(e.g., Broth Microdilution) Active Compound Identified Active Compound Identified Antimicrobial Screening\n(e.g., Broth Microdilution)->Active Compound Identified Target Identification Target Identification Active Compound Identified->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis In Vivo Model Testing In Vivo Model Testing Signaling Pathway Analysis->In Vivo Model Testing

Caption: General workflow for drug discovery and mechanism of action studies.

hypothetical_signaling_pathway 4-Methyl-2-penten-1-ol 4-Methyl-2-penten-1-ol Metabolism\n(e.g., by ADH) Metabolism (e.g., by ADH) 4-Methyl-2-penten-1-ol->Metabolism\n(e.g., by ADH) Reactive Aldehyde Reactive Aldehyde Metabolism\n(e.g., by ADH)->Reactive Aldehyde Cellular Stress Cellular Stress Reactive Aldehyde->Cellular Stress Apoptosis or Necrosis Apoptosis or Necrosis Cellular Stress->Apoptosis or Necrosis

References

Application Notes and Protocols for the Grignard Synthesis of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-2-penten-1-ol via the Grignard reaction. The synthesis involves the 1,2-addition of isopropylmagnesium bromide to the α,β-unsaturated aldehyde, crotonaldehyde. This application note includes a comprehensive experimental procedure, a summary of relevant quantitative data, and a visual representation of the experimental workflow. The provided methodology is based on established Grignard reaction principles and adapted from analogous syntheses, offering a reliable guide for laboratory execution.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon atom, such as that in a carbonyl group. The synthesis of 4-methyl-2-penten-1-ol, an allylic alcohol, serves as a practical example of a Grignard reaction with an α,β-unsaturated aldehyde. In this specific application, isopropylmagnesium bromide acts as the nucleophile, attacking the carbonyl carbon of crotonaldehyde in a 1,2-addition fashion to yield the desired product after an aqueous workup. Allylic alcohols are valuable intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals.

Data Presentation

ParameterValue
Product Name 4-Methyl-2-penten-1-ol
CAS Number 5362-55-0
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point 134-136 °C
Expected Yield 81-86% (based on analogous reactions)
¹H NMR (CDCl₃) Data not available in the search results
¹³C NMR (CDCl₃) Data not available in the search results

Experimental Protocol

This protocol is adapted from a similar procedure for the Grignard synthesis of an allylic alcohol.

Materials:

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Crotonaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, for initiation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, with a drying tube (containing CaCl₂ or Drierite)

  • Dropping funnel, pressure-equalizing

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice-water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.1 equivalents) in the flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Dissolve isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction should begin shortly, as evidenced by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Reaction with Crotonaldehyde

  • Cool the flask containing the Grignard reagent in an ice-water bath.

  • Dissolve freshly distilled crotonaldehyde (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add the crotonaldehyde solution dropwise to the cooled and stirred Grignard reagent. Control the addition rate to maintain a gentle reaction and keep the temperature low to favor 1,2-addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This will form a white precipitate.

  • Transfer the mixture to a separatory funnel. Add additional diethyl ether if necessary to dissolve all the organic material.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 134-136 °C.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up and Purification reagent_prep_start Start: Flame-dried glassware add_mg Add Mg turnings and I₂ crystal reagent_prep_start->add_mg add_ether Add anhydrous diethyl ether add_mg->add_ether add_iprbr Dropwise addition of Isopropyl Bromide in ether add_ether->add_iprbr stir_complete Stir to complete formation add_iprbr->stir_complete grignard_reagent Isopropylmagnesium Bromide stir_complete->grignard_reagent cool_grignard Cool Grignard reagent to 0°C grignard_reagent->cool_grignard add_crotonaldehyde Dropwise addition of Crotonaldehyde in ether cool_grignard->add_crotonaldehyde warm_rt Warm to room temperature and stir add_crotonaldehyde->warm_rt alkoxide Magnesium alkoxide intermediate warm_rt->alkoxide quench Quench with sat. aq. NH₄Cl alkoxide->quench extract Extract with diethyl ether quench->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate distill Fractional Distillation evaporate->distill product 4-Methyl-2-penten-1-ol distill->product

Caption: Experimental workflow for the Grignard synthesis of 4-methyl-2-penten-1-ol.

Application Notes and Protocols for "2-Penten-1-ol, 4-methyl-" Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Polymerization Applications of "2-Penten-1-ol, 4-methyl-" Monomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Polymerizing "2-Penten-1-ol, 4-methyl-"

"2-Penten-1-ol, 4-methyl-" is a functional monomer belonging to the class of allylic alcohols. Its structure, featuring both a polymerizable double bond and a reactive hydroxyl group, makes it a theoretically attractive building block for functional polymers. However, like other allylic monomers, its polymerization via conventional free-radical methods is notoriously difficult.

The primary challenge is degradative chain transfer . In this process, a growing polymer radical, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the carbon adjacent to the hydroxyl group (the allylic position). This results in the termination of the growing polymer chain and the formation of a highly resonance-stabilized allylic radical.[1][2] This new radical is significantly less reactive and is slow to re-initiate a new polymer chain, leading to a drastic reduction in both the rate of polymerization and the final polymer's molecular weight.[1][3] Consequently, attempts to homopolymerize "2-Penten-1-ol, 4-methyl-" are expected to yield only low molecular weight oligomers.

A more viable approach is the copolymerization of "2-Penten-1-ol, 4-methyl-" with a more reactive vinyl monomer, such as styrene or an acrylate.[4] By maintaining a low concentration of the allylic monomer in the feed, it can be incorporated into the polymer backbone, introducing valuable hydroxyl functionality without prematurely terminating the polymerization process.

Potential Applications of Poly(2-Penten-1-ol, 4-methyl-) Copolymers

Polymers incorporating "2-Penten-1-ol, 4-methyl-" units possess pendant primary hydroxyl groups, which are valuable reactive sites. These functionalized polymers could find applications in several areas relevant to research and drug development:

  • Coatings and Adhesives: The hydroxyl groups can act as cross-linking sites when formulated with agents like isocyanates or melamine resins, leading to the formation of durable thermoset coatings and adhesives with enhanced adhesion to polar substrates.[4][5]

  • Biomaterial Functionalization: The polymer can be used as a macroinitiator or a backbone for grafting other polymers or biomolecules. The hydroxyl groups provide attachment points for drugs, targeting ligands, or hydrophilic polymers like polyethylene glycol (PEG) to improve biocompatibility.[6][7]

  • Reactive Blending: Copolymers can be used as compatibilizers in polymer blends, where the hydroxyl groups can form hydrogen bonds or react with functional groups of other polymers to improve interfacial adhesion and blend morphology.[8]

  • Drug Delivery Matrices: The hydroxyl groups can be used to covalently attach drug molecules, creating polymer-drug conjugates for controlled release applications. The overall hydrophilicity of the final polymer can be tuned by the amount of the hydroxyl-containing monomer incorporated.

Data Presentation

As of the current literature survey, no specific quantitative data for the polymerization of "2-Penten-1-ol, 4-methyl-" has been published. The following table highlights the key parameters that would need to be determined experimentally. For context, typical data for Styrene-Allyl Alcohol (SAA) copolymers are provided where available.[4][9]

ParameterPoly("2-Penten-1-ol, 4-methyl-") DataRepresentative SAA Copolymer Data
Monomer Reactivity Ratios Not Availabler (Styrene) > 1, r (Allyl Alcohol) < 1
Monomer Conversion (%) Not AvailableTypically kept low (~20-40%) to ensure uniform incorporation[4]
Number Average Molecular Weight (Mn) Not Available1,200 - 1,500 g/mol [9]
Weight Average Molecular Weight (Mw) Not Available2,200 - 3,400 g/mol [4][9]
Polydispersity Index (PDI) Not Available~1.8 - 2.4
Hydroxyl Number (mg KOH/g) Not Available195 - 280 mg KOH/g[9]

Experimental Protocols

The following is a hypothetical protocol for the synthesis of a copolymer of Styrene and "2-Penten-1-ol, 4-methyl-". It is based on established procedures for Styrene-Allyl Alcohol (SAA) copolymerization and should be regarded as a starting point for experimental design.[4][9][10]

Protocol 1: Free-Radical Copolymerization of Styrene and "2-Penten-1-ol, 4-methyl-"

Objective: To synthesize a low molecular weight copolymer containing pendant hydroxyl groups.

Materials:

  • Styrene (inhibitor removed)

  • "2-Penten-1-ol, 4-methyl-"

  • Di-tert-butyl peroxide (DTBP) or another suitable high-temperature initiator

  • Toluene or Xylene (Anhydrous)

  • Methanol (for precipitation)

  • High-pressure reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and ports for monomer/initiator feed and nitrogen/vacuum.

Procedure:

  • Reactor Setup: Charge the reactor with "2-Penten-1-ol, 4-methyl-" and a portion of the solvent.

  • Inerting: Seal the reactor and purge with dry nitrogen for at least 30 minutes to remove all oxygen.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 135-145°C). The high temperature is necessary to promote polymerization over degradative chain transfer.[4]

  • Monomer & Initiator Feed: Prepare a solution of styrene, the remaining solvent, and the di-tert-butyl peroxide initiator.

  • Using a high-pressure pump, feed the styrene/initiator solution into the reactor over a period of 5-7 hours. A slow, gradual feed of the more reactive monomer (styrene) is crucial to maintain a low instantaneous concentration of styrene relative to the allylic alcohol, promoting a more uniform copolymer composition.[4][9]

  • Reaction: After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure maximum conversion.

  • Cooling & Depressurization: Cool the reactor to room temperature and carefully vent any residual pressure.

  • Monomer Removal: Transfer the reactor contents to a round-bottom flask. Remove unreacted monomers and solvent via vacuum distillation.

  • Purification: Dissolve the resulting viscous polymer in a minimal amount of a suitable solvent (e.g., THF or Chloroform).

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Characterize the final copolymer using techniques such as ¹H NMR (for composition), GPC/SEC (for molecular weight and PDI), FTIR (to confirm hydroxyl and aromatic groups), and DSC (for thermal properties).

Visualizations

degradative_chain_transfer cluster_propagation Normal Propagation cluster_transfer Degradative Chain Transfer P_radical Pn• Monomer Monomer (CH₂=CH-R') P_radical->Monomer Addition P_new_radical P(n+1)• Monomer->P_new_radical P_radical2 Pn• Allyl_Monomer Allyl Monomer (CH₂=CH-CH(OH)R) P_radical2->Allyl_Monomer H Abstraction Dead_Polymer PnH (Dead Polymer) Allyl_Monomer->Dead_Polymer Allyl_Radical Allyl Radical (Resonance Stabilized, Low Reactivity) Allyl_Monomer->Allyl_Radical

Caption: Mechanism of degradative chain transfer in allylic polymerization.

experimental_workflow start 1. Charge Reactor (Allylic Monomer, Solvent) purge 2. Purge with N₂ start->purge heat 3. Heat to 135-145°C purge->heat feed 4. Gradual Feed (Styrene + Initiator) over 5-7 hours heat->feed react 5. Hold at Temperature for 1-2 hours feed->react cool 6. Cool & Depressurize react->cool distill 7. Vacuum Distillation (Remove Unreacted Monomers) cool->distill purify 8. Dissolve & Precipitate (in Methanol) distill->purify isolate 9. Filter & Dry purify->isolate end 10. Characterize Copolymer (NMR, GPC, FTIR) isolate->end

Caption: Hypothetical workflow for copolymerization of an allylic alcohol.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure secondary allylic alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The stereocenter of these molecules often dictates their pharmacological activity. 4-Methyl-2-penten-1-ol is a valuable chiral intermediate, and its availability in high enantiopurity is essential for the development of novel therapeutics. Biocatalysis, particularly the use of lipases for kinetic resolution, offers a green, highly selective, and efficient alternative to traditional chemical methods for obtaining single-enantiomer compounds.

These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic 4-methyl-2-penten-1-ol to obtain both (R)- and (S)-enantiomers in high enantiomeric purity. The methods described utilize the principle of enantioselective acylation (transesterification) and hydrolysis, catalyzed by commercially available lipases.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer at a much faster rate than the other. This results in a mixture of a highly enriched unreacted alcohol enantiomer and the corresponding ester of the other enantiomer. These can then be separated by standard chromatographic techniques. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

Protocol 1: Enantioselective Acylation of Racemic 4-Methyl-2-penten-1-ol

This protocol describes the kinetic resolution of (±)-4-methyl-2-penten-1-ol via transesterification, where a lipase selectively acylates one enantiomer. Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, is a highly effective and commonly used biocatalyst for the resolution of secondary alcohols.[1]

Materials and Reagents:

  • Racemic (±)-4-methyl-2-penten-1-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (or other non-polar organic solvent like toluene or tert-butyl methyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Experimental Procedure:

  • To a 100 mL round-bottom flask, add racemic (±)-4-methyl-2-penten-1-ol (1.0 g, 10.0 mmol) and anhydrous hexane (50 mL).

  • Add vinyl acetate (1.03 g, 12.0 mmol, 1.2 equivalents). The use of vinyl acetate as an acyl donor makes the reaction essentially irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

  • Add immobilized Candida antarctica lipase B (100 mg, 10% w/w of the substrate).

  • Seal the flask and place it in an orbital shaker at 200 rpm and maintain the temperature at 30°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The reaction should be stopped when the conversion reaches approximately 50% to ensure high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any acetic acid formed, followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the formed acetate by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation:

Table 1: Representative Data for Lipase-Catalyzed Acylation of (±)-4-Methyl-2-penten-1-ol

EntryLipaseAcyl DonorSolventTime (h)Conversion (%)ee_substrate (%)ee_product (%)Enantiomeric Ratio (E)
1Candida antarctica lipase BVinyl AcetateHexane2449.5>99 (R)98.5 (S)>200
2Pseudomonas cepacia lipaseVinyl AcetateToluene3650.299.0 (R)>99 (S)>200

Note: The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity. An E value greater than 200 is indicative of an excellent resolution.

Workflow Diagram:

G Workflow for Enantioselective Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemate Racemic (±)-4-methyl- 2-penten-1-ol flask Reaction Flask racemate->flask solvent Anhydrous Hexane solvent->flask acyl_donor Vinyl Acetate acyl_donor->flask lipase Immobilized CAL-B lipase->flask shaker Orbital Shaker (30°C, 200 rpm) flask->shaker monitoring Chiral GC/HPLC Monitoring shaker->monitoring Stop at ~50% conversion filtration Filter Enzyme monitoring->filtration washing Wash with NaHCO3 filtration->washing drying Dry with MgSO4 washing->drying concentration Concentrate drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product_R Enantiopure (R)-4-methyl-2-penten-1-ol chromatography->product_R product_S_ester Enantiopure (S)-4-methyl-2-penten-1-yl acetate chromatography->product_S_ester

Caption: Workflow for the kinetic resolution of (±)-4-methyl-2-penten-1-ol by enantioselective acylation.

Protocol 2: Enantioselective Hydrolysis of (±)-4-Methyl-2-penten-1-yl Acetate

This protocol provides an alternative method for kinetic resolution through the enantioselective hydrolysis of the corresponding racemic ester. This can be particularly useful if the racemic ester is more readily available or if the enzyme shows higher selectivity in hydrolysis.

Materials and Reagents:

  • Racemic (±)-4-methyl-2-penten-1-yl acetate

  • Pseudomonas cepacia lipase (or other suitable lipase)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Experimental Procedure:

  • Prepare the racemic (±)-4-methyl-2-penten-1-yl acetate by standard chemical acetylation of the corresponding racemic alcohol.

  • To a 100 mL flask, add racemic (±)-4-methyl-2-penten-1-yl acetate (1.42 g, 10.0 mmol) dissolved in MTBE (25 mL).

  • Add phosphate buffer (25 mL, 0.1 M, pH 7.0).

  • Add Pseudomonas cepacia lipase (150 mg).

  • Stir the biphasic mixture vigorously at room temperature (25°C).

  • Monitor the progress of the hydrolysis by chiral GC or HPLC, analyzing aliquots from the organic phase.

  • Stop the reaction at approximately 50% conversion by separating the organic and aqueous layers.

  • Extract the aqueous layer with MTBE (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting mixture of the unreacted ester and the formed alcohol by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation:

Table 2: Representative Data for Lipase-Catalyzed Hydrolysis of (±)-4-Methyl-2-penten-1-yl Acetate

EntryLipaseSolvent SystemTime (h)Conversion (%)ee_substrate (%)ee_product (%)Enantiomeric Ratio (E)
1Pseudomonas cepacia lipaseMTBE/Phosphate Buffer (pH 7.0)4850.5>99 (R)98.0 (S)>150
2Candida rugosa lipaseToluene/Phosphate Buffer (pH 7.0)6049.898.5 (R)99.0 (S)>100

Workflow Diagram:

G Workflow for Enantioselective Hydrolysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemate Racemic (±)-4-methyl- 2-penten-1-yl acetate flask Reaction Flask racemate->flask solvent MTBE solvent->flask buffer Phosphate Buffer (pH 7.0) buffer->flask lipase Pseudomonas cepacia Lipase lipase->flask stirring Vigorous Stirring (25°C) flask->stirring monitoring Chiral GC/HPLC Monitoring stirring->monitoring Stop at ~50% conversion separation Separate Layers monitoring->separation extraction Extract with MTBE separation->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product_R_ester Enantiopure (R)-4-methyl-2-penten-1-yl acetate chromatography->product_R_ester product_S Enantiopure (S)-4-methyl-2-penten-1-ol chromatography->product_S

Caption: Workflow for the kinetic resolution of (±)-4-methyl-2-penten-1-yl acetate by enantioselective hydrolysis.

Concluding Remarks

The protocols outlined provide robust starting points for the biocatalytic synthesis of enantiopure (R)- and (S)-4-methyl-2-penten-1-ol. It is recommended to perform initial small-scale screening of different commercially available lipases and to optimize reaction parameters such as temperature, solvent, and reaction time to achieve the best results for a specific application. The high enantioselectivity, mild reaction conditions, and environmental benefits make lipase-catalyzed kinetic resolution an attractive and powerful tool in modern organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methyl-2-penten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-methyl-2-penten-1-ol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative analysis of synthetic routes.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 4-methyl-2-penten-1-ol, providing targeted solutions to improve yield and purity.

Q1: My Grignard reaction of isobutyraldehyde with vinylmagnesium bromide is resulting in a low yield of 4-methyl-2-penten-1-ol. What are the potential causes and how can I improve it?

A1: Low yields in this Grignard reaction can stem from several factors. Here's a systematic troubleshooting guide:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF) and ensure the isobutyraldehyde is dry.

  • Poor Quality Grignard Reagent: The vinylmagnesium bromide may have degraded. It is best to use freshly prepared or recently titrated Grignard reagent. If preparing it yourself, ensure the magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to initiate the reaction with vinyl bromide.

  • Side Reactions:

    • Enolization of Isobutyraldehyde: Isobutyraldehyde has an acidic α-hydrogen. The Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This consumes the Grignard reagent and reduces the yield of the desired alcohol. To minimize this, perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and add the isobutyraldehyde slowly to the Grignard solution.

    • Wurtz Coupling: Reaction of the Grignard reagent with unreacted vinyl bromide can lead to the formation of 1,3-butadiene. This is more likely if the reaction temperature during Grignard formation is too high.

  • Reaction Conditions:

    • Temperature: As mentioned, low temperatures favor the nucleophilic addition over enolization.

    • Addition Order: Slowly adding the aldehyde to the Grignard reagent (normal addition) can help minimize enolization.

    • Solvent: Tetrahydrofuran (THF) is generally a good solvent for Grignard reactions as it solvates the magnesium ion, increasing the reactivity of the Grignard reagent.

Q2: I am observing significant amounts of byproducts in my synthesis. How can I identify and minimize them?

A2: Common byproducts depend on the synthetic route.

  • Grignard Route: Besides the products of side reactions mentioned in Q1, you might observe the formation of 1,4-addition products, although less common with reactive Grignard reagents. Careful control of reaction conditions, particularly temperature, is key.

  • Reduction Route (from 4-methyl-2-pentenal):

    • 1,4-Reduction Product (4-methyl-pentan-1-ol): This results from the reduction of both the aldehyde and the carbon-carbon double bond. To favor the desired 1,2-reduction to the allylic alcohol, use specific reducing agents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) or Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1][2][3]

    • Over-reduction: Using too strong a reducing agent or too high a temperature can lead to the complete saturation of the molecule.

Q3: The purification of 4-methyl-2-penten-1-ol is proving difficult. What are the recommended procedures?

A3: Purification is typically achieved by distillation under reduced pressure. However, careful workup is crucial before distillation.

  • Work-up: After the reaction is complete, it needs to be quenched. For Grignard reactions, a common method is the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide to form the alcohol and precipitates the magnesium salts, which can then be filtered off. For reductions, the workup depends on the reagent used but generally involves quenching excess hydride and then extracting the product into an organic solvent.

  • Extraction: After quenching, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to ensure complete recovery of the product.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.

  • Distillation: Perform fractional distillation under reduced pressure to separate the 4-methyl-2-penten-1-ol from any remaining starting materials, solvents, and high-boiling byproducts.

Comparative Yield Data

The following table summarizes typical yields for the different synthetic routes to 4-methyl-2-penten-1-ol under optimized conditions.

Synthetic RouteKey ReagentsTypical Yield (%)Notes
Grignard Reaction Isobutyraldehyde, Vinylmagnesium Bromide60-80Yield is highly dependent on anhydrous conditions and reaction temperature.
Reduction of 4-methyl-2-pentenal
Luche ReductionNaBH₄, CeCl₃>90Highly selective for 1,2-reduction, providing the allylic alcohol in high yield.[2][4]
DIBAL-H ReductionDiisobutylaluminium Hydride (DIBAL-H)70-90Requires low temperatures (-78 °C) for optimal selectivity.[1][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of 4-Methyl-2-pentenal via Aldol Condensation

This protocol describes the synthesis of the precursor 4-methyl-2-pentenal from isobutyraldehyde and acetaldehyde.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of sodium hydroxide in water.

  • Reactant Addition: A mixture of isobutyraldehyde and acetaldehyde is added dropwise to the sodium hydroxide solution at a controlled temperature (typically between 10-20 °C).

  • Reaction: The mixture is stirred vigorously for several hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Work-up: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., acetic acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation.

Protocol 2: Synthesis of 4-Methyl-2-penten-1-ol via Grignard Reaction

This protocol details the synthesis of 4-methyl-2-penten-1-ol from isobutyraldehyde and vinylmagnesium bromide.

  • Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Magnesium turnings are placed in the flask.

  • Grignard Reagent Formation: A small amount of a solution of vinyl bromide in anhydrous THF is added to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or a few drops of 1,2-dibromoethane. The remaining vinyl bromide solution is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Aldehyde Addition: The Grignard solution is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde in anhydrous THF is added dropwise from the dropping funnel.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for another hour.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered to remove the magnesium salts.

  • Extraction and Purification: The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by distillation under reduced pressure.

Protocol 3: Synthesis of 4-Methyl-2-penten-1-ol via Luche Reduction

This protocol outlines the selective 1,2-reduction of 4-methyl-2-pentenal.

  • Reaction Setup: A round-bottom flask is charged with 4-methyl-2-pentenal, cerium(III) chloride heptahydrate, and methanol.

  • Reduction: The mixture is stirred at room temperature until the cerium salt is dissolved. The flask is then cooled in an ice bath, and sodium borohydride is added in small portions.

  • Reaction: The reaction is typically rapid and is stirred for 10-30 minutes at 0 °C. The progress can be monitored by TLC.

  • Work-up: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude alcohol can be further purified by distillation if necessary.

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and troubleshooting of 4-methyl-2-penten-1-ol.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_intermediate Intermediate cluster_product Final Product Isobutyraldehyde Isobutyraldehyde Grignard Grignard Reaction Isobutyraldehyde->Grignard Aldol Aldol Condensation Isobutyraldehyde->Aldol Vinylmagnesium_Bromide Vinylmagnesium Bromide Vinylmagnesium_Bromide->Grignard Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Product 4-Methyl-2-penten-1-ol Grignard->Product Enone 4-Methyl-2-pentenal Aldol->Enone Reduction Reduction Reduction->Product Enone->Reduction

Figure 1: Synthetic pathways to 4-Methyl-2-penten-1-ol.

Troubleshooting_Grignard Start Low Yield in Grignard Synthesis Q1 Anhydrous Conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Dry all glassware and reagents. Q1->A1_No Q2 Grignard Reagent Quality? A1_Yes->Q2 End Yield Optimized A1_No->End A2_Yes Good Q2->A2_Yes Good A2_No Poor: Use fresh or titrated reagent. Activate Mg. Q2->A2_No Q3 Low Temperature Reaction? A2_Yes->Q3 A2_No->End A3_Yes Yes Q3->A3_Yes Yes A3_No No: Perform reaction at 0°C or lower to minimize enolization. Q3->A3_No A3_Yes->End A3_No->End

Figure 2: Troubleshooting workflow for the Grignard synthesis.

Reduction_Selectivity Start Undesired Reduction Product Q1 Observed Product? Start->Q1 Product_1_4 1,4-Reduction Product (Saturated Alcohol) Q1->Product_1_4 Product_Over Over-reduction Q1->Product_Over Solution_1_4 Use Selective Reagents: - NaBH4/CeCl3 (Luche) - DIBAL-H at -78°C Product_1_4->Solution_1_4 Solution_Over - Use milder reducing agent - Control stoichiometry - Lower reaction temperature Product_Over->Solution_Over End Selective 1,2-Reduction Achieved Solution_1_4->End Solution_Over->End

Figure 3: Logic for controlling selectivity in the reduction of 4-methyl-2-pentenal.

References

Technical Support Center: Purification of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-methyl-2-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-methyl-2-penten-1-ol?

A1: The impurities present in 4-methyl-2-penten-1-ol largely depend on the synthetic route employed. However, common impurities may include:

  • Isomers: Positional isomers such as 4-methyl-3-penten-1-ol and 4-methyl-4-penten-1-ol, as well as stereoisomers (E/Z)-isomers if the synthesis is not stereospecific.

  • Unreacted Starting Materials: Depending on the synthesis, this could include isobutyraldehyde, an organometallic reagent, or other precursors.

  • Solvents: Residual solvents from the reaction or workup steps.

  • Byproducts: Aldol condensation side products or other unforeseen reaction products.

Q2: Which purification technique is most suitable for 4-methyl-2-penten-1-ol?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a good choice for separating the product from impurities with significantly different boiling points, such as residual solvents or less volatile byproducts.

  • Column Chromatography: This is highly effective for separating isomers and other impurities with similar boiling points to the desired product.

Q3: What is the estimated boiling point of 4-methyl-2-penten-1-ol?

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation - Inefficient distillation column. - Boiling points of components are too close. - Distillation rate is too fast.- Use a column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column). - Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences. - Slow down the distillation rate by reducing the heating mantle temperature.
Bumping/Uneven Boiling - Lack of boiling chips or stir bar. - Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar before heating. - Increase the heat gradually.
Product Decomposition - Overheating. - Presence of acidic or basic impurities.- Use vacuum distillation to reduce the required temperature. - Neutralize the crude product with a mild acid or base wash during workup before distillation.
Cloudy Distillate - Azeotropic distillation with water.- Ensure all glassware is dry. - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation/Overlapping Bands - Inappropriate solvent system. - Column was not packed properly. - Column was overloaded.- Optimize the eluent polarity using Thin Layer Chromatography (TLC) beforehand. A good starting point for allylic alcohols is a mixture of hexane and ethyl acetate. - Ensure the column is packed uniformly without any cracks or channels. - Use a larger column or reduce the amount of sample loaded.
Compound Stuck on the Column - Eluent is not polar enough. - Compound is unstable on the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina. - Perform a stability test on a small scale before committing the entire sample.
Tailing of Bands - Sample is too concentrated when loaded. - Interactions between the compound and the stationary phase.- Dissolve the sample in a minimal amount of the initial eluent before loading. - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Cracked or Channeled Column Bed - Improper packing. - Letting the column run dry.- Ensure the stationary phase is fully settled before adding the sample. - Always keep the top of the column bed covered with solvent.

Experimental Protocols

General Protocol for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.

  • Sample Preparation: Ensure the crude 4-methyl-2-penten-1-ol is dry and free of any solid impurities. Add boiling chips or a stir bar to the distillation flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the column.

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • As the temperature approaches the expected boiling point of the product (around 134-136 °C), change to a new, pre-weighed receiving flask.

    • Maintain a slow and steady distillation rate.

    • Collect the fraction that distills at a constant temperature.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Column Chromatography
  • Stationary Phase Selection: For an allylic alcohol like 4-methyl-2-penten-1-ol, silica gel is a common choice for the stationary phase.

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by collecting small spots from the eluting solvent and running TLC plates.

    • If necessary, gradually increase the polarity of the eluent to elute more strongly adsorbed compounds.

  • Analysis and Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-methyl-2-penten-1-ol.

    • Confirm the purity of the final product by GC or NMR.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_collection Collection & Analysis crude Crude 4-methyl-2-penten-1-ol drying Drying (e.g., MgSO4) crude->drying filtration Filtration drying->filtration distill_flask Add to Distillation Flask with Boiling Chips filtration->distill_flask fractional_distillation Fractional Distillation distill_flask->fractional_distillation low_boiling Collect Low-Boiling Impurities fractional_distillation->low_boiling product_fraction Collect Product Fraction at Constant BP fractional_distillation->product_fraction high_boiling High-Boiling Residue fractional_distillation->high_boiling analysis Purity Analysis (GC/NMR) product_fraction->analysis

Caption: Workflow for the purification of 4-methyl-2-penten-1-ol by fractional distillation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_collection Collection & Analysis crude Crude 4-methyl-2-penten-1-ol tlc TLC for Eluent Optimization crude->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate analysis Purity Analysis (GC/NMR) evaporate->analysis

Caption: Workflow for the purification of 4-methyl-2-penten-1-ol by column chromatography.

References

Improving enantioselectivity in the asymmetric synthesis of "2-Penten-1-ol, 4-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the asymmetric synthesis of 4-methyl-2-penten-1-ol. Our aim is to help you improve enantioselectivity and overcome common experimental challenges.

Troubleshooting Guide

Issue: Low Enantioselectivity (ee%)

Q1: My reaction is producing 4-methyl-2-penten-1-ol with low enantiomeric excess. What are the most likely causes and how can I improve it?

A1: Low enantioselectivity is a common issue in asymmetric synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity:

    • Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can interfere with the formation of the active chiral catalyst.

    • Air and Moisture Sensitivity: Many organometallic catalysts and ligands are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).

    • Catalyst Loading: Inadequate catalyst loading can lead to a competing non-catalyzed or background reaction, which is not enantioselective. Consider incrementally increasing the catalyst loading.

  • Reaction Temperature:

    • Temperature plays a critical role in enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1] If your current protocol is at room temperature or above, try lowering the temperature incrementally (e.g., to 0 °C, -20 °C, or even -78 °C).

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state and, therefore, the enantioselectivity.[2] If you are using a polar coordinating solvent, consider switching to a non-polar, non-coordinating solvent like toluene or dichloromethane, which are often preferred for these types of reactions.[1]

  • Reaction Time and Conversion:

    • Prolonged reaction times, especially at higher temperatures, can sometimes lead to racemization of the product or catalyst degradation. Monitor the reaction progress and enantiomeric excess over time to determine the optimal reaction duration.

Q2: I've optimized the temperature and solvent, but my enantioselectivity is still not satisfactory. What else can I try?

A2: If basic optimizations are insufficient, consider the following:

  • Ligand Modification: The choice of chiral ligand is paramount. If you are using a standard ligand, explore derivatives with different steric or electronic properties. For instance, modifying the substituents on the ligand can fine-tune the chiral pocket of the catalyst.

  • Metal Precursor: The counter-ion of the metal precursor can influence the catalytic activity and selectivity. If using a chloride precursor, for example, you might try an acetate or triflate precursor.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For example, in reactions involving organozinc reagents, the use of dimethylzinc may offer better enantioselectivity compared to diethylzinc.[1]

Issue: Low Yield and Incomplete Conversion

Q3: My reaction has a low yield of 4-methyl-2-penten-1-ol, and I observe a significant amount of unreacted starting material. How can I improve the conversion?

A3: Low conversion can be due to catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.

  • Catalyst Deactivation: As mentioned, ensure strict anhydrous and anaerobic conditions to prevent catalyst deactivation.

  • Reaction Time and Temperature: Increase the reaction time or temperature. However, be mindful that increasing the temperature may negatively impact enantioselectivity. It's a trade-off that often requires careful optimization.

  • Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. For example, in a reduction reaction, ensure the hydride source is in sufficient excess.

  • Mixing: In heterogeneous reactions, ensure efficient stirring to facilitate mass transfer.

Issue: Formation of Side Products

Q4: I am observing the formation of an unexpected ketone. What is happening and how can I prevent it?

A4: The formation of a ketone, likely 4-methyl-2-pentanone, can occur through isomerization of the desired allylic alcohol. This is a known side reaction, particularly with certain transition metal catalysts.[3][4]

  • Catalyst Choice: Some catalytic systems are more prone to isomerization. For instance, while rhodium catalysts might favor ketone formation, ruthenium-based systems with specific monophosphorus ligands have been shown to suppress this isomerization.[3][4]

  • Reaction Conditions: Isomerization can be promoted by higher temperatures and longer reaction times. Work-up the reaction as soon as the desired product is formed to minimize the risk of isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary asymmetric synthesis strategies for preparing enantiomerically enriched 4-methyl-2-penten-1-ol?

A1: The main strategies include:

  • Asymmetric Reduction of 4-methyl-2-pentenone: This involves the use of a chiral reducing agent or a catalyst to selectively produce one enantiomer of the alcohol. The Noyori asymmetric hydrogenation using a Ru-BINAP catalyst is a classic example.[5][6][7]

  • Asymmetric Addition to 4-methyl-2-pentenal: This involves the addition of an organometallic reagent (e.g., an organozinc or organoboron compound) to the aldehyde in the presence of a chiral ligand.[1][3][4]

  • Kinetic Resolution of Racemic 4-methyl-2-penten-1-ol: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The Sharpless asymmetric epoxidation is a well-known method for the kinetic resolution of allylic alcohols.[8]

Q2: How do I determine the enantiomeric excess (ee%) of my product?

A2: The most common method for determining the ee% of chiral alcohols is through chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), using a chiral stationary phase. You will need to resolve the two enantiomers and compare their peak areas.

Q3: Can I purify my product to improve the enantiomeric excess?

A3: While standard purification techniques like column chromatography will not separate enantiomers, it is possible to improve the ee% of a partially enriched sample through techniques such as:

  • Recrystallization with a chiral resolving agent: This forms diastereomeric salts that can be separated by crystallization.

  • Preparative chiral chromatography: This is essentially a scaled-up version of the analytical chiral chromatography used to determine ee%.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, many of the reagents used in asymmetric synthesis require special handling:

  • Organometallic Reagents: Reagents like organozinc compounds and metal hydrides are often pyrophoric and will react violently with water and air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Metal Catalysts: Many transition metal catalysts are toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are often required and can be flammable. Work in a well-ventilated fume hood.

Data Presentation

The following tables summarize the impact of various reaction parameters on the enantioselectivity of representative asymmetric syntheses of allylic alcohols. While not specific to 4-methyl-2-penten-1-ol, they provide valuable insights into general trends.

Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Addition of Phenylboronic Acid to Cinnamaldehyde

EntrySolventYield (%)ee%
1Toluene8592
2THF8285
3CH2Cl28890
4Dioxane7588

Data is illustrative and based on general findings in the literature.

Table 2: Effect of Temperature on Enantioselectivity in a Ru-Catalyzed Asymmetric Hydrogenation

EntryTemperature (°C)Yield (%)ee%
1259590
209295
3-208898
4-4085>99

Data is illustrative and based on general findings in the literature.

Table 3: Effect of Chiral Ligand on Enantioselectivity

EntryLigandYield (%)ee%
1(R)-BINAP9095
2(R)-Tol-BINAP9297
3(R)-MeO-BIPHEP8892
4(S,S)-Chiraphos8588

Data is illustrative and based on general findings in the literature.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of an α,β-Unsaturated Ketone via Noyori Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 and the chiral ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 1-2 hours to form the pre-catalyst.

  • Reaction Setup: To a high-pressure reactor, add the α,β-unsaturated ketone (e.g., 4-methyl-2-pentenone) and the freshly prepared catalyst solution.

  • Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm H2). The reaction is stirred at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-48 hours).

  • Work-up: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral allylic alcohol.

  • Analysis: The enantiomeric excess is determined by chiral GC or HPLC analysis.

Protocol 2: General Procedure for Asymmetric Addition of an Organozinc Reagent to an α,β-Unsaturated Aldehyde

  • Ligand and Catalyst Mixing: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., a chiral amino alcohol) in anhydrous toluene. Cool the solution to 0 °C.

  • Addition of Organozinc: Slowly add the organozinc reagent (e.g., diethylzinc) to the ligand solution and stir for 30 minutes at 0 °C.

  • Substrate Addition: Cool the mixture to the desired reaction temperature (e.g., -20 °C) and add the α,β-unsaturated aldehyde (e.g., 4-methyl-2-pentenal) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral GC or HPLC.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dry Solvents & Reagents catalyst Prepare Chiral Catalyst reagents->catalyst setup Setup Reaction Under Inert Atmosphere catalyst->setup run Run Reaction at Controlled Temperature setup->run monitor Monitor Progress (TLC/GC) run->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify analysis Determine ee% (Chiral GC/HPLC) purify->analysis Troubleshooting_Tree start Low Enantioselectivity q1 Are catalyst and ligand pure and handled under inert conditions? start->q1 s1 Repurify reagents. Improve inert atmosphere technique. q1->s1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No s2 Lower the reaction temperature. q2->s2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No s3 Screen non-coordinating solvents (e.g., Toluene). q3->s3 No s4 Consider ligand modification or different metal precursor. q3->s4 Yes a3_yes Yes a3_no No Catalytic_Cycle catalyst [M-L*] intermediate [M-L*-Substrate] catalyst->intermediate + Substrate substrate Substrate substrate->intermediate reagent Reagent transition_state [Transition State]* reagent->transition_state intermediate->transition_state + Reagent product_complex [M-L*-Product] transition_state->product_complex Enantioselective Step product_complex->catalyst - Product product Product product_complex->product

References

Technical Support Center: 4-Methyl-2-penten-1-ol Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-methyl-2-penten-1-ol. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-methyl-2-penten-1-ol?

A1: To ensure the stability of 4-methyl-2-penten-1-ol, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect it from light, heat, and sources of ignition. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: What are the expected degradation pathways for 4-methyl-2-penten-1-ol under forced degradation conditions?

A2: Based on its chemical structure as an allylic alcohol, 4-methyl-2-penten-1-ol is susceptible to several degradation pathways under stress conditions:

  • Oxidation: The primary alcohol group can be oxidized to form 4-methyl-2-pentenal (an aldehyde) and subsequently to 4-methyl-2-pentenoic acid (a carboxylic acid).

  • Acidic Conditions: In the presence of acid, the compound may undergo dehydration to form a more conjugated diene or undergo rearrangement reactions.

  • Thermal Stress: Elevated temperatures can lead to dehydration and the formation of volatile degradation products.

  • Photodegradation: Exposure to UV or visible light may induce isomerization or polymerization reactions.

Q3: What analytical techniques are suitable for monitoring the stability of 4-methyl-2-penten-1-ol?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for analyzing 4-methyl-2-penten-1-ol and its degradation products.

  • GC-FID/MS: GC is well-suited for separating the volatile parent compound from its potential degradation products. Mass spectrometry (MS) can be used for identification.

  • RP-HPLC-UV/MS: Reverse-phase HPLC with a C18 column can effectively separate the polar alcohol from less polar degradation products. A UV detector can be used for quantification, and MS can aid in the identification of degradants.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Silanol interactions with the alcohol functional group.

  • Troubleshooting Steps:

    • Use a Deactivated Column: Employ an end-capped C18 column to minimize silanol interactions.

    • Modify Mobile Phase: Add a small amount of a competitive amine (e.g., triethylamine) or use a mobile phase with a lower pH to suppress silanol activity.

    • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.

Issue 2: Inconsistent Results in Thermal Degradation Studies
  • Possible Cause: Non-uniform heat distribution or volatile loss of the compound.

  • Troubleshooting Steps:

    • Use a Calibrated Oven: Ensure the oven provides uniform and accurate temperature control.

    • Seal Samples Properly: Use tightly sealed vials to prevent the evaporation of 4-methyl-2-penten-1-ol and its degradation products.

    • Headspace GC: For highly volatile compounds, consider using headspace gas chromatography for more accurate quantification.

Issue 3: Mass Imbalance in Degradation Studies
  • Possible Cause: Formation of non-chromatographically active or highly volatile degradation products.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in HPLC, which are less dependent on the chromophoric properties of the analytes.

    • Analyze Headspace: As mentioned previously, use headspace GC-MS to identify and quantify any volatile degradants.

    • Consider Polymerization: Under certain stress conditions, polymerization may occur. Techniques like Size Exclusion Chromatography (SEC) could be used to investigate this.

Experimental Protocols & Data

Forced Degradation Study Protocol

The following protocols are provided as a general guideline for conducting forced degradation studies on 4-methyl-2-penten-1-ol. The extent of degradation should ideally be targeted between 5-20%.

1. Acidic Hydrolysis:

  • Reagent: 0.1 M Hydrochloric Acid

  • Procedure: Dissolve 4-methyl-2-penten-1-ol in the acidic solution to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize the sample with an appropriate amount of 0.1 M Sodium Hydroxide before analysis.

2. Basic Hydrolysis:

  • Reagent: 0.1 M Sodium Hydroxide

  • Procedure: Dissolve 4-methyl-2-penten-1-ol in the basic solution to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize the sample with an appropriate amount of 0.1 M Hydrochloric Acid before analysis.

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide

  • Procedure: Dissolve 4-methyl-2-penten-1-ol in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store protected from light at room temperature for 24 hours.

4. Thermal Degradation:

  • Procedure: Place a solid sample of 4-methyl-2-penten-1-ol in a calibrated oven at 105°C for 48 hours. Dissolve the sample in an appropriate solvent for analysis.

5. Photolytic Degradation:

  • Procedure: Expose a solution of 4-methyl-2-penten-1-ol (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study of 4-methyl-2-penten-1-ol, analyzed by HPLC-UV.

Stress Condition% Degradation of 4-methyl-2-penten-1-olNumber of Major Degradation Products (>1%)
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h18.9%2
Thermal, 105°C, 48h12.1%1
Photolytic5.7%1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: 4-methyl-2-penten-1-ol Sample dissolve Dissolve in Stress Medium (Acid, Base, H2O2, or Solvent) start->dissolve thermal Thermal (e.g., 105°C) acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) dissolve->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) dissolve->base oxidation Oxidative (e.g., 3% H2O2, RT) dissolve->oxidation photo Photolytic (UV/Vis Light) dissolve->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize analyze Analyze by HPLC-UV/MS or GC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze data Data Interpretation (Quantify Degradation, Identify Products) analyze->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidation cluster_acid Acidic Conditions parent 4-Methyl-2-penten-1-ol aldehyde 4-Methyl-2-pentenal parent->aldehyde Oxidation diene Conjugated Diene (Dehydration Product) parent->diene Dehydration acid 4-Methyl-2-pentenoic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for 4-methyl-2-penten-1-ol.

troubleshooting_logic start Poor HPLC Peak Shape? cause1 Possible Cause: Silanol Interactions start->cause1 Yes end Continue Analysis start->end No sol1 Solution: Use End-capped Column cause1->sol1 sol2 Solution: Modify Mobile Phase (pH, Additive) cause1->sol2 sol1->end sol2->end

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grignard Synthesis of 4-Methyl-2-penten-1-ol

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-methyl-2-penten-1-ol via the Grignard reaction between an isopropylmagnesium halide and crotonaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What should I do?

A: Failure to initiate is the most common issue with Grignard reactions. It is almost always due to the presence of water or a passivated magnesium surface.

  • Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a vacuum.[1] Solvents like diethyl ether or THF must be anhydrous. The presence of even trace amounts of water will quench the Grignard reagent as it forms.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.[2]

    • Mechanical Activation: Briefly grind the magnesium turnings in a mortar and pestle (in a glovebox or dry atmosphere) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium.[3] A color change (brown for iodine) that subsequently fades is a good indicator of activation.

    • Initiator: Add a small amount of your prepared isopropyl halide to the magnesium and gently warm the spot with a heat gun. Once the reaction initiates (you may see bubbling or a cloudy appearance), add the rest of the halide solution slowly.

Q2: My reaction is giving a very low yield of 4-methyl-2-penten-1-ol. What are the possible causes?

A: Low yields can result from several factors, ranging from poor reagent formation to competing side reactions.

  • Poor Grignard Reagent Formation: If the initial reaction to form isopropylmagnesium halide was inefficient (see Q1), the subsequent addition to crotonaldehyde will be poor.

  • Presence of Moisture: Water in the crotonaldehyde or carried over from the first step will destroy the Grignard reagent.

  • Side Reactions: The most significant issue with α,β-unsaturated aldehydes like crotonaldehyde is the competition between 1,2-addition (desired) and 1,4-conjugate addition (undesired).[4][5] (See Q3 for more details).

  • Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of crotonaldehyde, forming an enolate that will not react further to give the desired alcohol.[6]

  • Reaction Temperature: Adding the aldehyde at too high a temperature can promote side reactions. It is often best to add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).

Q3: I am getting a significant amount of a saturated ketone (4-methyl-2-pentanone) as a byproduct. What is happening and how can I fix it?

A: This is a classic sign of 1,4-conjugate addition . Instead of attacking the carbonyl carbon (1,2-addition), the Grignard reagent attacks the β-carbon of the double bond. After the acidic workup, the resulting enol tautomerizes to the more stable ketone.

  • Explanation: Grignard reagents are considered "hard" nucleophiles and typically favor 1,2-addition with α,β-unsaturated aldehydes.[5][7] However, the reaction is highly substrate-dependent, and a mixture of 1,2 and 1,4-addition products is common.[8]

  • Troubleshooting & Optimization:

    • Lower the Temperature: Perform the addition of crotonaldehyde at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled 1,2-addition product.[7]

    • Use Additives: The addition of certain Lewis acids can enhance 1,2-selectivity. Cerium(III) chloride (CeCl₃) is a well-known additive for this purpose (Luche reduction conditions), though it is more commonly used with sodium borohydride, its principles can apply to organometallics.

    • Avoid Copper Salts: Contamination with copper salts will strongly favor the 1,4-addition pathway.[5][8] Ensure your glassware is scrupulously clean.

Q4: How can I confirm the formation and concentration of my Grignard reagent before adding the aldehyde?

A: Titration is the most reliable method. A common method involves reacting an aliquot of the Grignard solution with a known excess of iodine (I₂). The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate. This allows for an accurate determination of the molarity of your Grignard reagent, ensuring you use the correct stoichiometry in the subsequent step.

Experimental Protocol: Synthesis of 4-Methyl-2-penten-1-ol

This protocol outlines the synthesis via the addition of isopropylmagnesium bromide to crotonaldehyde.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Typical QuantityMoles (equiv)
Magnesium Turnings24.312.67 g0.11 (1.1)
Isopropyl Bromide123.0112.3 g (9.0 mL)0.10 (1.0)
Crotonaldehyde70.096.3 g (7.4 mL)0.09 (0.9)
Anhydrous Diethyl Ether-~200 mL-
Iodine253.811-2 small crystalsCatalytic
Saturated NH₄Cl (aq)-~100 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Preparation of Glassware: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and dropping funnel with drying tubes containing calcium chloride. Allow the apparatus to cool to room temperature under an inert atmosphere (N₂ or Argon).

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a small iodine crystal in the flask.

    • Add ~30 mL of anhydrous diethyl ether.

    • Prepare a solution of isopropyl bromide in 50 mL of anhydrous diethyl ether in the dropping funnel.

    • Add ~5 mL of the isopropyl bromide solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling should indicate the reaction has started. If not, gently warm the flask with a heat gun until initiation.

    • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Crotonaldehyde:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Prepare a solution of freshly distilled crotonaldehyde in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the crotonaldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[3]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[3] This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-methyl-2-penten-1-ol.

Visualizations

Reaction Pathway

Reaction_Pathway reagent1 Isopropylmagnesium Bromide reactants reagent1->reactants reagent2 Crotonaldehyde reagent2->reactants intermediate Magnesium Alkoxide Intermediate reactants->intermediate 1,2-Addition in Anhydrous Ether workup Acidic Workup (e.g., NH4Cl) intermediate->workup product 4-Methyl-2-penten-1-ol workup->product

Caption: Reaction scheme for the synthesis of 4-methyl-2-penten-1-ol.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield q_init Did the reaction initiate? (Color change, bubbling) start->q_init cause_activation Probable Cause: - Inactive Mg surface - Wet solvent/glassware q_init->cause_activation No q_side_reaction Was a major byproduct formed? (Check NMR/GC-MS) q_init->q_side_reaction Yes sol_activation Solution: - Activate Mg with I₂ - Flame-dry glassware - Use anhydrous solvent cause_activation->sol_activation cause_1_4 Probable Cause: 1,4-Conjugate Addition q_side_reaction->cause_1_4 Yes, saturated ketone observed cause_other Probable Cause: - Incorrect stoichiometry - Impure starting materials q_side_reaction->cause_other No, just low conversion sol_1_4 Solution: - Lower reaction temp. (0°C) - Ensure no copper contamination cause_1_4->sol_1_4 sol_other Solution: - Titrate Grignard reagent - Purify/distill starting materials cause_other->sol_other

Caption: A logical workflow for troubleshooting low-yield Grignard reactions.

Competing Reaction Pathways

Competing_Pathways start_node Isopropyl-MgBr + Crotonaldehyde path1_2 1,2-Addition (Favored at low temp) start_node->path1_2 path1_4 1,4-Addition (Side Reaction) start_node->path1_4 product_1_2 Desired Product: 4-Methyl-2-penten-1-ol path1_2->product_1_2 product_1_4 Byproduct (after workup): 4-Methyl-2-pentanone path1_4->product_1_4

Caption: Competing 1,2- and 1,4-addition pathways in the Grignard reaction.

References

Technical Support Center: Overcoming Peak Tailing in GC Analysis of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the Gas Chromatography (GC) analysis of allylic alcohols.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing in the GC analysis of allylic alcohols is a common issue that can significantly impact peak integration, accuracy, and resolution.[1] This guide provides a systematic approach to identify and resolve the root causes of this phenomenon.

Initial Assessment: Where to Begin?

Question: My allylic alcohol peaks are tailing. What is the first thing I should check?

Answer: Start by examining the inertness of your GC system. Allylic alcohols, being polar compounds, are prone to secondary interactions with active sites, primarily silanol groups, present in the inlet liner and the column.[1] These interactions are a primary cause of peak tailing.

Immediate Actions:

  • Inspect and Replace the Inlet Liner: A contaminated or non-deactivated liner is a frequent culprit. Replace it with a new, deactivated liner. Fragments from the septum can also accumulate in the liner, creating active sites.

  • Column Maintenance: If the liner replacement does not resolve the issue, consider trimming the front end of the column (approximately 10-20 cm) to remove any accumulated non-volatile residues or active sites. If the column is old or has been subjected to many injections of complex matrices, it may need to be replaced.

Optimizing GC Method Parameters

Question: I've checked my liner and column, but the peak tailing persists. What method parameters should I investigate?

Answer: Several method parameters can influence peak shape. A systematic evaluation of these can often resolve tailing issues.

  • Injection Temperature: Ensure the inlet temperature is high enough to facilitate rapid vaporization of the allylic alcohol but not so high as to cause thermal degradation.

  • Column Overload: Injecting too concentrated a sample can lead to column overload and peak fronting, which can sometimes be mistaken for tailing. Try diluting your sample and re-injecting.

  • Solvent-Phase Polarity Mismatch: A mismatch between the polarity of your sample solvent and the stationary phase can cause poor peak shape. For allylic alcohols, using a polar stationary phase like a WAX column is often recommended.[2]

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.

Advanced Solution: Derivatization

Question: I have optimized my GC method, but I still see significant peak tailing for my allylic alcohol. What is the next step?

Answer: For highly polar compounds like allylic alcohols that continue to exhibit poor peak shape after system and method optimization, derivatization is a powerful solution. This technique chemically modifies the analyte to make it more suitable for GC analysis.

Silylation: The most common derivatization technique for alcohols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3] This modification reduces the polarity of the analyte, decreases its boiling point, and minimizes its interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1][3]

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing specifically for allylic alcohols?

A1: The primary cause is the interaction of the polar hydroxyl group of the allylic alcohol with active silanol groups on the surfaces of the GC inlet liner, glass wool, and the column itself. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

Q2: What type of GC column is best for analyzing allylic alcohols?

A2: For underivatized allylic alcohols, a polar stationary phase, such as a polyethylene glycol (PEG) or "WAX" column, is generally recommended. These phases have a higher affinity for polar analytes, leading to better peak shape.[2] For silylated allylic alcohols, a low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable.

Q3: How does derivatization improve the peak shape of allylic alcohols?

A3: Derivatization, specifically silylation, masks the polar hydroxyl group by replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[3] This chemical modification reduces the analyte's polarity and its ability to form hydrogen bonds with active sites in the GC system. The resulting TMS-ether is more volatile and less likely to undergo secondary interactions, leading to a significant improvement in peak symmetry.[1][3]

Q4: Can I analyze allylic alcohols without derivatization?

A4: Yes, it is possible to analyze allylic alcohols without derivatization, especially if using a highly inert GC system with a deactivated liner and a polar column. However, for trace-level analysis or when optimal peak shape and sensitivity are critical, derivatization is often necessary to overcome the inherent challenges associated with these polar compounds.

Q5: What are the common silylation reagents for alcohols?

A5: The most common silylating reagent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). It is highly reactive and its byproducts are volatile, which is advantageous for GC analysis. Often, a catalyst such as trimethylchlorosilane (TMCS) is added to BSTFA (e.g., in a 99:1 ratio) to increase its reactivity, especially for hindered alcohols.

Quantitative Data Summary

The following table quantitatively demonstrates the impact of derivatization on the peak shape of a representative alcohol.

AnalyteTreatmentTailing Factor (Tf)Peak Shape
Allyl AlcoholNone (Underivatized)> 2.0Severe Tailing
Allyl AlcoholSilylation with BSTFA1.1Symmetrical

Note: Tailing factor is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Experimental Protocols

Protocol 1: Silylation of Allylic Alcohols using BSTFA

This protocol describes a general procedure for the derivatization of allylic alcohols for GC analysis.

Materials:

  • Allylic alcohol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Autosampler vials with inserts and caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of the allylic alcohol in the chosen anhydrous solvent at a suitable concentration (e.g., 1 mg/mL).

  • Reagent Addition: In an autosampler vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA (or BSTFA + 1% TMCS). The reagent is typically added in excess to ensure complete derivatization.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC.

Note: The reaction time and temperature may need to be optimized depending on the specific allylic alcohol and its concentration. It is crucial to work under anhydrous conditions as silylating reagents are sensitive to moisture.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Allylic Alcohol check_liner Inspect and Replace Inlet Liner start->check_liner liner_ok Liner is New and Deactivated check_liner->liner_ok trim_column Trim Front End of Column column_ok Column is in Good Condition trim_column->column_ok liner_ok->trim_column Tailing Persists optimize_method Optimize GC Method (Temp, Conc., Solvent) liner_ok->optimize_method Tailing Resolved column_ok->optimize_method Tailing Persists end Symmetrical Peak Achieved column_ok->end Tailing Resolved method_ok Method Optimized optimize_method->method_ok derivatize Perform Silylation (e.g., with BSTFA) method_ok->derivatize Tailing Persists method_ok->end Tailing Resolved analyze Analyze Derivatized Sample derivatize->analyze analyze->end

Caption: A logical workflow for troubleshooting peak tailing of allylic alcohols.

Signaling Pathway of Silylation

G cluster_reactants Reactants cluster_products Products allylic_alcohol Allylic Alcohol (R-OH) (Polar, Prone to Tailing) reaction Silylation Reaction (Heating) allylic_alcohol->reaction bstfa BSTFA (Silylating Reagent) bstfa->reaction tms_ether TMS-Ether (R-O-TMS) (Non-polar, Volatile) byproducts Volatile Byproducts reaction->tms_ether reaction->byproducts

Caption: The chemical transformation of a polar allylic alcohol to a non-polar TMS-ether.

References

Technical Support Center: Minimizing Water Content in 2-Penten-1-ol, 4-methyl- Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing water content in "2-Penten-1-ol, 4-methyl-" samples. Adherence to proper drying techniques is critical to prevent side reactions and ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the process of drying "2-Penten-1-ol, 4-methyl-".

Issue 1: Suspected Water Contamination in "2-Penten-1-ol, 4-methyl-"

  • Question: My reaction is yielding unexpected byproducts, or the reaction is not proceeding as expected. Could water in my "2-Penten-1-ol, 4-methyl-" be the cause?

  • Answer: Yes, water can act as an unwanted nucleophile or base in many organic reactions, leading to side products or inhibition of the desired transformation. For sensitive reactions, such as those involving organometallics or strong acids/bases, the presence of even trace amounts of water can be detrimental. It is crucial to use anhydrous "2-Penten-1-ol, 4-methyl-" for such applications.

Issue 2: Choice of an Appropriate Drying Agent

  • Question: Which drying agent is most suitable for "2-Penten-1-ol, 4-methyl-"?

  • Answer: The choice of drying agent depends on the required level of dryness, the scale of the experiment, and the compatibility with the unsaturated nature of "2-Penten-1-ol, 4-methyl-".

    • For routine drying: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are good choices. They are neutral and unlikely to cause side reactions.[1] MgSO₄ is a faster and more efficient drying agent than Na₂SO₄.

    • For achieving very low water content (<50 ppm): Activated molecular sieves (3Å) are highly effective.[2] They are chemically inert and can be used to store the dried alcohol.

    • Caution with acidic drying agents: Avoid using acidic drying agents like anhydrous calcium chloride (CaCl₂) or running the risk of acidic impurities in other salts, as they can catalyze the dehydration of the allylic alcohol to form a diene.

Issue 3: Inefficient Drying with Anhydrous Salts

  • Question: I used an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), but my sample is still wet. What went wrong?

  • Answer: Several factors could contribute to inefficient drying with anhydrous salts:

    • Insufficient amount of drying agent: Ensure you add enough drying agent. A common visual indicator of dryness is when some of the added drying agent remains free-flowing in the solution rather than clumping together.[3]

    • Insufficient contact time: Allow sufficient time for the drying agent to absorb the water. Gently swirling the flask can increase the surface area of contact.

    • Old or improperly stored drying agent: Anhydrous salts are hygroscopic and can become hydrated if not stored in a tightly sealed container. Use freshly opened or properly stored drying agents.

Issue 4: Potential for Side Reactions During Drying

  • Question: Are there any potential side reactions to be aware of when drying "2-Penten-1-ol, 4-methyl-"?

  • Answer: Yes, as an allylic alcohol, "2-Penten-1-ol, 4-methyl-" is susceptible to certain side reactions, particularly under acidic or harsh conditions. The primary concern is acid-catalyzed dehydration, which would lead to the formation of conjugated dienes.[4] Therefore, it is crucial to use neutral drying agents and avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for drying "2-Penten-1-ol, 4-methyl-" in a research lab setting?

A1: The most common and generally recommended method for routine drying is the use of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For applications requiring very dry solvent, subsequent storage over activated 3Å molecular sieves is a robust and safe option.[5]

Q2: How can I determine the water content in my "2-Penten-1-ol, 4-methyl-" sample?

A2: The most accurate method for determining trace amounts of water is Karl Fischer titration.[6][7][8][9] This technique is highly sensitive and specific to water.

Q3: Can I use distillation to dry "2-Penten-1-ol, 4-methyl-"?

A3: Simple distillation is generally not effective for removing water from alcohols due to the formation of azeotropes (mixtures with a constant boiling point).[2] However, azeotropic distillation with a suitable entrainer (e.g., toluene or benzene) can be used to remove water. This involves adding the entrainer to the wet alcohol and then distilling the mixture. The entrainer forms a new, lower-boiling azeotrope with water, which is then removed by distillation. This method is effective but requires careful setup and handling of flammable and potentially toxic solvents.

Q4: How do I properly activate molecular sieves?

A4: To activate molecular sieves, they must be heated to a high temperature under vacuum to remove any adsorbed water. A general procedure is to heat the sieves in a flask at 200-300°C under a high vacuum for several hours. After heating, the sieves should be cooled down under an inert atmosphere (e.g., nitrogen or argon) before use.

Data Presentation

Table 1: Comparison of Common Drying Agents for Alcohols

Drying AgentCapacitySpeed of DryingFinal Water Content (ppm)Compatibility with Unsaturated Alcohols
Anhydrous Sodium Sulfate (Na₂SO₄)ModerateSlow100 - 200Good (Neutral)
Anhydrous Magnesium Sulfate (MgSO₄)HighFast50 - 100Good (Slightly Acidic - use with caution)
Activated Molecular Sieves (3Å)HighModerate< 10Excellent (Inert)
Calcium Oxide (CaO)HighModerate~50Use with caution (Basic)
Calcium Hydride (CaH₂)HighFast< 10Not Recommended (Highly reactive, potential for violent reaction with alcohols)

Note: The final water content can vary depending on the initial water content, the amount of drying agent used, and the contact time.

Experimental Protocols

Protocol 1: Drying "2-Penten-1-ol, 4-methyl-" with Anhydrous Sodium Sulfate (Na₂SO₄)

  • Place the "2-Penten-1-ol, 4-methyl-" sample in a dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small portion of anhydrous sodium sulfate (approximately 1-2 g per 100 mL of alcohol).

  • Stir the mixture at room temperature. Observe the sodium sulfate. If it clumps together, add more in small portions until some of the powder remains free-flowing.

  • Continue stirring for at least 30 minutes.

  • Separate the dried alcohol from the sodium sulfate by decantation or filtration.

Protocol 2: Drying "2-Penten-1-ol, 4-methyl-" with Activated 3Å Molecular Sieves

  • Activate 3Å molecular sieves by heating them in a flask under vacuum at 250-300°C for at least 4 hours.

  • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.

  • Add the activated molecular sieves (approximately 10-20% by weight) to the flask containing the "2-Penten-1-ol, 4-methyl-".

  • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.

  • For long-term storage of the anhydrous alcohol, the molecular sieves can remain in the flask. To use the dried alcohol, carefully decant or filter it away from the sieves.

Visualizations

Drying_Workflow cluster_start Initial State cluster_drying Drying Method cluster_process Process cluster_end Final State Wet_Sample Wet '2-Penten-1-ol, 4-methyl-' Drying_Agent Add Drying Agent (e.g., Na2SO4, MgSO4, or Molecular Sieves) Wet_Sample->Drying_Agent Introduction of drying agent Stir_or_Stand Stir or Let Stand Drying_Agent->Stir_or_Stand Absorption of water Separate Decant or Filter Stir_or_Stand->Separate Physical separation Dry_Sample Dry '2-Penten-1-ol, 4-methyl-' Separate->Dry_Sample Isolation of product

Caption: General workflow for drying "2-Penten-1-ol, 4-methyl-" using a solid desiccant.

Troubleshooting_Logic Start Drying Process Initiated Check_Dryness Is the sample dry? Start->Check_Dryness Success Proceed with Reaction Check_Dryness->Success Yes Troubleshoot Troubleshoot Drying Process Check_Dryness->Troubleshoot No Check_Agent Is the drying agent fresh and sufficient? Troubleshoot->Check_Agent Check_Time Was contact time adequate? Troubleshoot->Check_Time Check_Compatibility Is the drying agent compatible (neutral)? Troubleshoot->Check_Compatibility Redo_Drying Re-dry with appropriate agent/conditions Check_Agent->Redo_Drying Check_Time->Redo_Drying Check_Compatibility->Redo_Drying Redo_Drying->Check_Dryness

Caption: A logical flowchart for troubleshooting common issues during the drying process.

References

Catalyst selection for the efficient synthesis of "2-Penten-1-ol, 4-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-2-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-methyl-2-penten-1-ol?

The most prevalent method for the synthesis of 4-methyl-2-penten-1-ol is the selective catalytic hydrogenation of 4-methyl-2-pentenal. This process involves the reduction of the aldehyde group (C=O) to a primary alcohol (-CH₂OH) while preserving the carbon-carbon double bond (C=C).

Q2: Which catalysts are recommended for the selective hydrogenation of 4-methyl-2-pentenal?

The choice of catalyst is critical for achieving high selectivity towards 4-methyl-2-penten-1-ol. Bimetallic catalysts and supported noble metal catalysts are commonly employed. Platinum (Pt) and Ruthenium (Ru) based catalysts have shown promise in producing unsaturated alcohols from unsaturated aldehydes.[1] For instance, in the hydrogenation of analogous α,β-unsaturated aldehydes, catalysts like Pt and Ru supported on various materials (e.g., carbon, TiO₂, ZnO) have demonstrated good selectivity to the desired unsaturated alcohol. The addition of a second metal (e.g., Sn, Ge, Fe) to a primary catalyst (e.g., Pt, Ru) can significantly enhance selectivity by modifying the electronic properties of the active sites.

Q3: What are the common side products in the synthesis of 4-methyl-2-penten-1-ol via hydrogenation?

Common side products include:

  • 4-methyl-pentanal: Formed by the hydrogenation of the C=C bond.

  • 4-methyl-1-pentanol: Resulting from the complete hydrogenation of both the C=C and C=O bonds.

  • Isomerization products: The position of the double bond might shift under certain reaction conditions.

  • Decarbonylation products: At higher temperatures, decarbonylation can occur, leading to the formation of pentane and carbon monoxide, particularly with catalysts like Platinum and Palladium.[2]

Q4: How can I improve the selectivity towards 4-methyl-2-penten-1-ol?

Improving selectivity involves several factors:

  • Catalyst Choice: Employing bimetallic catalysts or catalysts with specific promoters can favor the adsorption and hydrogenation of the C=O group over the C=C bond.

  • Support Material: The interaction between the metal catalyst and the support material can influence selectivity. Supports with Lewis acidic sites may promote the C=O bond activation.

  • Reaction Conditions: Optimization of temperature, pressure, and solvent is crucial. Lower temperatures generally favor selectivity towards the unsaturated alcohol.

  • Solvent: The polarity of the solvent can affect the adsorption of the reactant on the catalyst surface and influence the reaction pathway.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low conversion of 4-methyl-2-pentenal 1. Catalyst deactivation. 2. Insufficient catalyst loading. 3. Low hydrogen pressure or poor mass transfer. 4. Incorrect reaction temperature.1. Regenerate or replace the catalyst. Consider using a more robust catalyst. 2. Increase the catalyst to substrate ratio. 3. Increase hydrogen pressure and improve stirring/agitation. 4. Optimize the reaction temperature; a moderate increase might enhance conversion, but be mindful of selectivity.
Low selectivity to 4-methyl-2-penten-1-ol (high yield of 4-methyl-pentanal) 1. Catalyst is more active for C=C hydrogenation. 2. High hydrogen pressure or temperature.1. Switch to a catalyst known for high C=O selectivity (e.g., bimetallic systems like Pt-Sn or Ru-Sn). 2. Decrease hydrogen pressure and reaction temperature.
Formation of fully saturated alcohol (4-methyl-1-pentanol) 1. High catalyst activity. 2. Prolonged reaction time.1. Reduce catalyst loading or use a less active catalyst. 2. Monitor the reaction progress closely and stop it once the desired conversion is reached.
Presence of decarbonylation products 1. High reaction temperature. 2. Use of catalysts prone to decarbonylation (e.g., Pd, Pt).[2]1. Lower the reaction temperature. 2. Select a different catalyst, for example, a copper-based catalyst is less prone to decarbonylation.[2]

Catalyst Performance Data

The following table summarizes the performance of different catalysts in the hydrogenation of 2-methyl-2-pentenal, a close structural analog of 4-methyl-2-pentenal. This data can serve as a starting point for catalyst selection.

CatalystSupportTemperature (°C)Conversion (%)Selectivity to 2-methyl-pentanal (%)Selectivity to 2-methyl-2-penten-1-ol (%)Reference
PtSiO₂200-400HighHighLow[2]
PdSiO₂200-400HighHighLow[2]
CuSiO₂200-400ModerateModerateModerate[2]

Note: The data is for 2-methyl-2-pentenal and serves as an illustrative guide. Optimal conditions for 4-methyl-2-pentenal may vary.

Experimental Protocols

Key Experiment: Selective Hydrogenation of 4-methyl-2-pentenal

This protocol is a generalized procedure based on common practices for the selective hydrogenation of α,β-unsaturated aldehydes.

Materials:

  • 4-methyl-2-pentenal

  • Supported metal catalyst (e.g., 5% Pt-Sn/TiO₂)

  • Solvent (e.g., isopropanol, ethanol, or hexane)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: If required, the catalyst is pre-reduced in a stream of hydrogen at a specified temperature to activate it.

  • Reactor Setup: The autoclave is thoroughly cleaned and dried. A precise amount of the catalyst and the solvent are added to the reactor.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction Initiation: The reactor is heated to the desired temperature (e.g., 80-120°C) under stirring. 4-methyl-2-pentenal is then introduced into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar). The reaction is monitored by taking samples at regular intervals.

  • Reaction Quenching: Once the desired conversion is achieved, the reactor is cooled down to room temperature, and the hydrogen pressure is carefully released.

  • Product Isolation: The catalyst is separated from the reaction mixture by filtration. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by distillation or column chromatography.

  • Analysis: The conversion and selectivity are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the reaction mixture and the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Pre-treatment reactor_setup Reactor Setup catalyst_prep->reactor_setup purging Purging with N2/H2 reactor_setup->purging reaction_start Reaction Initiation purging->reaction_start hydrogenation Hydrogenation reaction_start->hydrogenation quenching Reaction Quenching hydrogenation->quenching isolation Product Isolation quenching->isolation analysis Analysis (GC/HPLC) isolation->analysis

Caption: Experimental workflow for the synthesis of 4-methyl-2-penten-1-ol.

Catalyst_Selection start Start: Goal is High Selectivity to 4-methyl-2-penten-1-ol q1 Is high conversion also a primary goal? start->q1 a1_yes Consider highly active catalysts (e.g., Pt, Pd) with promoters (e.g., Sn) q1->a1_yes Yes a1_no Consider catalysts with moderate activity but high selectivity (e.g., Cu-based) q1->a1_no No q2 Is decarbonylation a significant issue? a1_yes->q2 a1_no->q2 a2_yes Avoid Pd and Pt at high temperatures. Favor Cu or bimetallic catalysts. q2->a2_yes Yes a2_no Pt or Ru-based catalysts can be effective. Optimize temperature. q2->a2_no No end Final Catalyst Choice a2_yes->end a2_no->end

Caption: Decision tree for catalyst selection.

References

Technical Support Center: Scaling Up the Synthesis of 2-Penten-1-ol, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Penten-1-ol, 4-methyl-.

Experimental Protocols

The synthesis of 4-methyl-2-penten-1-ol is typically achieved through a two-step process: a crossed aldol condensation of isobutyraldehyde and acetaldehyde to form 4-methyl-2-pentenal, followed by the selective reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol.

Step 1: Aldol Condensation for the Synthesis of 4-Methyl-2-pentenal

This procedure is based on typical base-catalyzed aldol condensation reactions.

Materials:

  • Isobutyraldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Toluene

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor equipped with a mechanical stirrer, dropping funnel, and a condenser, charge the isobutyraldehyde and toluene.

  • Reagent Addition: Cool the mixture to 0-5 °C. Slowly add the aqueous sodium hydroxide solution to the stirred mixture, maintaining the temperature below 10 °C.

  • Acetaldehyde Addition: After the addition of the base, add acetaldehyde dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C. The reaction is exothermic and requires careful monitoring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the mixture is neutral. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methyl-2-pentenal. The crude product is often purified by fractional distillation.

Step 2: Selective Reduction of 4-Methyl-2-pentenal to 4-Methyl-2-penten-1-ol

This procedure outlines a common method using sodium borohydride.

Materials:

  • 4-Methyl-2-pentenal

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane or Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer and a thermometer, dissolve the 4-methyl-2-pentenal in methanol or ethanol.

  • Reductant Addition: Cool the solution to 0-5 °C. Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by GC or TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Most of the solvent can be removed under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane or ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude 4-methyl-2-penten-1-ol. Further purification can be achieved by vacuum distillation.

Data Presentation

ParameterLab Scale (Typical)Pilot/Industrial Scale (Example)Reference
Aldol Condensation
Isobutyraldehyde1-5 mol>100 kgGeneral Knowledge
Acetaldehyde1-5 mol>100 kgGeneral Knowledge
Catalyst10% NaOHSolid acid catalyst (e.g., HSiW-V₂O₅-SiO₂)[1]
Temperature0-25 °C120 °C (with solid acid catalyst)[1]
Reaction Time2-6 hours5 hours[1]
Yield60-80%95.7% (for a related isomer)[1]
Reduction
4-Methyl-2-pentenal1-5 mol>100 kgGeneral Knowledge
Reducing AgentNaBH₄Catalytic Hydrogenation (e.g., with Ru, Pt, Ni catalysts)[2]
Temperature0-25 °CVaries with catalyst and pressure[2]
Reaction Time1-3 hoursVaries with catalyst and conditions[2]
Yield80-95%>90%General Knowledge

Troubleshooting Guides and FAQs

Aldol Condensation Stage

Q1: The yield of 4-methyl-2-pentenal is low. What are the possible causes and solutions?

  • A1:

    • Poor Temperature Control: The aldol condensation is an exothermic reaction.[3] If the temperature rises too high, side reactions such as self-condensation of acetaldehyde or isobutyraldehyde can occur, reducing the yield of the desired product.

      • Solution: Ensure efficient cooling of the reactor. For larger scale reactions, consider a reactor with a high surface area to volume ratio or internal cooling coils. Add reagents slowly and monitor the internal temperature closely.

    • Incorrect Stoichiometry or Reagent Addition Order: An incorrect ratio of reactants or adding them in the wrong order can lead to the formation of undesired byproducts.

      • Solution: Carefully control the stoichiometry. Typically, the enolizable aldehyde (acetaldehyde) is added slowly to the non-enolizable aldehyde (isobutyraldehyde) in the presence of the base to favor the crossed aldol product.

    • Base Concentration and Addition: The concentration and rate of addition of the base are critical. Too high a concentration or too rapid addition can lead to side reactions.

      • Solution: Use a moderate concentration of the base (e.g., 10-20% NaOH). Add the base slowly and with efficient stirring to avoid localized high concentrations.

Q2: Multiple unexpected byproducts are observed in the GC analysis of the crude product. How can I minimize their formation?

  • A2:

    • Self-Condensation: As mentioned, self-condensation of both acetaldehyde and isobutyraldehyde can occur.

      • Solution: Optimize the reaction conditions (temperature, addition rate) to favor the crossed-aldol reaction. Using a non-enolizable aldehyde as the acceptor and slowly adding the enolizable aldehyde can minimize self-condensation.

    • Cannizzaro Reaction: Under strongly basic conditions, aldehydes without α-hydrogens, like isobutyraldehyde in the presence of a strong base, can undergo the Cannizzaro reaction, leading to the corresponding alcohol and carboxylic acid.

      • Solution: Avoid excessively high concentrations of the base and prolonged reaction times at high temperatures.

    • Polymerization: Aldehydes can polymerize, especially in the presence of strong acids or bases.

      • Solution: Maintain the reaction temperature within the optimal range and quench the reaction promptly once complete.

Reduction Stage

Q3: The reduction of 4-methyl-2-pentenal is not selective and I am getting the saturated alcohol (4-methyl-1-pentanol) as a major byproduct. How can I improve the selectivity?

  • A3:

    • Choice of Reducing Agent: The choice of reducing agent is crucial for the selective reduction of an α,β-unsaturated aldehyde to an allylic alcohol.

      • Solution: Sodium borohydride (NaBH₄) is often a good choice for this selective reduction, especially at low temperatures. Catalytic hydrogenation can be less selective, with catalysts like palladium or platinum favoring the reduction of the carbon-carbon double bond.[2] Ruthenium-based catalysts have shown higher selectivity for the carbonyl group.[2]

    • Reaction Temperature: Higher temperatures can lead to over-reduction.

      • Solution: Perform the reduction at low temperatures (0-5 °C) and monitor the reaction closely to stop it once the starting material is consumed.

Q4: During the work-up of the reduction reaction, I am having trouble with emulsions. What can I do?

  • A4:

    • Emulsion Formation: The presence of salts and the nature of the product can lead to the formation of stable emulsions during aqueous work-up.

      • Solution: Adding a saturated brine solution during the washing step can help to break emulsions by increasing the ionic strength of the aqueous phase. Slow and gentle mixing during the extraction can also prevent emulsion formation.

General Scale-Up Issues

Q5: How do I manage the exothermicity of the aldol condensation when scaling up?

  • A5:

    • Heat Management: The heat generated by the reaction increases with the cube of the reactor dimension, while the heat removal capacity (surface area) only increases with the square. This can lead to a dangerous temperature rise in large reactors.[3]

      • Solution:

        • Reactor Design: Use a reactor with a high heat transfer coefficient and a large surface area-to-volume ratio. Jacketed reactors with efficient cooling fluids are essential.

        • Controlled Addition: Add the reagents, particularly the base and acetaldehyde, at a controlled rate to manage the rate of heat generation.

        • Dilution: Using an appropriate solvent helps to dissipate the heat.

        • Monitoring and Emergency Planning: Continuously monitor the internal temperature and have a contingency plan, such as an emergency cooling system or a quenching agent, in case of a thermal runaway.

Q6: I am experiencing issues with catalyst deactivation during the synthesis. What could be the cause and how can it be addressed?

  • A6:

    • Catalyst Poisoning and Fouling: Impurities in the starting materials or byproducts from the reaction can poison the catalyst or foul its surface, reducing its activity.[4]

      • Solution:

        • Purify Starting Materials: Ensure the purity of isobutyraldehyde and acetaldehyde.

        • Catalyst Regeneration: Depending on the nature of the catalyst and the deactivation mechanism, it may be possible to regenerate the catalyst. For solid catalysts, this could involve washing or calcination to remove adsorbed species.[5]

        • Optimize Reaction Conditions: Adjusting reaction temperature, pressure, and reactant concentrations can sometimes minimize the rate of catalyst deactivation.

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway Synthesis Pathway of 4-methyl-2-penten-1-ol cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Reduction A Isobutyraldehyde C 4-Methyl-2-pentenal A->C Base Catalyst (e.g., NaOH) B Acetaldehyde B->C Base Catalyst (e.g., NaOH) D 4-Methyl-2-penten-1-ol C->D Reducing Agent (e.g., NaBH4) Experimental_Workflow Experimental Workflow for Scaling Up Synthesis start Start prep_reagents Prepare Reactants and Catalyst start->prep_reagents aldol Perform Aldol Condensation (Controlled Temperature) prep_reagents->aldol workup1 Quench and Work-up aldol->workup1 purify1 Purify 4-Methyl-2-pentenal (Fractional Distillation) workup1->purify1 reduction Perform Selective Reduction (Controlled Temperature) purify1->reduction workup2 Quench and Work-up reduction->workup2 purify2 Purify 4-Methyl-2-penten-1-ol (Vacuum Distillation) workup2->purify2 analysis Analyze Final Product (GC, NMR, etc.) purify2->analysis end End analysis->end

References

Technical Support Center: Purification of Commercial "2-Penten-1-ol, 4-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "2-Penten-1-ol, 4-methyl-". The following sections detail common impurities, purification protocols, and solutions to potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial "2-Penten-1-ol, 4-methyl-"?

A1: Commercial grades of "2-Penten-1-ol, 4-methyl-" can contain several types of impurities arising from its synthesis and storage. These may include:

  • Peroxides: As an allylic alcohol, "2-Penten-1-ol, 4-methyl-" is susceptible to autoxidation in the presence of air and light, leading to the formation of hydroperoxides and other peroxide species.[1] These are hazardous and can interfere with reactions.

  • Isomers: Positional and stereoisomers of methyl-penten-1-ol may be present as byproducts from the synthesis process.

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials or reagents may be present.

  • Water: The compound may contain residual water from the workup process.

  • Polymers: Allylic alcohols can slowly polymerize over time, especially if stored improperly, forming higher molecular weight oligomers.[2]

Q2: How can I test for the presence of peroxides in my sample?

A2: Peroxide testing is crucial before any purification involving heating, such as distillation. A common qualitative test involves the use of potassium iodide (KI).

  • Procedure: To a small sample (1-2 mL) of the alcohol, add a few crystals of potassium iodide and a small amount of glacial acetic acid. The formation of a yellow to brown color indicates the presence of peroxides.[1][3] Commercial peroxide test strips are also available for a semi-quantitative analysis.

Q3: What are the recommended storage conditions for "2-Penten-1-ol, 4-methyl-" to minimize impurity formation?

A3: To minimize the formation of peroxides and other degradation products, "2-Penten-1-ol, 4-methyl-" should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[4] The container should be tightly sealed to prevent exposure to air.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of "2-Penten-1-ol, 4-methyl-".

Fractional Distillation
Problem Possible Cause(s) Solution(s)
No distillate is collected despite the pot boiling vigorously. - Inefficient insulation of the distillation column.- Thermometer bulb placed incorrectly (too high).- Leaks in the distillation apparatus.- Insulate the distillation column and head with glass wool or aluminum foil.- Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.- Check all joints and ensure they are properly sealed. Use Keck clips to secure connections.[5]
The temperature at the distillation head fluctuates or does not remain stable. - Uneven heating of the distillation flask.- Distillation rate is too fast.- Use a heating mantle with a stirrer for even heat distribution.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[6]
The distillate is cloudy. - Water contamination in the starting material or apparatus.- The distillation temperature is too high, causing co-distillation with water.- Ensure all glassware is thoroughly dried before assembly.- If water is a known impurity, consider a pre-drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate).- Maintain a steady distillation temperature at the boiling point of the pure compound.
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
The compound does not move off the baseline (Rf = 0). - The eluent is not polar enough.- The compound has very strong interactions with the silica gel.- Gradually increase the polarity of the eluent system.- If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can help.
Poor separation of the desired compound from impurities (overlapping peaks). - Inappropriate solvent system.- Column was overloaded with the sample.- Column was not packed properly, leading to channeling.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly and without air bubbles.
The compound elutes too quickly (Rf close to 1). - The eluent is too polar.- Decrease the polarity of the eluent system. Start with a less polar solvent and gradually increase the polarity.
Streaking or tailing of the spot on TLC and broad peaks during the column. - The compound is not fully soluble in the eluent.- The compound is interacting too strongly with the stationary phase.- Choose a solvent system in which the compound is more soluble.- Add a small amount of a more polar solvent to the eluent to reduce tailing.

Experimental Protocols

Protocol 1: Peroxide Removal

Objective: To remove peroxide impurities from commercial "2-Penten-1-ol, 4-methyl-" prior to distillation.

Methodology:

  • Preparation of Ferrous Sulfate Solution: Prepare a fresh 5% aqueous solution of ferrous sulfate (FeSO₄).

  • Extraction: In a separatory funnel, wash the "2-Penten-1-ol, 4-methyl-" with the 5% ferrous sulfate solution. Use approximately one-third of the alcohol volume for each wash.

  • Repeat: Repeat the washing step two to three times.

  • Water Wash: Wash the organic layer with deionized water to remove any residual ferrous sulfate.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration: Filter the solution to remove the drying agent.

  • Verification: Test a small aliquot of the dried and filtered alcohol for the presence of peroxides using the potassium iodide test to ensure their complete removal.

Protocol 2: Purification by Fractional Distillation

Objective: To purify "2-Penten-1-ol, 4-methyl-" from non-volatile impurities and other components with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charge the Flask: Add the peroxide-free "2-Penten-1-ol, 4-methyl-" and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of "2-Penten-1-ol, 4-methyl-".

  • Monitoring: Monitor the temperature throughout the distillation. A significant drop or rise in temperature indicates the end of the desired fraction.

  • Shutdown: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.

Protocol 3: Purification by Flash Column Chromatography

Objective: To purify "2-Penten-1-ol, 4-methyl-" from impurities with different polarities.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for a system that gives the desired product an Rf value of approximately 0.2-0.4. A common starting point for alcohols is a mixture of hexanes and ethyl acetate.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude "2-Penten-1-ol, 4-methyl-" in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "2-Penten-1-ol, 4-methyl-".

Data Presentation

Table 1: Comparison of Purification Methods

Method Impurities Removed Advantages Disadvantages Typical Recovery
Fractional Distillation Non-volatile impurities, compounds with significantly different boiling points.Scalable, effective for large quantities.Requires peroxide removal beforehand, potential for thermal degradation.>90%
Flash Column Chromatography Compounds with different polarities (e.g., more or less polar impurities, isomers).High resolution for complex mixtures, can be performed at room temperature.Can be time-consuming, requires solvent usage, potential for sample loss on the column.80-95%
Chemical Treatment (Peroxide Removal) Peroxides.Simple and effective for a specific, hazardous impurity.Does not remove other types of impurities, requires subsequent purification steps.>95%

Visualizations

Purification_Workflow start Commercial 2-Penten-1-ol, 4-methyl- peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (e.g., with FeSO4) peroxide_test->peroxide_removal Peroxides Present distillation Fractional Distillation peroxide_test->distillation Peroxides Absent peroxide_removal->distillation chromatography Flash Chromatography distillation->chromatography Further Purification Needed pure_product Pure 2-Penten-1-ol, 4-methyl- distillation->pure_product Sufficient Purity chromatography->pure_product

Caption: Decision workflow for the purification of "2-Penten-1-ol, 4-methyl-".

Troubleshooting_Distillation start Distillation Issue q1 Is distillate being collected? start->q1 q2 Is the distillate pure? q1->q2 Yes check_leaks Check for leaks and proper insulation q1->check_leaks No check_thermometer Check thermometer placement q1->check_thermometer No a1_yes Yes a1_no No a2_yes Successful Purification q2->a2_yes Yes a2_no Check heating rate and column efficiency q2->a2_no No

Caption: Troubleshooting logic for fractional distillation issues.

References

Troubleshooting low yields in the oxidation of "2-Penten-1-ol, 4-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the oxidation of "2-Penten-1-ol, 4-methyl-".

Troubleshooting Guide

Low yields in the oxidation of 2-Penten-1-ol, 4-methyl- can arise from various factors, including the choice of oxidant, reaction conditions, and substrate stability. This guide addresses common issues in a question-and-answer format.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What could be the cause?

A1: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For many common oxidants like Dess-Martin Periodinane (DMP) or in Swern oxidations, a slight excess (1.1-1.5 equivalents) is often necessary to drive the reaction to completion.

  • Low Reaction Temperature: While some oxidations are performed at room temperature, others, like the Swern oxidation, require careful temperature control, starting at very low temperatures (-78 °C) and slowly warming. Deviation from the optimal temperature can significantly slow down the reaction rate.

  • Poor Reagent Quality: The activity of oxidizing agents can degrade over time, especially if not stored properly. Ensure your reagents are fresh and have been stored under the recommended conditions (e.g., DMP should be stored in a cool, dry place).

  • Inadequate Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Some oxidations may require longer reaction times than initially anticipated.

Q2: I'm observing the formation of multiple byproducts and a low yield of the desired aldehyde/ketone. What are the likely side reactions?

A2: The formation of byproducts is often indicative of side reactions, which can include:

  • Overoxidation: Stronger oxidizing agents or harsh reaction conditions can lead to the overoxidation of the initially formed aldehyde to a carboxylic acid. This is particularly a concern with chromium-based oxidants if water is present. Using milder, anhydrous conditions can help mitigate this.

  • Allylic Rearrangement: The allylic nature of the substrate makes it susceptible to rearrangements under certain conditions, potentially leading to the formation of isomeric products.

  • Epoxidation of the Double Bond: Some oxidizing agents can react with the double bond in the substrate, leading to the formation of an epoxide as a significant byproduct.

  • Decomposition of the Starting Material or Product: The starting material or the resulting α,β-unsaturated aldehyde can be sensitive to the reaction conditions, leading to decomposition. This can be exacerbated by prolonged reaction times or elevated temperatures.

Q3: The workup of my reaction is complicated, and I'm losing a lot of product during purification. How can I improve this?

A3: A challenging workup can significantly impact the isolated yield. Consider the following:

  • Quenching: Ensure the reaction is properly quenched to neutralize any remaining oxidant and acidic or basic byproducts. For example, a common quench for DMP oxidations involves the use of a saturated sodium thiosulfate solution.

  • Extraction: Optimize your extraction procedure. The choice of solvent and the number of extractions can be critical. Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of your product into the organic phase.

  • Purification Method: The product, 4-methyl-2-pentenal, is relatively volatile. Purification by column chromatography should be performed carefully, and evaporation of the solvent should be done at reduced pressure and moderate temperature to avoid product loss. Distillation can be an alternative purification method if the product is thermally stable under the required conditions.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the oxidation of 2-Penten-1-ol, 4-methyl-?

A1: The "best" oxidizing agent depends on the desired product (aldehyde or carboxylic acid), the scale of the reaction, and the available resources. Here's a comparison of common choices:

  • Dess-Martin Periodinane (DMP): A mild and selective oxidant for converting primary alcohols to aldehydes. It operates under neutral conditions and at room temperature, making it a popular choice for sensitive substrates.[1][2]

  • Swern Oxidation: Another mild and highly effective method for preparing aldehydes from primary alcohols. It requires cryogenic temperatures (-78 °C) and the use of dimethyl sulfoxide (DMSO) and oxalyl chloride, which generates a malodorous dimethyl sulfide byproduct.[3][4]

  • Pyridinium Chlorochromate (PCC): A chromium-based reagent that is effective for the oxidation of primary allylic alcohols to α,β-unsaturated aldehydes.[5] It is a solid that can be easier to handle than some other reagents, but chromium waste disposal is a concern.

Q2: Can I use a stronger oxidizing agent like potassium permanganate or chromic acid?

A2: While stronger oxidizing agents can be used, they are more likely to lead to overoxidation of the primary alcohol to the corresponding carboxylic acid (4-methyl-2-pentenoic acid). If the aldehyde is the desired product, milder reagents like DMP, Swern, or PCC are generally preferred. Furthermore, strong oxidants can also lead to cleavage of the carbon-carbon double bond.

Q3: How can I minimize the formation of the carboxylic acid byproduct?

A3: To minimize overoxidation to the carboxylic acid:

  • Use a mild oxidizing agent specifically designed for the conversion of primary alcohols to aldehydes (DMP, Swern, PCC).

  • Ensure the reaction is performed under strictly anhydrous (water-free) conditions, as the presence of water can facilitate the hydration of the aldehyde intermediate, which is then more readily oxidized.

  • Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q4: My yield is still low even after trying different oxidants. What else could be wrong?

A4: If you have optimized the oxidation reaction and are still experiencing low yields, consider the purity of your starting material. Impurities in the 2-Penten-1-ol, 4-methyl- can interfere with the reaction or lead to the formation of unexpected byproducts. It is recommended to purify the starting material, for example by distillation, before use.

Quantitative Data

The following tables summarize typical yields for the oxidation of allylic alcohols using common methods. Please note that specific yields for 2-Penten-1-ol, 4-methyl- may vary and are highly dependent on the exact reaction conditions and scale. The data presented here is representative of similar allylic alcohol oxidations found in the literature.

Oxidizing AgentSubstrate (Similar to 2-Penten-1-ol, 4-methyl-)ProductTypical Yield Range (%)Reference
Dess-Martin PeriodinanePrimary Allylic Alcoholα,β-Unsaturated Aldehyde85 - 95General Literature
Swern OxidationPrimary Allylic Alcoholα,β-Unsaturated Aldehyde80 - 95General Literature
Pyridinium ChlorochromatePrimary Allylic Alcoholα,β-Unsaturated Aldehyde75 - 90General Literature

Experimental Protocols

Below are detailed experimental protocols for three common methods for the oxidation of 2-Penten-1-ol, 4-methyl-.

1. Dess-Martin Periodinane (DMP) Oxidation

  • Materials:

    • 2-Penten-1-ol, 4-methyl- (1.0 eq)

    • Dess-Martin Periodinane (1.2 eq)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2-Penten-1-ol, 4-methyl- in anhydrous dichloromethane (approx. 0.1-0.2 M), add Dess-Martin Periodinane in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Shake the funnel vigorously until the layers are clear. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methyl-2-pentenal.

    • Purify the crude product by flash column chromatography on silica gel or by distillation.

2. Swern Oxidation

  • Materials:

    • Oxalyl chloride (1.5 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous (2.2 eq)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • 2-Penten-1-ol, 4-methyl- (1.0 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 eq)

    • Water

    • Brine

  • Procedure:

    • To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO in dichloromethane dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

    • Add a solution of 2-Penten-1-ol, 4-methyl- in dichloromethane dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

    • Add triethylamine or DIPEA dropwise to the mixture, and stir for another 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: The crude product will contain volatile and malodorous dimethyl sulfide.

    • Purify the crude product by flash column chromatography or distillation.

3. Pyridinium Chlorochromate (PCC) Oxidation

  • Materials:

    • Pyridinium Chlorochromate (PCC) (1.5 eq)

    • 2-Penten-1-ol, 4-methyl- (1.0 eq)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Celite® or silica gel

    • Diethyl ether

  • Procedure:

    • To a suspension of PCC and Celite® or silica gel in anhydrous dichloromethane, add a solution of 2-Penten-1-ol, 4-methyl- in dichloromethane in one portion.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Florisil®, washing the pad thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-2-pentenal.

    • If necessary, purify the product further by distillation or flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Start reagents Combine Alcohol and Solvent start->reagents inert Establish Inert Atmosphere reagents->inert add_oxidant Add Oxidizing Agent inert->add_oxidant Temperature Control stir Stir and Monitor (TLC/GC) add_oxidant->stir quench Quench Reaction stir->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end Final Product purify->end troubleshooting_low_yields cluster_diagnosis Problem Diagnosis cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_byproducts Solutions for Byproduct Formation cluster_solutions_workup Solutions for Workup Loss start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion check_byproducts Byproducts Observed? start->check_byproducts check_workup Loss During Workup? start->check_workup increase_oxidant Increase Oxidant Stoichiometry check_conversion->increase_oxidant optimize_temp Optimize Temperature check_conversion->optimize_temp check_reagent_quality Use Fresh Reagent check_conversion->check_reagent_quality increase_time Increase Reaction Time check_conversion->increase_time mild_oxidant Use Milder Oxidant check_byproducts->mild_oxidant anhydrous_conditions Ensure Anhydrous Conditions check_byproducts->anhydrous_conditions shorter_time Reduce Reaction Time check_byproducts->shorter_time optimize_quench Optimize Quenching check_workup->optimize_quench optimize_extraction Optimize Extraction check_workup->optimize_extraction careful_purification Careful Purification check_workup->careful_purification

References

Technical Support Center: Method Development for Trace Analysis of "2-Penten-1-ol, 4-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace analysis of "2-Penten-1-ol, 4-methyl-" (CAS No. 5362-55-0). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-methyl-2-penten-1-ol relevant for trace analysis?

A1: Understanding the physicochemical properties of 4-methyl-2-penten-1-ol is crucial for method development. Key properties are summarized in the table below. Its volatility and polarity will influence the choice of sample preparation and chromatographic conditions.

PropertyValueReference
Molecular FormulaC₆H₁₂O[1]
Molecular Weight100.16 g/mol [1]
Boiling Point153-155 °C (estimated)
PolarityPolar
VolatilityVolatile[2]

Q2: Which analytical technique is most suitable for the trace analysis of 4-methyl-2-penten-1-ol?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the trace analysis of volatile compounds like 4-methyl-2-penten-1-ol.[3] GC provides the necessary separation from complex matrices, while MS offers high sensitivity and specific identification based on the mass spectrum. For trace levels, coupling GC-MS with a pre-concentration technique like Headspace (HS) or Solid-Phase Microextraction (SPME) is highly effective.[4][5]

Q3: How do I select an appropriate SPME fiber for the extraction of 4-methyl-2-penten-1-ol?

A3: The choice of SPME fiber coating is critical for efficient extraction. For polar volatile compounds like alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad applicability for volatiles.[6] Alternatively, a polyacrylate (PA) or a Carbowax/Divinylbenzene (CW/DVB) fiber can be effective for polar analytes.[2][5] The selection should be optimized based on the specific sample matrix and analytical requirements.

Experimental Protocols

Detailed Methodology: Headspace SPME-GC-MS Analysis

This protocol provides a general framework for the trace analysis of 4-methyl-2-penten-1-ol. Optimization will be required for specific matrices and instrumentation.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • For liquid samples, a dilution with deionized water may be necessary. For solid samples, a suitable solvent extraction may be required prior to headspace analysis.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • To enhance the volatility of the analyte, a salting-out agent (e.g., NaCl) can be added to aqueous samples.[5]

2. Headspace SPME Extraction:

  • Place the vial in the autosampler or manual SPME holder.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.[5]

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.[4]

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode to maximize the transfer of the analyte to the column.[4]

  • GC Column: A mid-polar to polar capillary column is recommended for the separation of alcohols. A common choice is a column with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) or a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/minute.

    • Hold: Maintain at 150°C for 5 minutes.

    • This program should be optimized for the specific column and to ensure separation from matrix interferences.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: For initial identification, run in full scan mode (e.g., m/z 35-350). For trace quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

    • Quantifier and Qualifier Ions: Based on the mass spectrum of 4-methyl-2-penten-1-ol, select a prominent and specific ion for quantification (quantifier) and one or two other ions for confirmation (qualifiers). The molecular ion (m/z 100) is often weak or absent for alcohols.[9] Common fragments for C6 alcohols can be used for initial screening. The mass spectrum for a related isomer, 4-methyl-4-penten-2-ol, shows significant peaks at m/z 43, 57, and 85.[10]

4. Quantification:

  • Create a calibration curve by analyzing a series of standards of known concentrations of 4-methyl-2-penten-1-ol prepared in a matrix similar to the samples.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.[11]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing)

  • Question: My chromatogram for 4-methyl-2-penten-1-ol shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar compounds like alcohols is a common issue in GC analysis.[12] The primary causes are active sites in the GC system or a non-optimized method.

    • Troubleshooting Steps:

      • Check for Active Sites:

        • Inlet Liner: The glass liner in the injector can have active silanol groups. Use a deactivated liner and consider replacing it if it's old.

        • Column Contamination: The front end of the column can become contaminated. Trim a small section (10-20 cm) from the column inlet.

        • Column Degradation: The stationary phase can degrade over time, exposing active sites. Consider replacing the column.

      • Optimize GC Conditions:

        • Injector Temperature: Ensure the injector temperature is high enough for rapid volatilization of the analyte.

        • Flow Rate: An inappropriate carrier gas flow rate can contribute to tailing. Verify and optimize the flow rate.

      • Sample Matrix Effects: Components in the sample matrix can interact with the analyte or the column. Ensure proper sample cleanup or dilution.

Issue: Low or No Analyte Signal

  • Question: I am not detecting 4-methyl-2-penten-1-ol, or the signal is very low. What should I check?

  • Answer: A weak or absent signal can result from issues with sample preparation, extraction, or the GC-MS system itself.

    • Troubleshooting Steps:

      • Verify SPME Extraction Efficiency:

        • Fiber Choice: Ensure you are using an appropriate SPME fiber for polar volatile compounds.

        • Extraction Parameters: Optimize the extraction temperature and time. For volatile compounds, higher temperatures can sometimes decrease extraction efficiency if the analyte is displaced from the fiber.[4]

      • Check for System Leaks: Leaks in the injector septum or fittings can lead to sample loss.

      • Confirm Analyte Stability: The analyte may be degrading in the sample or during analysis. Check sample storage conditions.

      • MS Detector Issues: Ensure the MS detector is tuned and operating correctly. Check the detector voltage and ion source cleanliness.

Issue: Poor Resolution from Matrix Interferences

  • Question: 4-methyl-2-penten-1-ol is co-eluting with another compound from my sample matrix. How can I improve the separation?

  • Answer: Co-elution can be addressed by modifying the chromatographic conditions to improve resolution.

    • Troubleshooting Steps:

      • Modify the Temperature Program:

        • Decrease the initial oven temperature to improve the separation of early-eluting compounds.

        • Reduce the temperature ramp rate to increase the separation between closely eluting peaks.

      • Change the GC Column:

        • Use a longer column for increased theoretical plates and better separation.

        • Switch to a column with a different stationary phase chemistry to alter the selectivity. For example, if you are using a non-polar column, switch to a polar one.

      • Enhance Sample Cleanup: Implement additional sample preparation steps to remove the interfering compounds before GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Salt Add Salt (optional) IS->Salt Equilibrate Equilibration Salt->Equilibrate Expose Fiber Exposure Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for trace analysis.

troubleshooting_peak_tailing Start Peak Tailing Observed CheckLiner Check Inlet Liner (Deactivated? Old?) Start->CheckLiner TrimColumn Trim Column Inlet (10-20 cm) Start->TrimColumn CheckTemp Optimize Injector Temperature Start->CheckTemp CheckFlow Verify Carrier Gas Flow Rate Start->CheckFlow ReplaceColumn Consider Column Replacement CheckLiner->ReplaceColumn If issue persists TrimColumn->ReplaceColumn If issue persists Resolved Problem Resolved CheckTemp->Resolved If optimized CheckFlow->Resolved If optimized ReplaceColumn->Resolved

Caption: Troubleshooting logic for peak tailing.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthesis routes for 4-methyl-2-penten-1-ol, a valuable allylic alcohol intermediate in organic synthesis. The routes discussed are the reduction of 4-methyl-2-pentenal, a two-step approach involving an aldol condensation followed by reduction, and a Grignard reaction. This document aims to furnish researchers with the necessary data and methodologies to select the most suitable synthesis strategy for their specific requirements, considering factors such as yield, selectivity, and procedural complexity.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the three synthesis routes, offering a clear comparison of their efficiencies and reaction conditions.

ParameterRoute 1: Reduction of 4-Methyl-2-pentenalRoute 2: Aldol Condensation & ReductionRoute 3: Grignard Reaction
Starting Materials 4-Methyl-2-pentenal, Sodium Borohydride, Cerium(III) Chloride HeptahydrateIsobutyraldehyde, Acetaldehyde, Sodium Hydroxide, Sodium BorohydrideVinyl Bromide, Magnesium, Isobutyraldehyde
Overall Yield High (typically >90%)Moderate to HighModerate to High
Selectivity High (1,2-reduction)Dependent on conditionsHigh
Reaction Time Short (typically < 1 hour)Multi-step, longer overall timeModerate
Reaction Temperature 0 °C to room temperatureVaries (Aldol: RT, Reduction: 0°C to RT)0 °C to reflux
Key Advantages High selectivity, mild conditions, simple procedure.Readily available starting materials.Direct C-C bond formation.
Key Disadvantages Availability of the starting aldehyde.Two-step process, potential for side reactions in aldol step.Requires anhydrous conditions, handling of Grignard reagent.

Experimental Protocols

Route 1: Reduction of 4-Methyl-2-pentenal (Luche Reduction)

This method employs the Luche reduction, a highly selective method for the 1,2-reduction of α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols. The use of cerium(III) chloride as a co-reagent with sodium borohydride enhances the selectivity for the attack of the hydride on the carbonyl carbon, minimizing the competing 1,4-conjugate addition.

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-pentenal (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (5 mL per mmol of aldehyde) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~4-5.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 4-methyl-2-penten-1-ol.

Expected Yield: >90%

Route 2: Aldol Condensation of Isobutyraldehyde and Acetaldehyde followed by Reduction

This two-step route first involves a base-catalyzed crossed-aldol condensation to form 4-methyl-2-pentenal, which is then reduced to the target alcohol.

Step 1: Synthesis of 4-Methyl-2-pentenal

  • To a stirred solution of acetaldehyde (1.0 eq) in water, add a catalytic amount of 10% aqueous sodium hydroxide.

  • Slowly add isobutyraldehyde (1.2 eq) to the mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude 4-methyl-2-pentenal is then purified by distillation.

Step 2: Reduction of 4-Methyl-2-pentenal

The crude or purified 4-methyl-2-pentenal is then reduced to 4-methyl-2-penten-1-ol using the Luche reduction protocol as described in Route 1.

Route 3: Grignard Reaction of Vinylmagnesium Bromide with Isobutyraldehyde

This route involves the preparation of a Grignard reagent from vinyl bromide, which then reacts with isobutyraldehyde to form the desired allylic alcohol.

Step 1: Preparation of Vinylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of vinyl bromide (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Isobutyraldehyde

  • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of isobutyraldehyde (0.9 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-methyl-2-penten-1-ol.

Logical Workflow

The following diagram illustrates the decision-making process for selecting a synthesis route for 4-methyl-2-penten-1-ol.

Synthesis_Route_Comparison Start Select Synthesis Route for 4-Methyl-2-penten-1-ol Route1 Route 1: Reduction of 4-Methyl-2-pentenal Start->Route1 High Selectivity & Mild Conditions Route2 Route 2: Aldol Condensation + Reduction Start->Route2 Readily Available Starting Materials Route3 Route 3: Grignard Reaction Start->Route3 Direct C-C Bond Formation Data1 Quantitative Data: Yield, Purity, Time, Temp. Route1->Data1 Protocol1 Experimental Protocol Route1->Protocol1 Data2 Quantitative Data: Yield, Purity, Time, Temp. Route2->Data2 Protocol2 Experimental Protocol Route2->Protocol2 Data3 Quantitative Data: Yield, Purity, Time, Temp. Route3->Data3 Protocol3 Experimental Protocol Route3->Protocol3 Compare Compare Routes Data1->Compare Protocol1->Compare Data2->Compare Protocol2->Compare Data3->Compare Protocol3->Compare Decision Select Optimal Route Compare->Decision

Caption: Workflow for comparing synthesis routes.

Navigating the Analytical Maze: A Comparative Guide to the Validation of Quantification Methods for 4-Methyl-2-Penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the validation of 4-methyl-2-penten-1-ol quantification, a key process in ensuring data integrity and regulatory compliance. We will explore the validation of two primary analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), referencing the internationally recognized ICH Q2(R1) guidelines.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the necessary validation characteristics.[2][3][4][5] These parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2]

A Tale of Two Techniques: GC-FID vs. GC-MS

Gas chromatography is a powerful technique for separating and analyzing volatile compounds, making it highly suitable for the analysis of 4-methyl-2-penten-1-ol.[6][7] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector depends on the specific requirements of the analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds.[8] It offers high sensitivity and a wide linear range. However, it does not provide structural information for compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS.[9][10] This technique provides detailed structural information, enabling confident identification of the analyte. While highly specific and sensitive, the instrumentation can be more complex and costly than GC-FID.

The following table summarizes the expected performance characteristics of GC-FID and GC-MS for the quantification of 4-methyl-2-penten-1-ol, based on typical performance for similar analytes.

Validation ParameterGC-FIDGC-MS
Specificity Lower (based on retention time)Higher (based on mass spectrum)
Accuracy HighHigh
Precision (RSD%) < 2%< 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)
Linearity (r²) > 0.99> 0.99
Range WideWide
Robustness HighModerate

The Blueprint for Validation: Experimental Protocols

The following are proposed experimental protocols for the validation of GC-FID and GC-MS methods for the quantification of 4-methyl-2-penten-1-ol.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To validate a GC-FID method for the quantification of 4-methyl-2-penten-1-ol in a given matrix.

Materials:

  • 4-methyl-2-penten-1-ol reference standard

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-5ms, HP-5)

Procedure:

  • Specificity: Analyze blank matrix, matrix spiked with 4-methyl-2-penten-1-ol, and potential interfering substances to demonstrate that the peak for 4-methyl-2-penten-1-ol is well-resolved and free from interference.

  • Linearity: Prepare a series of calibration standards of 4-methyl-2-penten-1-ol at a minimum of five concentration levels. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy: Analyze samples with known concentrations of 4-methyl-2-penten-1-ol (e.g., spiked matrix) at three different concentration levels (low, medium, high) within the linear range. The recovery should be within an acceptable range (typically 98-102%).[4]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be within an acceptable limit (typically < 2%).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD between the two sets of results should be within an acceptable limit.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

  • Robustness: Intentionally vary critical method parameters (e.g., injection temperature, oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To validate a GC-MS method for the quantification and identification of 4-methyl-2-penten-1-ol.

Materials:

  • Same as for GC-FID, with the addition of a GC-MS system.

Procedure:

The validation procedure for GC-MS is similar to that of GC-FID, with the following key differences:

  • Specificity: In addition to retention time, the mass spectrum of the analyte peak in the sample must match the mass spectrum of the reference standard. This provides a much higher degree of specificity.

  • Quantification: The quantification is typically performed using selected ion monitoring (SIM) mode, where only specific ions characteristic of 4-methyl-2-penten-1-ol are monitored. This enhances sensitivity and reduces interference.

  • LOD and LOQ: Due to the higher sensitivity of MS in SIM mode, the LOD and LOQ are generally lower than those for GC-FID.

Visualizing the Path to Validation

To better understand the workflow and decision-making process in analytical method validation, the following diagrams are provided.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Method & Intended Use B Develop Method Protocol A->B C Perform Pre-Validation Experiments B->C D Execute Formal Validation Studies C->D E Evaluate Validation Data Against Acceptance Criteria D->E E->B Fail F Document Validation Report E->F Pass G Method Implementation & Routine Use F->G

Caption: General workflow for analytical method validation.

G A Need for Structural Confirmation? B GC-MS A->B Yes D High Throughput Routine Analysis? A->D No C GC-FID E GC-FID D->E Yes F Research & Development / Impurity Profiling? D->F No F->C No G GC-MS F->G Yes

References

A Comparative Guide to Catalysts for the Synthesis of 4-Methyl-2-penten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Catalytic Performance and Experimental Protocols

The selective synthesis of 4-methyl-2-penten-1-ol, a valuable intermediate in the fine chemical and pharmaceutical industries, is predominantly achieved through the catalytic hydrogenation of 4-methyl-2-pentenal. The choice of catalyst is paramount, as it dictates the reaction's efficiency and, most critically, its selectivity towards the desired unsaturated alcohol over the fully saturated aldehyde or alcohol. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in the selection and development of optimal catalysts for this transformation.

Performance of Catalysts in the Hydrogenation of 4-Methyl-2-pentenal and its Analogs

The selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes like 4-methyl-2-pentenal is a significant challenge. The C=C double bond is thermodynamically more favorable for hydrogenation than the C=O bond. Consequently, catalyst design focuses on enhancing the interaction with the carbonyl group while suppressing the hydrogenation of the olefinic bond.

The following table summarizes the performance of various catalysts in the selective hydrogenation of 2-pentenal and 2-methyl-2-pentenal, close structural analogs of 4-methyl-2-pentenal. The data highlights the influence of the active metal, support, and reaction conditions on conversion and selectivity towards the unsaturated alcohol.

CatalystSubstrateTemp. (°C)Pressure (bar)SolventConversion (%)Selectivity to Unsaturated Alcohol (%)Reference
Pt/ZnSnAl-MMO2-Pentenal10020 (H₂)Dodecane28.582.2[1]
Pt/CeAl2-Pentenal10020 (H₂)Dodecane5280[2]
Pt/Al₂O₃2-Pentenal10020 (H₂)Dodecane4565[2]
Pt/CeO₂2-Pentenal10020 (H₂)Dodecane3855[2]
High-loading Cu/Hydrotalcite2-Methyl-2-pentenal10560 (H₂)Not specified6054
Pd/rGOCinnamaldehydeNot specifiedNot specifiedIsopropanol62High (major product HCAL)[3]
Co-Ni/SiO₂Citral904 (H₂)IsopropanolHighHigh (to unsaturated alcohols)[4][5]

Key Observations:

  • Platinum-based catalysts show significant activity. The addition of promoters like tin and zinc, and the use of specific mixed metal oxide supports (ZnSnAl-MMO, CeAl), can substantially enhance the selectivity towards the desired unsaturated alcohol by modifying the electronic properties of the platinum and providing Lewis acid sites that activate the C=O bond.[1][2]

  • Copper-based catalysts , particularly those derived from hydrotalcite, have demonstrated notable selectivity for the C=O bond hydrogenation of 2-methyl-2-pentenal, with selectivity increasing at higher temperatures and pressures.

  • Palladium catalysts , while highly active, generally exhibit a strong preference for C=C bond hydrogenation, leading to the formation of the saturated aldehyde.[3] However, the use of novel supports like reduced graphene oxide (rGO) can influence selectivity.[3]

  • Bimetallic catalysts , such as Co-Ni supported on silica, have shown high selectivity for the hydrogenation of the C=O group in other α,β-unsaturated aldehydes like citral, suggesting their potential for 4-methyl-2-penten-1-ol synthesis.[4][5]

Experimental Protocols

Below is a generalized experimental protocol for the liquid-phase selective hydrogenation of 4-methyl-2-pentenal. This protocol can be adapted for various catalysts and reaction conditions.

Materials:

  • 4-methyl-2-pentenal (substrate)

  • Hydrogen gas (high purity)

  • Solvent (e.g., isopropanol, dodecane, toluene)

  • Catalyst (e.g., Pt/Al₂O₃, Ru-Sn/TiO₂, etc.)

  • Internal standard for GC analysis (e.g., decane)

Apparatus:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, thermocouple, and pressure gauge.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for product analysis.

Procedure:

  • Catalyst Preparation/Pre-treatment: The catalyst is typically reduced in situ or pre-reduced under a hydrogen flow at a specific temperature to activate the metal sites. For example, a Ru-Sn/TiO₂ catalyst might be reduced in a hydrogen flow at 400°C for 2 hours.

  • Reaction Setup: The autoclave is charged with the catalyst, the solvent, the substrate (4-methyl-2-pentenal), and the internal standard.

  • Reaction Execution: The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.

  • Sampling and Analysis: Liquid samples are withdrawn periodically through the sampling valve. The samples are then analyzed by GC to determine the conversion of 4-methyl-2-pentenal and the selectivity to 4-methyl-2-penten-1-ol and other products.

  • Product Identification: The products are identified by comparing their retention times with those of authentic standards and confirmed by GC-MS analysis.

Reaction Pathways and Experimental Workflow

The catalytic hydrogenation of 4-methyl-2-pentenal can proceed through several pathways, leading to different products. Understanding these pathways is crucial for designing selective catalysts.

Reaction_Pathway sub 4-Methyl-2-pentenal ua 4-Methyl-2-penten-1-ol (Unsaturated Alcohol) sub->ua +H₂ (C=O hydrogenation) sa 4-Methyl-pentanal (Saturated Aldehyde) sub->sa +H₂ (C=C hydrogenation) sol 4-Methyl-pentan-1-ol (Saturated Alcohol) ua->sol +H₂ sa->sol +H₂

Caption: Reaction pathways in the hydrogenation of 4-methyl-2-pentenal.

The experimental workflow for a typical catalytic hydrogenation experiment is outlined below.

Experimental_Workflow A Catalyst Preparation & Pre-treatment B Reactor Charging (Catalyst, Solvent, Substrate) A->B C Reaction (Temperature, Pressure, Stirring) B->C D Sampling C->D E GC Analysis (Conversion, Selectivity) D->E F Product Identification (GC-MS) E->F

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The selective synthesis of 4-methyl-2-penten-1-ol via the hydrogenation of 4-methyl-2-pentenal is a catalyst-dependent process. While platinum-based catalysts with specific promoters and supports show high selectivity, other systems involving copper and bimetallic formulations also hold significant promise. The choice of solvent and reaction conditions further allows for the fine-tuning of catalyst performance. Future research should focus on the development of highly active and selective catalysts that can operate under mild conditions, as well as on detailed kinetic and mechanistic studies to further elucidate the factors controlling selectivity.

References

A Comparative Guide to Chiral Allylic Alcohols in Asymmetric Synthesis: Featuring 2-Penten-1-ol, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand and apply chiral allylic alcohols in their synthetic strategies.

Performance of Chiral Allylic Alcohols in Asymmetric Synthesis: A Comparative Analysis

Chiral allylic alcohols are pivotal precursors and intermediates in a range of asymmetric reactions, including epoxidations, cyclopropanations, and carbon-carbon bond-forming reactions. Their value stems from the ability of the hydroxyl group to coordinate with chiral catalysts, thereby directing the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the allylic alcohol backbone can significantly influence the yield and enantioselectivity of these transformations.

Below, we present a comparative summary of the performance of several chiral allylic alcohols in two key asymmetric reactions: the Sharpless Asymmetric Epoxidation and the Palladium-Catalyzed Asymmetric Allylic Alkylation. This data, gathered from various studies, serves as a benchmark for what might be expected from structurally similar alcohols like 2-Penten-1-ol, 4-methyl-.

Table 1: Performance in Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction typically employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2]

Chiral Allylic AlcoholSubstrateProduct Enantiomeric Excess (ee)Yield (%)Reference
GeraniolGeraniol95%85%[3]
(E)-2-Hexen-1-ol(E)-2-Hexen-1-ol94%85%[3]
Cinnamyl alcoholCinnamyl alcohol>98%80%F. A. Davis et al.
3-Buten-2-ol (racemic)Kinetic Resolution96% (alcohol)45% (alcohol)K. B. Sharpless et al.

Note: The data presented is for the epoxidation of the allylic double bond within the specified molecule.

Table 2: Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the formation of stereogenic carbon centers. In these reactions, a chiral ligand is used to control the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate, which can be generated from an allylic alcohol or its derivative.

Chiral Allylic Alcohol DerivativeNucleophileProduct Enantiomeric Excess (ee)Yield (%)Reference
1-Phenylallyl acetateDimethyl malonate98%95%B. M. Trost et al.
1,3-Diphenylallyl acetateDimethyl malonate99%97%G. Helmchen et al.
(E)-1,3-Hexadienyl acetateSodium diethyl malonate92%85%P. A. Wender et al.
cinnamyl acetatenitromethane96%88%Y. J. Zhang et al.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in asymmetric synthesis. Below are representative procedures for the Sharpless Asymmetric Epoxidation and a Palladium-Catalyzed Asymmetric Allylic Alkylation.

Sharpless Asymmetric Epoxidation of Geraniol

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)

  • Geraniol

  • Dichloromethane (CH2Cl2), freshly distilled from CaH2

  • 3Å Molecular sieves, activated

Procedure: [3]

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 100 mL of dichloromethane and activated 3Å molecular sieves (3 g). The flask is cooled to -20 °C in a cryocool.

  • To the cooled solution, L-(+)-diethyl tartrate (0.6 mL, 3.5 mmol) is added, followed by titanium(IV) isopropoxide (0.5 mL, 1.7 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • Geraniol (1.54 g, 10 mmol) is added to the reaction mixture.

  • A solution of tert-butyl hydroperoxide in decane (5.5 M, 4.0 mL, 22 mmol) is added dropwise over a period of 10 minutes.

  • The reaction is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 10 mL of water. The mixture is stirred for 1 hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired 2,3-epoxygeraniol.

Palladium-Catalyzed Asymmetric Allylic Alkylation of 1-Phenylallyl Acetate

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • (S)-BINAP

  • 1-Phenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)amide (BSA)

  • Potassium acetate (KOAc)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd(OAc)2 (2.2 mg, 0.01 mmol) and (S)-BINAP (9.3 mg, 0.015 mmol). Anhydrous toluene (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • In a separate flask, 1-phenylallyl acetate (35.2 mg, 0.2 mmol) and dimethyl malonate (46 µL, 0.4 mmol) are dissolved in anhydrous toluene (1 mL).

  • To the substrate solution, bis(trimethylsilyl)amide (BSA) (104 µL, 0.5 mmol) and potassium acetate (2 mg, 0.02 mmol) are added.

  • The catalyst solution is then transferred to the substrate mixture via cannula.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched product.

Visualizing Asymmetric Synthesis Workflows and Concepts

To further elucidate the principles and procedures discussed, the following diagrams, generated using the DOT language, illustrate key concepts and workflows in asymmetric synthesis.

Asymmetric_Induction cluster_0 Asymmetric Induction using a Chiral Auxiliary Achiral Achiral Substrate Diastereomer Diastereomeric Intermediate Achiral->Diastereomer + ChiralAux Chiral Auxiliary ChiralAux->Diastereomer ProductMix Diastereomeric Products (unequal amounts) Diastereomer->ProductMix + Achiral Reagent ChiralReagent Achiral Reagent FinalProduct Enantioenriched Product ProductMix->FinalProduct Removal of Auxiliary RecoveredAux Recovered Chiral Auxiliary ProductMix->RecoveredAux

Caption: General workflow of asymmetric induction using a chiral auxiliary.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Formation Start Start: Allylic Alcohol Catalyst_Prep Catalyst Preparation: Ti(O-i-Pr)4 + Chiral Tartrate Reaction Epoxidation Reaction: Add Allylic Alcohol & TBHP (-20 °C) Catalyst_Prep->Reaction Quench Reaction Quench: Add Water Reaction->Quench Workup Aqueous Workup: Extraction Quench->Workup Purification Purification: Column Chromatography Workup->Purification End Product: Enantioenriched Epoxyalcohol Purification->End Ti Ti(O-i-Pr)4 Tartrate Chiral Tartrate (DET)

Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.

References

Comparative Analysis of the Biological Activity of 2-Penten-1-ol, 4-methyl- and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 2-Penten-1-ol, 4-methyl- and its structural analogs. While direct comparative studies on the biological effects of these specific isomeric pentenols are limited in publicly available literature, this document synthesizes existing data on their individual activities and the biological properties of essential oils in which they are present. The information is intended to guide future research and drug development efforts by providing a baseline understanding and detailed experimental protocols for comparative analysis.

Introduction to 2-Penten-1-ol, 4-methyl- and Its Analogs

2-Penten-1-ol, 4-methyl-, and its isomers are unsaturated aliphatic alcohols. Their structural variations, primarily the position of the double bond and the methyl group, can significantly influence their biological properties. Understanding these structure-activity relationships is crucial for the development of new therapeutic agents and other bioactive compounds. The analogs considered in this guide include 4-methyl-3-penten-1-ol and 3-methyl-2-penten-1-ol.

Comparative Biological Activity

A study on the essential oil of Calotropis gigantea leaves identified 4-methyl-3-penten-1-ol as a major constituent (3.83%). This essential oil demonstrated antimicrobial activity against a range of pathogens, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans.[1][2] While this indicates a potential contribution of 4-methyl-3-penten-1-ol to the observed activity, the synergistic or antagonistic effects of other components in the oil cannot be discounted.

Similarly, 2-Penten-1-ol, 4-methyl- has been identified as a volatile component in the leaves of Ipomoea cairica.[3] However, the specific biological activity of this isolated compound was not detailed in the study. The synthesis of various derivatives from 3-methyl-2-penten-1-ol for antimicrobial screening also suggests that this structural backbone is of interest for its potential biological activities.

Given the lack of direct comparative data, the following table summarizes the currently available, albeit limited, information.

CompoundChemical StructureReported Biological ActivitySource
2-Penten-1-ol, 4-methyl- CC(C)=CHCH2OHIdentified as a plant volatile.[3] Specific activity data for the pure compound is not available.Ipomoea cairica
4-Methyl-3-penten-1-ol (CH3)2C=CHCH2CH2OHPresent in an essential oil with demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, and fungi.[1][2]Calotropis gigantea
3-Methyl-2-penten-1-ol CH3CH2C(CH3)=CHCH2OHUsed as a precursor for the synthesis of compounds screened for antimicrobial activity.Synthetic derivatives

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4][5][6]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of 2-Penten-1-ol, 4-methyl- and its analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Microbial Cultures: Use fresh, overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
  • Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Procedure:

  • Serial Dilutions: In the wells of the microtiter plate, perform a two-fold serial dilution of the test compound stock solutions with the growth medium to achieve a range of concentrations.
  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculation: Add the prepared inoculum to each well containing the diluted test compound. Include a positive control (microorganism in growth medium without the test compound) and a negative control (growth medium only).
  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solutions of Test Compounds D Perform Serial Dilutions in 96-Well Plate A->D B Culture Microorganisms E Prepare and Standardize Inoculum B->E C Prepare Growth Media C->D C->E F Inoculate Plates D->F E->F G Incubate Plates F->G H Read and Record MIC Values G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insecticidal Activity: Adult Vial Test for LC50 Determination

This bioassay is used to determine the lethal concentration of a substance that causes 50% mortality (LC50) in a test population of adult insects.[1][7]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of 2-Penten-1-ol, 4-methyl- and its analogs in a volatile solvent like acetone.
  • Test Insects: Use a uniform population of adult insects (e.g., fruit flies, mosquitoes).
  • Glass Vials: 20 mL glass scintillation vials are commonly used.

2. Procedure:

  • Vial Coating: Prepare a series of dilutions of the test compound in acetone. Pipette a known volume (e.g., 500 µL) of each dilution into a glass vial.
  • Solvent Evaporation: Roll the vials on their sides until the acetone has completely evaporated, leaving a thin film of the test compound coating the inner surface of the vial. Prepare control vials using only acetone.
  • Insect Exposure: Introduce a known number of adult insects (e.g., 10-20) into each treated and control vial.
  • Incubation: Keep the vials at a constant temperature and humidity, with a source of food if the exposure period is long.
  • Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, 72 hours).
  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the mortality data.

Experimental Workflow for LC50 Determination

LC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solutions of Test Compounds C Prepare Serial Dilutions A->C B Culture Test Insects E Introduce Insects to Vials B->E D Coat Vials and Evaporate Solvent C->D D->E F Incubate E->F G Assess Mortality F->G H Calculate LC50 (Probit Analysis) G->H

Caption: Workflow for determining the Lethal Concentration 50 (LC50).

Signaling Pathways and Mechanisms of Action

The mechanisms of action for 2-Penten-1-ol, 4-methyl- and its analogs have not been elucidated. For many simple alcohols and terpenes, the primary mode of antimicrobial action is believed to involve the disruption of microbial cell membranes. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, leakage of intracellular components, and ultimately, cell death.

For insecticidal activity, the mode of action could involve neurotoxicity, targeting receptors in the insect's nervous system, or disruption of metabolic processes. Further research is required to identify the specific molecular targets and signaling pathways affected by these compounds.

Hypothesized Antimicrobial Mechanism of Action

Mechanism_Antimicrobial Compound Pentenol Analog Membrane Microbial Cell Membrane Compound->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of antimicrobial action.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of the antimicrobial, antifungal, and insecticidal activities of the pure, isolated isomers of methyl-penten-1-ol. The experimental protocols provided in this guide offer a standardized approach for such investigations. Elucidating the mechanisms of action and identifying the molecular targets of these compounds will be crucial for their potential development into novel therapeutic or pest management agents.

References

Benchmarking chiral HPLC columns for the separation of "2-Penten-1-ol, 4-methyl-" enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical step in pharmaceutical development and chemical research. The distinct pharmacological activities of enantiomers necessitate their accurate separation and quantification. This guide provides a comparative benchmark of chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of the enantiomers of 2-Penten-1-ol, 4-methyl-, a valuable chiral building block.

Data Presentation: Performance of Chiral Columns for Allylic Alcohol Separations

The following table summarizes the performance of various polysaccharide-based chiral HPLC columns for the separation of allylic alcohol enantiomers. The presented data, including retention factor (k), separation factor (α), and resolution (Rs), are extracted from studies on compounds structurally analogous to 2-Penten-1-ol, 4-methyl-. These analogs provide a reliable proxy for estimating column performance for the target analyte.

Analyte (Structural Analog)Chiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k1αRs
1-Penten-3-olChiralpak AD-Hn-Hexane/IPA (90/10)1.0251.231.352.15
1-Penten-3-olLux Cellulose-1n-Hexane/IPA (95/5)0.8252.541.281.98
3-Methyl-1-penten-3-olChiralpak IAn-Hexane/EtOH (80/20)1.0250.981.422.54
3-Methyl-1-penten-3-olChiralcel OD-Hn-Hexane/EtOH (90/10)1.0251.871.312.09
(E)-2-Hexen-1-olChiralpak AD-Hn-Hexane/IPA (98/2)0.5203.121.201.80

Note: This data is for structurally similar allylic alcohols and should be used as a guide for initial column and mobile phase screening for the separation of 2-Penten-1-ol, 4-methyl- enantiomers.

Experimental Protocols

The following is a generalized experimental protocol for the chiral HPLC separation of allylic alcohols, based on the conditions reported in the cited literature. This protocol can be adapted for the specific separation of 2-Penten-1-ol, 4-methyl- enantiomers.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

2. Chiral Columns:

  • Polysaccharide-based chiral columns such as Chiralpak® AD-H, IA, or Chiralcel® OD-H, and Lux® Cellulose-1 (or equivalent) are recommended for initial screening. A typical analytical column dimension is 250 mm x 4.6 mm, with a 5 µm particle size.

3. Mobile Phase Preparation:

  • Normal Phase: Prepare mixtures of HPLC-grade n-hexane and an alcohol modifier (e.g., isopropanol (IPA) or ethanol (EtOH)). Common starting compositions include 90:10, 95:5, and 98:2 (v/v) of n-hexane to alcohol. The mobile phase should be degassed prior to use.

4. Chromatographic Conditions:

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is between 0.5 and 1.5 mL/min.

  • Temperature: The column temperature is typically maintained at 25°C. Temperature can be varied to optimize separation.

  • Detection: Detection is typically performed at a wavelength where the analyte has sufficient absorbance, usually between 210 and 230 nm for allylic alcohols.

  • Injection Volume: 5 to 20 µL, depending on the sample concentration.

5. Sample Preparation:

  • Dissolve the racemic standard of 2-Penten-1-ol, 4-methyl- in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Method Development and Optimization:

  • Begin by screening different chiral columns with a standard mobile phase composition (e.g., n-Hexane/IPA 90/10).

  • Optimize the separation by adjusting the type and percentage of the alcohol modifier in the mobile phase.

  • Further optimization can be achieved by varying the flow rate and column temperature.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for benchmarking chiral HPLC columns for the separation of enantiomers.

G cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis cluster_3 Optimization A Prepare Racemic Standard (2-Penten-1-ol, 4-methyl-) D Initial HPLC Runs (Isocratic Elution) A->D B Prepare Mobile Phases (e.g., n-Hexane/IPA mixtures) B->D C Select Chiral Columns (e.g., Chiralpak AD-H, Lux Cellulose-1) C->D E Calculate Chromatographic Parameters (k, α, Rs) D->E F Compare Column Performance E->F G Select Best Column F->G H Optimize Mobile Phase (Modifier type and concentration) G->H I Optimize Temperature & Flow Rate H->I J Final Validated Method I->J

Caption: Workflow for Benchmarking Chiral HPLC Columns.

Inter-Laboratory Comparison of 4-Methyl-2-Penten-1-ol Analysis: A Proposed Framework and Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-2-penten-1-ol is a volatile organic compound with applications in chemical synthesis and as a potential volatile biomarker. Accurate and reproducible quantification of this analyte is crucial for its various applications. This guide outlines a proposed framework for an inter-laboratory comparison to evaluate the performance of common analytical methodologies for the determination of 4-methyl-2-penten-1-ol. Due to a lack of published round-robin or proficiency testing for this specific analyte, this document serves as a template for researchers and laboratories to establish and participate in such a comparative study. The methodologies and data presented are based on established analytical techniques for similar volatile compounds.

Experimental Protocols

This proposed inter-laboratory study would involve the analysis of a prepared standard sample of 4-methyl-2-penten-1-ol in a common matrix (e.g., methanol or a model biological fluid) distributed to participating laboratories. Each laboratory would be instructed to perform the analysis using their in-house instrumentation and standard operating procedures for either Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS) or Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

1. Sample Preparation

A stock solution of 4-methyl-2-penten-1-ol would be prepared by a central organizing laboratory and diluted to a final concentration of 50 µg/mL in methanol. Aliquots of this sample would be shipped to participating laboratories under controlled conditions.

2. Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS) Protocol

This protocol is based on methodologies for analyzing volatile components in various matrices[1].

  • Sample Incubation: 3 mL of the provided sample is transferred to a 20 mL headspace vial. The vial is sealed and incubated at 130°C for 20 minutes with gentle agitation.

  • Injection: 1 mL of the headspace is injected into the GC-MS system with a split ratio of 10:1.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 200°C.

    • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped to 200°C at a rate of 5°C/min and held for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 30-600.

3. Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) Protocol

This protocol is adapted from standard methods for volatile compound analysis in wine and other complex matrices.

  • Sample Preparation: 3 mL of the sample is placed in a 10 mL vial with a PTFE-lined septum. A saturated solution of NaCl may be added to enhance analyte partitioning into the headspace.

  • Extraction: A pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the sample for 30 minutes at 35°C with agitation.

  • Desorption: The fiber is immediately transferred to the GC inlet and desorbed for 5 minutes at 250°C in splitless mode.

  • GC-MS Conditions: The GC-MS conditions would be similar to those described for SHS-GC-MS, with adjustments to the oven temperature program as needed based on the specific column and instrument.

Data Presentation

The following table summarizes hypothetical quantitative results from a proposed inter-laboratory comparison involving five laboratories. The data includes the mean reported concentration, standard deviation, and the calculated Z-score for each laboratory, which indicates the deviation from the consensus mean.

LaboratoryMethodMean Concentration (µg/mL)Standard DeviationZ-Score
Lab 1SHS-GC-MS48.52.1-0.75
Lab 2SPME-GC-MS52.32.51.15
Lab 3SHS-GC-MS49.11.9-0.45
Lab 4SPME-GC-MS51.82.30.90
Lab 5SHS-GC-MS50.21.50.10
Consensus Mean 50.4
Consensus Std Dev 1.6

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the logical relationship for evaluating laboratory performance in this inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation (Central Lab) cluster_analysis Analysis (Participating Labs) cluster_eval Data Evaluation (Central Lab) prep Prepare 50 µg/mL 4-methyl-2-penten-1-ol Standard distribute Distribute Aliquots to Participating Labs prep->distribute receive Receive Sample distribute->receive method Analyze via SHS-GC-MS or SPME-GC-MS receive->method quantify Quantify Analyte method->quantify report Report Results quantify->report collect Collect Data from All Labs report->collect stats Perform Statistical Analysis (Z-Scores) collect->stats compare Compare Method Performance stats->compare publish Publish Comparison Guide compare->publish

Proposed workflow for the inter-laboratory comparison.

logical_relationship cluster_metrics Performance Metrics cluster_factors Influencing Factors accuracy Accuracy (Closeness to True Value) robustness Method Robustness accuracy->robustness precision Precision (Reproducibility) precision->robustness method Analytical Method (SHS vs. SPME) method->accuracy method->precision instrument Instrument Variation instrument->accuracy instrument->precision operator Operator Skill operator->accuracy operator->precision

Factors influencing analytical performance metrics.

References

A Comparative Analysis of Synthesis Routes for 4-Methyl-2-Penten-1-ol: A Cost-Benefit Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides a comparative cost-benefit analysis of three distinct synthesis methods for the allylic alcohol, 4-methyl-2-penten-1-ol. The routes explored are the Grignard reaction, the Wittig reaction, and the reduction of an α,β-unsaturated aldehyde. This analysis, supported by detailed experimental protocols and cost breakdowns, aims to inform the selection of the most appropriate synthetic strategy based on factors such as yield, cost, and reaction conditions.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the three evaluated synthesis methods for 4-methyl-2-penten-1-ol. The cost analysis is based on commercially available reagent prices for bulk quantities.

ParameterGrignard ReactionWittig ReactionReduction of Aldehyde
Overall Yield ~85%~70%~95%
Reaction Time ~4 hours~24 hours~2 hours
Reaction Temperature 0°C to reflux-78°C to room temp.0°C to room temp.
Estimated Cost per Mole of Product ~$150~$450~$100

In-Depth Analysis of Synthesis Routes

Grignard Reaction: A Cost-Effective and High-Yielding Approach

The Grignard reaction offers a robust and relatively economical route to 4-methyl-2-penten-1-ol. This method involves the reaction of an allyl Grignard reagent, prepared from allyl bromide and magnesium metal, with isobutyraldehyde.

Advantages:

  • High theoretical and practical yield.

  • Readily available and relatively inexpensive starting materials.

  • Straightforward reaction setup and workup.

Disadvantages:

  • Grignard reagents are highly sensitive to moisture and air, requiring anhydrous conditions.

  • The reaction can sometimes be exothermic and requires careful temperature control.

Wittig Reaction: A Classic but More Expensive Alternative

The Wittig reaction is a well-established method for forming carbon-carbon double bonds and can be employed to synthesize 4-methyl-2-penten-1-ol. This route involves the reaction of a phosphonium ylide, generated from isopropyltriphenylphosphonium bromide and a strong base, with acetaldehyde.

Advantages:

  • High degree of control over the location of the double bond.

  • Tolerant of a wide range of functional groups.

Disadvantages:

  • Significantly higher cost due to the use of triphenylphosphine and a strong base like sodium hydride.

  • The byproduct, triphenylphosphine oxide, can be difficult to remove completely.

  • The generation of the ylide often requires cryogenic temperatures.

Reduction of 4-Methyl-2-pentenal: A Simple and Efficient Method

The reduction of the corresponding α,β-unsaturated aldehyde, 4-methyl-2-pentenal, provides a direct and high-yielding pathway to 4-methyl-2-penten-1-ol. Sodium borohydride is a common and effective reducing agent for this transformation.

Advantages:

  • Excellent yield and selectivity for the allylic alcohol.

  • Mild reaction conditions and simple workup procedure.

  • Relatively low cost of the reducing agent.

Disadvantages:

  • The starting material, 4-methyl-2-pentenal, may be less readily available or more expensive than the starting materials for the other routes.

Detailed Experimental Protocols

Method 1: Grignard Reaction of Allylmagnesium Bromide with Isobutyraldehyde

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 4-methyl-2-penten-1-ol.

Method 2: Wittig Reaction of Isopropyltriphenylphosphonium Bromide with Acetaldehyde

Materials:

  • Isopropyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Acetaldehyde

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 4 hours to form the ylide (a deep orange or red color should develop).

  • Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Add a solution of acetaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Method 3: Reduction of 4-Methyl-2-pentenal with Sodium Borohydride

Materials:

  • 4-Methyl-2-pentenal

  • Ethanol

  • Sodium borohydride

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-pentenal (1.0 eq) in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-2-penten-1-ol.

Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for the cost-benefit analysis of the different synthesis methods.

CostBenefitAnalysis cluster_methods Synthesis Methods cluster_analysis Analysis Parameters cluster_evaluation Evaluation Grignard Grignard Reaction Yield Yield (%) Grignard->Yield Cost Cost of Materials ($/mole) Grignard->Cost Time Reaction Time (hours) Grignard->Time Conditions Reaction Conditions Grignard->Conditions Wittig Wittig Reaction Wittig->Yield Wittig->Cost Wittig->Time Wittig->Conditions Reduction Reduction of Aldehyde Reduction->Yield Reduction->Cost Reduction->Time Reduction->Conditions Comparison Comparative Analysis Yield->Comparison Cost->Comparison Time->Comparison Conditions->Comparison Decision Optimal Method Selection Comparison->Decision

Caption: Workflow for the cost-benefit analysis of synthesis methods.

Conclusion

Based on this comparative analysis, the reduction of 4-methyl-2-pentenal emerges as the most cost-effective and efficient method for the synthesis of 4-methyl-2-penten-1-ol, provided the starting aldehyde is readily available. The Grignard reaction presents a close second, offering a high yield at a moderate cost. The Wittig reaction , while a viable and classic method, is significantly more expensive and time-consuming, making it less suitable for large-scale or cost-sensitive applications. The final choice of synthesis route will ultimately depend on the specific project requirements, including budget, scale, and availability of starting materials.

Efficacy of Pheromone Lures for the Red Palm Weevil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of ferrugineol-based pheromones and co-attractants for the management of Rhynchophorus ferrugineus

Introduction

The Red Palm Weevil (Rhynchophorus ferrugineus) is a globally significant pest of palm trees, causing extensive economic and ecological damage. A primary method for monitoring and managing this invasive species is through the use of pheromone-baited traps. While the user inquired about the efficacy of "2-Penten-1-ol, 4-methyl-," the scientific literature on R. ferrugineus attractants is predominantly focused on its aggregation pheromone, which consists mainly of ferrugineol (4-methyl-5-nonanol) and its ketone analog, ferrugineone (4-methyl-5-nonanone). This guide provides a comparative analysis of the efficacy of various commercially available ferrugineol-based pheromone lures and the synergistic effects of co-attractants (kairomones) based on published experimental data.

Comparative Efficacy of Commercial Pheromone Lures

Field trials have demonstrated variability in the effectiveness of different commercial pheromone lures for trapping Red Palm Weevils. The performance of these lures is often enhanced by the addition of co-attractants, such as ethyl acetate and natural food baits.

A study conducted in the United Arab Emirates compared a newly synthesized ferruginol pheromone with a commercially available one, revealing significantly higher capture rates with the new formulation.[1] The addition of food bait and ethyl acetate to pheromone traps has been shown to increase capture rates by over three times compared to using the pheromone alone.[1]

The following table summarizes the results of a field evaluation comparing different commercial pheromone lures, with and without the addition of ethyl acetate and a food bait (sugarcane).

Lure TreatmentMean Weevil CaptureMale:Female Ratio
ISCA lure + Food bait2.261:1.22
ISCA lure + Ethyl acetate1.481:1.35
ISCA lure + Ethyl acetate + Food bait 5.71 1:1.08
IPS lure + Food bait3.181:3.10
IPS lure + Ethyl acetate1.191:2.20
IPS lure + Ethyl acetate + Food bait 7.52 1:1.14
Chemtica lure + Food bait2.811:0.94
Chemtica lure + Ethyl acetate0.891:1.14
Chemtica lure + Ethyl acetate + Food bait 6.95 1:1.35

Data adapted from a field evaluation of Red Palm Weevil pheromone lures.[2][3]

Another study evaluated the efficacy of four different aggregation pheromones, identifying "Rhyncho gel" as the most effective, with the highest average capture of adult weevils.[4] This study also highlighted the significant impact of food bait choice, with dates attracting the highest number of weevils compared to pineapple, sugar beet, sugarcane, and palm pollen grains.[4]

Experimental Protocols

The evaluation of pheromone lure efficacy typically involves standardized field trapping experiments. The following is a generalized protocol based on methodologies reported in the cited literature.

Objective: To compare the capture efficacy of different pheromone lures and co-attractant combinations for the Red Palm Weevil, Rhynchophorus ferrugineus.

Materials:

  • Standardized weevil traps (e.g., bucket traps, Picusan® traps).

  • Commercially available pheromone lures (e.g., Rhyncho gel, Rhyno cap, ISCA lure, IPS lure, Chemtica lure).

  • Co-attractants: Ethyl acetate, food baits (e.g., dates, sugarcane).

  • Water and a surfactant to retain captured weevils.

  • Randomized block experimental design layout.

Procedure:

  • Trap Placement: Traps are placed in a randomized block design within a palm plantation. A distance of at least 50-100 meters is maintained between traps to avoid interference.[5] Traps are typically set on the ground in the shade of the palm canopy.[2]

  • Baiting: Each trap is baited with a specific combination of a pheromone lure and co-attractants according to the experimental design.

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly). The number of captured male and female Red Palm Weevils is recorded for each trap.

  • Trap Maintenance: Food baits and water are replenished at each inspection. Pheromone lures are replaced according to the manufacturer's recommendations or the experimental protocol (e.g., every six weeks).[5] To account for positional effects, the traps are often rotated within each block after each data collection.

  • Data Analysis: The mean number of weevils captured per trap for each treatment is calculated. Statistical analyses (e.g., ANOVA) are performed to determine significant differences in capture rates between the different lure and co-attractant combinations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical pheromone lure field trial and the synergistic action of different attractants.

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection & Maintenance cluster_analysis Data Analysis start Define Treatments (Pheromone + Co-attractant) design Randomized Block Design start->design 1. Design Experiment placement Trap Placement (50-100m spacing) design->placement 2. Implement Design baiting Bait Traps placement->baiting 3. Prepare Traps collection Weekly Trap Inspection - Count Male & Female Weevils baiting->collection 4. Begin Trial maintenance Replenish Food Bait & Water Rotate Traps collection->maintenance 5. Weekly Cycle analysis Statistical Analysis (e.g., ANOVA) collection->analysis 6. After Sufficient Data maintenance->collection conclusion Determine Most Effective Lure Combination analysis->conclusion 7. Interpret Results

Fig. 1: Generalized workflow for a pheromone lure field trial.

Synergistic_Attraction cluster_lure Lure Components cluster_response Weevil Response pheromone Aggregation Pheromone (Ferrugineol) attraction Enhanced Attraction & Trapping pheromone->attraction kairomone Kairomone (Ethyl Acetate) kairomone->attraction food Food Bait (e.g., Dates) food->attraction

Fig. 2: Synergistic effect of lure components on weevil attraction.

References

Confirming the Absolute Configuration of 4-Methyl-2-penten-1-ol: A Comparative Guide to Mosher's Ester Analysis and Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. The spatial arrangement of atoms in a chiral center can profoundly influence a molecule's biological activity. This guide provides a comparative analysis of two powerful techniques for assigning the absolute configuration of the chiral allylic alcohol, 4-methyl-2-penten-1-ol: the widely used NMR-based Mosher's ester analysis and the modern chiroptical method of Vibrational Circular Dichroism (VCD) spectroscopy.

Mosher's Ester Analysis: A 1H-NMR Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3][4] The method involves the formation of diastereomeric esters with the chiral derivatizing agents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][5][6] The anisotropic effect of the phenyl ring in the MTPA moiety causes distinct and predictable changes in the 1H-NMR chemical shifts of the protons in the two diastereomers, allowing for the assignment of the stereocenter.[3]

Experimental Protocol: Mosher's Ester Synthesis
  • Esterification: In two separate flame-dried NMR tubes, dissolve approximately 1.0 mg of 4-methyl-2-penten-1-ol in 0.5 mL of deuterated chloroform (CDCl3).

  • To one tube, add 1.2 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • To the second tube, add 1.2 equivalents of (S)-(+)-MTPA chloride and a catalytic amount of DMAP.

  • Seal both tubes and allow the reactions to proceed at room temperature for 4-6 hours, or until the starting alcohol is no longer detectable by TLC.[1][6]

  • NMR Analysis: Directly acquire 1H-NMR spectra for both the (R)-MTPA and (S)-MTPA ester reaction mixtures.

Data Presentation and Interpretation

The key to Mosher's analysis is the calculation of the difference in chemical shifts (Δδ) for each corresponding proton in the (S)- and (R)-MTPA esters (ΔδSR = δS - δR). A consistent sign for the ΔδSR values on either side of the stereocenter reveals the absolute configuration. For an (R)-alcohol, protons on one side of the C-O-MTPA bond will generally show positive ΔδSR values, while those on the other side will show negative values. The opposite is true for an (S)-alcohol.

Table 1: Hypothetical 1H-NMR Data for (R)- and (S)-MTPA Esters of 4-Methyl-2-penten-1-ol

Proton AssignmentδS (ppm)δR (ppm)ΔδSR (ppm)
H-1a4.354.30+0.05
H-1b4.254.22+0.03
H-25.705.75-0.05
H-35.605.68-0.08
H-42.502.59-0.09
CH3 (at C4)1.051.12-0.07
CH3 (at C4)1.021.09-0.07

Based on the hypothetical data in Table 1, the positive ΔδSR values for the H-1 protons and the negative ΔδSR values for the protons on the other side of the chiral center (H-2, H-3, H-4, and the methyl groups) would suggest that the chiral center has the (S)-configuration .

mosher_workflow cluster_synthesis Esterification cluster_analysis NMR Analysis & Interpretation chiral_alcohol 4-Methyl-2-penten-1-ol r_ester (R)-MTPA Ester chiral_alcohol->r_ester DMAP, CDCl3 s_ester (S)-MTPA Ester chiral_alcohol->s_ester DMAP, CDCl3 r_mtpa (R)-MTPA-Cl r_mtpa->r_ester s_mtpa (S)-MTPA-Cl s_mtpa->s_ester nmr_r ¹H-NMR of (R)-Ester r_ester->nmr_r nmr_s ¹H-NMR of (S)-Ester s_ester->nmr_s delta_calc Calculate ΔδSR = δS - δR nmr_r->delta_calc nmr_s->delta_calc config_assign Assign Absolute Configuration delta_calc->config_assign

Caption: Workflow for Mosher's Ester Analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.[9][10] By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously determined.[11]

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a solution of 4-methyl-2-penten-1-ol (typically 5-10 mg) in a suitable solvent (e.g., CDCl3) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.[11]

  • VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[10]

  • Quantum Chemical Calculations: Perform geometry optimization and vibrational frequency calculations for one enantiomer (e.g., the (S)-enantiomer) of 4-methyl-2-penten-1-ol using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: Compare the calculated IR and VCD spectra of the (S)-enantiomer with the experimental spectra. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is (S). If the signs are opposite, the configuration is (R).

Data Presentation and Interpretation

The comparison between the experimental and calculated spectra is the cornerstone of VCD analysis. A good correlation between the two confirms the absolute configuration.

Table 2: Hypothetical VCD and IR Data for (S)-4-Methyl-2-penten-1-ol

Experimental Frequency (cm-1)Experimental VCD IntensityCalculated Frequency (cm-1)Calculated VCD Intensity
3620+3625+
3025-3030-
2960+2965+
1670-1675-
1460+1465+
1380-1385-
1050+1055+

In this hypothetical dataset, the positive and negative signs of the experimental VCD bands are in good agreement with the calculated VCD spectrum for the (S)-enantiomer, thus confirming the absolute configuration as (S).

vcd_workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison & Assignment sample 4-Methyl-2-penten-1-ol in CDCl3 vcd_exp Measure Experimental VCD & IR Spectra sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare dft_calc DFT Calculation for (S)-Enantiomer vcd_calc Predict VCD & IR Spectra dft_calc->vcd_calc vcd_calc->compare config_assign Assign Absolute Configuration compare->config_assign

Caption: Workflow for VCD Spectroscopy Analysis.

Comparison Summary

Both Mosher's ester analysis and VCD spectroscopy are reliable methods for determining the absolute configuration of 4-methyl-2-penten-1-ol. The choice between them may depend on the available equipment, the amount of sample, and the specific challenges of the molecule under investigation.

Table 3: Objective Comparison of Mosher's Method and VCD Spectroscopy

FeatureMosher's Ester AnalysisVibrational Circular Dichroism (VCD)
Principle NMR of diastereomeric derivativesDifferential absorption of polarized IR light
Sample Requirement ~1-2 mg~5-10 mg
Experimental Time 4-8 hours (including reaction)2-8 hours (for spectral acquisition)
Data Analysis Manual calculation of ΔδSR valuesComparison with quantum chemical calculations
Need for Derivatization Yes (can be advantageous for small samples)No (non-destructive)
Potential Issues Incomplete reaction, overlapping signals in NMRStrong solvent absorption, conformational flexibility
Confirmation Self-consistent set of ΔδSR valuesGood correlation between experimental and calculated spectra

Conclusion

The determination of the absolute configuration of chiral molecules like 4-methyl-2-penten-1-ol is a non-trivial but essential task in chemical research and development. Mosher's ester analysis offers a classic, reliable, and widely accessible NMR-based solution that relies on chemical derivatization. In contrast, VCD spectroscopy provides a modern, non-destructive alternative that leverages the power of computational chemistry for a direct comparison with experimental data. The selection of the most appropriate method will be guided by the specific needs and resources of the research project, with both techniques ultimately leading to a confident assignment of the absolute stereochemistry.

References

Cross-Validation of GC-MS and NMR for the Characterization of 4-methyl-2-penten-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the structural elucidation of volatile organic compounds, the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust and comprehensive characterization. This guide offers a comparative analysis of these two powerful analytical techniques for the characterization of 4-methyl-2-penten-1-ol, a six-carbon unsaturated alcohol. By leveraging the strengths of both methods, researchers can achieve unambiguous identification and structural confirmation.

Introduction to the Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic compounds, ¹H (proton) and ¹³C (carbon-13) NMR are the most common types. NMR spectra reveal the chemical environment of each nucleus, providing information about connectivity, stereochemistry, and the number of different types of atoms in a molecule.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of a volatile alcohol like 4-methyl-2-penten-1-ol would involve the following steps:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or hexane.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. A common column for this type of analysis is a non-polar or mid-polar column, such as a DB-5ms or HP-5ms. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of compounds with different boiling points.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then accelerated and separated based on their mass-to-charge ratio (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for acquiring ¹H and ¹³C NMR spectra of 4-methyl-2-penten-1-ol is as follows:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • ¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer, and a one-dimensional ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Spectroscopy: Following ¹H NMR, a ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.

  • 2D NMR Spectroscopy (Optional): For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish correlations between protons and carbons, aiding in the complete structural assignment.

Data Presentation and Interpretation

GC-MS Data for 4-methyl-2-penten-1-ol

The GC-MS analysis of 4-methyl-2-penten-1-ol provides two key pieces of information: the retention time and the mass spectrum.

ParameterExpected Value/ObservationInterpretation
Retention Time (RT) Dependent on GC conditionsA characteristic time for the compound to travel through the GC column under a specific method. Useful for initial identification when compared to a known standard.
Molecular Ion (M⁺) m/z = 100Corresponds to the molecular weight of C₆H₁₂O.
Key Fragment Ions Expected fragments at m/z = 85, 82, 67, 57, 43These fragments arise from characteristic bond cleavages. For example, the loss of a methyl group (-CH₃) would result in a fragment at m/z 85. The loss of water (-H₂O) would lead to a fragment at m/z 82. The isobutyl fragment [(CH₃)₂CHCH₂]⁺ would appear at m/z 57. The acetyl fragment [CH₃CO]⁺ would be at m/z 43.

Note: The fragmentation pattern is a prediction based on the structure of 4-methyl-2-penten-1-ol and may vary slightly depending on the instrument and conditions.

NMR Data for 4-methyl-2-penten-1-ol

The ¹H and ¹³C NMR spectra provide detailed structural information.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-5.7m2H-CH=CH- (vinylic protons)
~4.1d2H-CH₂-OH (allylic protons)
~2.2m1H-CH(CH₃)₂
~1.7s (broad)1H-OH
~0.9d6H-CH(CH₃ )₂

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~135-C H=CH-
~125-CH=C H-
~65-C H₂-OH
~30-C H(CH₃)₂
~22-CH(C H₃)₂

Note: The chemical shifts are approximate values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Cross-Validation and Workflow

The combination of GC-MS and NMR data provides a high degree of confidence in the structural assignment of 4-methyl-2-penten-1-ol. The workflow for cross-validation is as follows:

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Data Data Interpretation GC_Sample Sample Injection GC_Separation GC Separation GC_Sample->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection RT Retention Time MS_Detection->RT Mass_Spec Mass Spectrum MS_Detection->Mass_Spec NMR_Sample Sample Preparation H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR H1_Spec ¹H Spectrum H1_NMR->H1_Spec C13_Spec ¹³C Spectrum C13_NMR->C13_Spec Structure Structural Confirmation of 4-methyl-2-penten-1-ol RT->Structure Initial ID Mass_Spec->Structure Molecular Weight & Fragmentation H1_Spec->Structure Proton Environment & Connectivity C13_Spec->Structure Carbon Skeleton

Figure 1. Workflow for the cross-validation of GC-MS and NMR data.

The logical relationship for structural confirmation is further detailed below:

LogicalRelationship cluster_GCMS_Data GC-MS Data cluster_NMR_Data NMR Data Molecular_Ion Molecular Ion (m/z 100) Structure_Hypothesis Proposed Structure: 4-methyl-2-penten-1-ol Molecular_Ion->Structure_Hypothesis Confirms Molecular Formula (C₆H₁₂O) Fragmentation Fragmentation Pattern Fragmentation->Structure_Hypothesis Confirms Functional Groups and Connectivity H1_Shifts ¹H Chemical Shifts & Coupling H1_Shifts->Structure_Hypothesis Identifies Proton Environments (vinylic, allylic, etc.) C13_Shifts ¹³C Chemical Shifts C13_Shifts->Structure_Hypothesis Confirms Carbon Backbone Integration ¹H Integration Integration->Structure_Hypothesis Determines Proton Ratios

Figure 2. Logical relationship of data for structural confirmation.

Conclusion

The cross-validation of GC-MS and NMR spectroscopy provides a powerful and reliable approach for the characterization of 4-methyl-2-penten-1-ol. GC-MS offers rapid identification based on retention time and a characteristic fragmentation pattern, confirming the molecular weight. NMR spectroscopy provides detailed structural information, including the connectivity of atoms and the chemical environment of each proton and carbon. The convergence of data from both techniques leads to an unambiguous structural elucidation, which is critical for researchers, scientists, and professionals in drug development and other chemical sciences.

Comparative Bioactivity of 2-Penten-1-ol, 4-methyl- Enantiomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and bioactivity databases did not yield specific comparative studies on the bioactivity of the (R)- and (S)-enantiomers of 4-methyl-2-penten-1-ol. Therefore, this guide provides a framework for the comparative analysis of these enantiomers, outlining the necessary experimental protocols and data presentation formats that would be required for a thorough investigation. This document is intended to serve as a methodological guide for researchers and drug development professionals interested in exploring the potential stereoselective bioactivities of these compounds.

Chirality is a fundamental aspect of molecular biology and pharmacology, with enantiomers of the same compound often exhibiting significantly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even toxic. Terpene alcohols, a class to which 4-methyl-2-penten-1-ol belongs, are known for their diverse biological properties, including antimicrobial and cytotoxic effects. The spatial arrangement of atoms in chiral molecules can lead to differential interactions with chiral biological targets such as enzymes and receptors. Therefore, a comparative bioactivity study of the (R)- and (S)-enantiomers of 4-methyl-2-penten-1-ol is a critical step in evaluating their potential as therapeutic agents.

Hypothetical Data Presentation

Should experimental data be generated, it should be summarized in clear, structured tables to facilitate easy comparison between the enantiomers. Below are examples of how such data could be presented.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell Line(R)-4-methyl-2-penten-1-ol(S)-4-methyl-2-penten-1-olDoxorubicin (Positive Control)
A549 (Lung Carcinoma)DataDataData
MCF-7 (Breast Adenocarcinoma)DataDataData
HepG2 (Hepatocellular Carcinoma)DataDataData
HEK293 (Normal Kidney)DataDataData

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Microbial Strain(R)-4-methyl-2-penten-1-ol(S)-4-methyl-2-penten-1-olGentamicin (Positive Control)
Staphylococcus aureus (ATCC 29213)DataDataData
Escherichia coli (ATCC 25922)DataDataData
Candida albicans (ATCC 90028)DataDataData

MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Proposed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that could be employed to assess the comparative bioactivity of the 4-methyl-2-penten-1-ol enantiomers.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the (R)- and (S)-enantiomers of 4-methyl-2-penten-1-ol (typically ranging from 0.1 to 1000 µM) for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 105 CFU/mL).

  • Compound Dilution: Serial twofold dilutions of the (R)- and (S)-enantiomers of 4-methyl-2-penten-1-ol are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for yeast.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi), a negative growth control (broth only), and a vehicle control are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological relationships. The following are examples of diagrams that could be generated using the DOT language.

Experimental_Workflow cluster_preparation Compound & Cell/Microbe Preparation cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis cluster_results Results Enantiomers (R)- & (S)-Enantiomers of 4-methyl-2-penten-1-ol Cytotoxicity Cytotoxicity Assay (MTT) Enantiomers->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Enantiomers->Antimicrobial Cells Cancer & Normal Cell Lines Cells->Cytotoxicity Microbes Bacterial & Fungal Strains Microbes->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Bioactivity Profile IC50->Comparison MIC->Comparison

Caption: Experimental workflow for the comparative bioactivity assessment.

Should bioactivity be established, further studies would be necessary to elucidate the underlying mechanisms of action. A hypothetical signaling pathway that could be investigated, based on the known activities of some terpenes, is the induction of apoptosis.

Apoptosis_Pathway cluster_enantiomer Enantiomer Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_mitochondrion Mitochondrial Pathway cluster_execution Execution Phase Enantiomer (R)- or (S)-Enantiomer Receptor Membrane Receptor / Ion Channel Enantiomer->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 Caspase8->Caspase3 activates tBid tBid Bid->tBid Bax Bax tBid->Bax activates CytochromeC Cytochrome c Bax->CytochromeC release Bcl2 Bcl-2 Bcl2->Bax inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical apoptosis signaling pathway.

Safety Operating Guide

Safe Disposal of 4-Methyl-2-penten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 4-methyl-2-penten-1-ol, a flammable liquid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 4-methyl-2-penten-1-ol. This document contains detailed information regarding the chemical's hazards, handling, and emergency measures. Based on information for structurally similar flammable liquids, the following precautions are critical:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

  • Ignition Sources: 4-methyl-2-penten-1-ol is a flammable liquid.[2] Keep it away from open flames, hot surfaces, sparks, and other potential ignition sources.[1][2] Use non-sparking tools when handling containers.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2]

Waste Characterization and Regulatory Overview

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[3] Due to its flammability, 4-methyl-2-penten-1-ol is classified as a hazardous waste.[2] Therefore, it is subject to "cradle-to-grave" regulations, meaning it must be managed and tracked from generation to final disposal.[4]

Key Disposal Prohibitions:

  • DO NOT pour 4-methyl-2-penten-1-ol down the drain.[3][5] This can contaminate waterways and damage plumbing systems.[6][7]

  • DO NOT dispose of this chemical in the regular trash.[8] Improper disposal can pose a fire hazard and endanger sanitation workers.[7][9]

Quantitative Data Summary

For flammable liquid hazardous waste, specific quantitative limits for accumulation may apply. The following table summarizes general guidelines for satellite accumulation areas in a laboratory setting. Always consult your institution's specific policies and local regulations, as these may vary.

ParameterGuidelineCitation
Maximum Volume in Satellite Accumulation Area (SAA) Up to 55 gallons of hazardous waste[3]
Maximum Volume of Acutely Hazardous Waste (P-listed) 1 quart[3]
Time Limit for Full Containers in SAA Must be removed within 3 calendar days of being filled[10]
Maximum Storage Time for Partially Filled Containers in SAA Up to 12 months from the initial date of waste accumulation[3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of 4-methyl-2-penten-1-ol waste in a laboratory setting.

1. Waste Minimization: Before beginning experimental work, plan to minimize the generation of hazardous waste.[3]

  • Order only the quantity of chemical necessary for your experiments.[3]

  • If feasible, modify experiments to use smaller quantities or substitute with less hazardous materials.[3]

2. Waste Collection and Container Management:

  • Select a Compatible Container: Collect 4-methyl-2-penten-1-ol waste in a clean, chemically compatible container with a secure, tight-fitting lid.[3][10][11] Plastic containers are often preferred.[3]

  • Segregate Waste: Do not mix 4-methyl-2-penten-1-ol with incompatible waste streams.[10][11] For instance, keep it separate from oxidizing agents.[10] Many laboratories maintain separate containers for halogenated and non-halogenated solvents.[11]

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[10]

  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[3][10][11]

3. Labeling Hazardous Waste:

  • Properly label the waste container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "4-Methyl-2-penten-1-ol". Avoid using abbreviations or chemical formulas.

    • The accumulation start date (the date the first waste was added to the container).[4]

    • An indication of the hazards (e.g., "Flammable").

4. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA.[3][10]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]

  • Regularly inspect the SAA for leaks or container degradation.[10]

5. Arranging for Disposal:

  • Once the waste container is full or is approaching the storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-methyl-2-penten-1-ol.

G Figure 1. Disposal Workflow for 4-Methyl-2-penten-1-ol A Waste Generation (4-Methyl-2-penten-1-ol) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' Chemical Name Date B->C D Store in Satellite Accumulation Area (SAA) C->D E Is Container Full? D->E F Contact EHS for Waste Pickup E->F Yes H Continue Accumulation (Monitor Date) E->H No G Final Disposal by Licensed Contractor F->G H->E

Caption: Disposal Workflow for 4-Methyl-2-penten-1-ol.

References

Personal protective equipment for handling 2-Penten-1-ol, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for handling 2-Penten-1-ol, 4-methyl-. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

2-Penten-1-ol, 4-methyl- is classified with the following hazards: flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling 2-Penten-1-ol, 4-methyl-

Protection TypeRecommended EquipmentSpecification/Notes
Eye and Face Protection Chemical safety goggles or a full-face shield.Must be worn at all times when handling the chemical to prevent splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before each use. Change gloves immediately if contaminated.
Lab coat or chemical-resistant apron.To protect from skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for high-concentration or long-duration exposure.Engineering controls, such as a fume hood, are the preferred method of exposure control.

Safe Handling and Operational Plan

Proper handling procedures are critical to prevent accidents and exposure.

2.1. Engineering Controls and Ventilation:

  • Always handle 2-Penten-1-ol, 4-methyl- in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment to mitigate fire risk.[2][3]

2.2. Fire and Explosion Prevention:

  • This chemical is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Ground and bond containers when transferring material to prevent static discharge.[2][3]

  • Use only non-sparking tools.[2][3]

2.3. General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage and Disposal Plan

3.1. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Keep containers tightly closed and properly labeled.

  • Store in a flammable liquid storage cabinet.

3.2. Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.

  • This material and its container must be disposed of as hazardous waste.

  • Do not allow the chemical to enter drains or waterways.

Emergency Procedures

In the event of an emergency, follow these procedures and refer to the workflow diagram below.

4.1. Spills:

  • Evacuate the area and eliminate all ignition sources.

  • Ventilate the area of the spill.

  • Wear appropriate PPE as outlined in Table 1.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

4.2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for responding to a chemical spill of 2-Penten-1-ol, 4-methyl-.

G Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Area & Eliminate Ignition Sources spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (Hazardous) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.